molecular formula C7H7N5 B2765895 N-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933619-52-3

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B2765895
CAS No.: 1933619-52-3
M. Wt: 161.168
InChI Key: RONVQDJJYPKZTL-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.168. The purity is usually 95%.
BenchChem offers high-quality N-(1H-pyrazol-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-pyrazol-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVQDJJYPKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Functionalization of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its ability to act as a potent Type I kinase hinge-binder, this structural motif is the core of numerous targeted therapeutics, most notably in the development of highly selective Rho-associated protein kinase (ROCK1 and ROCK2) inhibitors[1]. For example, derivatives of this scaffold have been extensively patented and developed (e.g., KD025/Belumosudil analogs) for their ability to down-regulate STAT3 phosphorylation and modulate IL-17/IL-21 secretion in autoimmune and fibrotic diseases.

As a Senior Application Scientist, I approach the synthesis of these derivatives not merely as a sequence of chemical reactions, but as a highly tunable, regioselective system. This guide details the mechanistic causality, quantitative metrics, and self-validating protocols required to synthesize this core scaffold with high yield and purity.

Retrosynthetic Analysis & Mechanistic Causality

The construction of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine core relies on the formation of the critical C4–N bond between a pyrimidine electrophile and a pyrazole nucleophile. The universal starting material for this scaffold is 2,4-dichloropyrimidine .

The Causality of Regioselectivity

When reacting 2,4-dichloropyrimidine with a 4-aminopyrazole, the reaction is inherently regioselective for the C4 position[2].

  • Electronic Causality: The pyrimidine ring is highly electron-deficient. Nucleophilic attack at the C4 position generates a Meisenheimer complex where the negative charge is delocalized and stabilized by both the ortho (N3) and para (N1) nitrogen atoms of the pyrimidine ring. Attack at the C2 position is only stabilized by the two ortho nitrogens. Thus, the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (SNAr)[2].

  • Steric Causality: The C2 position is flanked by two nitrogen lone pairs, creating a localized steric and electronic repulsion zone that further drives the incoming nucleophile toward the C4 position.

Depending on the electronic nature of the pyrazole (e.g., electron-donating alkyl groups vs. electron-withdrawing protecting groups like Boc), chemists must choose between a classical SNAr approach or a Palladium-catalyzed Buchwald-Hartwig amination [3].

G SM1 2,4-Dichloropyrimidine SNAr SNAr Reaction (DIPEA, n-BuOH, 80°C) SM1->SNAr Pathway A BHA Buchwald-Hartwig (Pd2(dba)3, Xantphos, Dioxane) SM1->BHA Pathway B SM2 4-Aminopyrazole (Protected/Substituted) SM2->SNAr SM2->BHA Int 2-Chloro-N-(1H-pyrazol-4-yl) pyrimidin-4-amine SNAr->Int Regioselective C4 attack BHA->Int C4 Coupling C2_Func C2 Functionalization (Suzuki / 2nd SNAr) Int->C2_Func Final Target Kinase Inhibitor (e.g., ROCK1/2 Inhibitor) C2_Func->Final

Caption: Workflow for the regioselective synthesis and functionalization of the pyrimidine scaffold.

Experimental Protocols: Self-Validating Workflows

Every protocol below is designed as a "self-validating system"—meaning the reaction provides physical or analytical feedback (e.g., precipitation, specific LC-MS shifts) to confirm success without requiring immediate isolation.

Protocol A: SNAr-Mediated Amination (Standard Approach)

This method is ideal for electron-rich 4-aminopyrazoles (e.g., 1-methyl-1H-pyrazol-4-amine).

Reagents & Causality:

  • Solvent (n-Butanol or Ethanol): Protic solvents hydrogen-bond with the pyrimidine nitrogens, increasing the electrophilicity of the C4 carbon and stabilizing the Meisenheimer transition state.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered, preventing it from acting as a competing nucleophile while efficiently scavenging the HCl byproduct to prevent pyrazole protonation.

Step-by-Step Methodology:

  • Initialization: In a 100 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in 30 mL of anhydrous n-butanol.

  • Reagent Addition: Add 1-methyl-1H-pyrazol-4-amine (1.05 equiv, 10.5 mmol) followed by DIPEA (2.0 equiv, 20 mmol).

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Validation: Monitor via LC-MS. The starting material (m/z 149) should disappear, replaced by the product peak (m/z 210 [M+H]+). The regioselectivity can be confirmed by the absence of a significant secondary peak (C2-isomer).

  • Workup & Isolation: Cool the reaction to room temperature. The product often precipitates directly from the alcoholic solvent. Add 30 mL of cold water, stir for 15 minutes, and filter the solid. Wash with cold water and diethyl ether to yield the pure 2-chloro-N-(1H-pyrazol-4-yl)pyrimidin-4-amine.

Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced Approach)

If the pyrazole is sterically hindered or electron-deficient (e.g., N-Boc protected), SNAr will fail or require degrading temperatures. Palladium catalysis bypasses the Meisenheimer complex entirely[3].

Reagents & Causality:

  • Catalyst/Ligand (Pd2(dba)3 / Xantphos): Xantphos is a bidentate ligand with a wide "bite angle" (111°). This specific geometry forces the Pd(II) intermediate into a cis-conformation, which drastically accelerates the reductive elimination step and prevents off-target β-hydride elimination[3].

  • Base (Cs2CO3): A mild inorganic base is preferred over strong bases (like NaOtBu) to prevent the cleavage of sensitive pyrazole protecting groups.

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk tube, combine 2,4-dichloropyrimidine (1.0 equiv), the protected 4-aminopyrazole (1.1 equiv), and Cs2CO3 (2.0 equiv) in anhydrous 1,4-dioxane. Sparge the suspension with Argon for 15 minutes. Oxygen will irreversibly oxidize the Pd(0) catalyst.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv). The solution will typically turn a deep red/orange color, validating the formation of the active Pd(0)L_n complex.

  • Coupling: Seal the tube and heat at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII 4-chloropyrimidine Amine Amine Coordination & Deprotonation (Base) PdII->Amine PdII_Amido Pd(II) Aryl Amido Complex Amine->PdII_Amido 4-aminopyrazole RE Reductive Elimination (C4-N Bond Formation) PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product N-(1H-pyrazol-4-yl) pyrimidin-4-amine RE->Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle for C4-N bond formation.

Quantitative Data & Strategy Selection

To assist in route scouting, the following table summarizes the quantitative expectations and operational parameters for selecting between the two primary synthetic methodologies.

ParameterProtocol A: SNAr AminationProtocol B: Buchwald-Hartwig
Typical Yield 75% – 90%60% – 85%
Reaction Temperature 80°C – 100°C90°C – 110°C
Reaction Time 4 – 6 hours12 – 18 hours
Optimal Substrates Electron-rich, unhindered pyrazoles (e.g., N-methyl)Electron-deficient, sterically hindered, or protected pyrazoles
Regioselectivity (C4 vs C2) > 95:5> 99:1 (Catalyst controlled)
Scalability Excellent (Multi-kilogram)Moderate (Cost of Pd/Ligand)
Primary Failure Mode Formation of di-addition side products (C2 and C4) if heated too longCatalyst poisoning by oxygen or moisture

Downstream Functionalization: Completing the Kinase Inhibitor

Once the 2-chloro-N-(1H-pyrazol-4-yl)pyrimidin-4-amine intermediate is isolated, the C2-chlorine remains available for late-stage functionalization. Because the C4 position is now occupied by an electron-donating amine, the pyrimidine ring is significantly deactivated.

Therefore, functionalizing the C2 position requires harsher conditions:

  • C2-Amination: Requires elevated temperatures (120°C–150°C) in a sealed tube or microwave reactor, often utilizing neat amine or high-boiling solvents like NMP.

  • C2-Arylation (Suzuki-Miyaura): To introduce aryl or heteroaryl groups at the C2 position, a Suzuki coupling is employed using a boronic acid, Pd(dppf)Cl2, and Na2CO3 in a dioxane/water mixture at 100°C.

By systematically applying these protocols, researchers can rapidly generate diverse libraries of N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives for high-throughput kinase screening and lead optimization.

References

  • Poyurovsky, M. V., Kim, J., Liu, K. G., & Zanin-Zhorov, A. (2020). RHO KINASE INHIBITORS (U.S. Patent Application Pub. No. US 2021/0147391 A1). U.S. Patent and Trademark Office.
  • Poyurovsky, M. V., et al. (2019). RHO KINASE INHIBITORS (U.S. Patent No. 10,183,931 B2). U.S. Patent and Trademark Office.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

Sources

Physicochemical Profiling of Pyrazolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Directive: The Adenine Bioisostere Advantage

The pyrazolopyrimidine scaffold represents a cornerstone in modern kinase inhibitor design due to its structural homology with the adenine ring of ATP.[1] However, the translation of this scaffold from a high-affinity binder to a viable clinical candidate is frequently engaged in a battle against poor physicochemical properties—specifically aqueous solubility and permeability-limited absorption.

This guide moves beyond basic structural descriptions to analyze the physicochemical determinants that govern the developability of pyrazolopyrimidine derivatives. We focus on the two most prevalent isomers—pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine —detailing how electronic distribution, tautomeric equilibria, and solid-state packing influence their druggability.

Core Physicochemical Architecture

Electronic Distribution and Tautomerism

The biological activity of pyrazolopyrimidines is often dictated by their ability to present specific hydrogen bond donor/acceptor motifs to the kinase hinge region. Unlike fixed ring systems, these scaffolds exhibit complex tautomeric equilibria that can be modulated by substitution patterns.

  • Pyrazolo[3,4-d]pyrimidine: Functions as a rigid purine isostere. The N1-H vs. N2-H tautomerism is critical. In solution, the N1-H tautomer is generally favored due to aromatic stabilization, but binding pockets often select for specific tautomers, incurring an energetic penalty if the solution-state population is unfavorable.

  • Pyrazolo[1,5-a]pyrimidine: This isomer lacks the N-H acidic proton in the 5-membered ring (unless substituted), making it more lipophilic by default. However, 7-oxo derivatives (pyrazolo[1,5-a]pyrimidin-7(4H)-ones) exhibit lactam-lactim tautomerism, significantly affecting solubility and permeability.

Visualization: Tautomeric Equilibria & Isomerism

The following diagram illustrates the structural divergence and potential tautomeric shifts essential for hinge binding.

Pyrazolopyrimidine_Tautomers cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Pyrazolo[1,5-a]pyrimidine Core N1_H N1-H Tautomer (Thermodynamically Favored) N2_H N2-H Tautomer (Transient/Binding Specific) N1_H->N2_H Proton Shift (ΔG > 0) Lactam 7-oxo (Lactam) High Polarity / H-Bond Donor N1_H->Lactam Structural Isomerism Lactim 7-hydroxy (Lactim) Aromatic / H-Bond Acceptor Lactam->Lactim Solvent Dependent

Figure 1: Tautomeric equilibria in pyrazolo[3,4-d]pyrimidine (left) and lactam-lactim interchange in pyrazolo[1,5-a]pyrimidin-7-ones (right).

Ionization (pKa) and Lipophilicity

The amphoteric nature of pyrazolopyrimidines allows for fine-tuning of pKa.

  • Acidic pKa (N-H): Unsubstituted pyrazolo[3,4-d]pyrimidines have a pKa ~9-10 for the pyrrole-like N-H. Electron-withdrawing groups (e.g., -CF3, -CN) at C3 or C4 can lower this to physiological range, negatively impacting membrane permeability due to ionization.

  • Basic pKa (N-Pyridine): The pyrimidine nitrogens typically have pKa values < 3.0, meaning they remain unprotonated at physiological pH, preserving lipophilicity. However, solubilizing tails (e.g., N-methylpiperazine in Ibrutinib) are often appended to introduce a basic center (pKa ~8-9) to enhance lysosomal trapping and aqueous solubility.

Table 1: Comparative Physicochemical Metrics of Key Scaffolds

PropertyPyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidineDesign Implication
H-Bond Donors (Core) 1 (N-H)0 (unless substituted)[3,4-d] mimics Adenine N9-H; [1,5-a] requires functionalization.
LogP (Unsubstituted) ~0.5 - 1.2~1.0 - 1.8[1,5-a] is inherently more lipophilic; better for BBB penetration.
Crystal Packing High (Strong

-

stacking)
Moderate[3,4-d] often suffers from "brick dust" insolubility.
Metabolic Liability Oxidation at C3/C4Oxidation at C3/C6C3-blocking groups (e.g., t-butyl, Iodo) retard metabolism.

The Solubility Challenge: Engineering & Protocols

Solubility is the primary failure mode for this class. The planar, aromatic nature of the scaffold leads to high crystal lattice energy (high melting points, often >250°C).

Structural Strategies for Solubilization[2]
  • Disruption of Planarity: Introducing sp3-hybridized centers (e.g., saturated heterocycles like piperidine or morpholine) at the C4 or C6 position disrupts

    
    -
    
    
    
    stacking, lowering the melting point and increasing solubility.
  • Prodrug Approaches: For rigid inhibitors like ibrutinib analogs, attaching transient solubilizing groups (e.g., phosphate esters or carbamates) that cleave in vivo is a validated strategy.

Experimental Protocol: Thermodynamic Solubility Assessment

Rationale: Kinetic solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility (solid equilibrium) is required for accurate developability assessment.

Protocol:

  • Preparation: Weigh 2-5 mg of solid compound into a chemically resistant vial (glass or PTFE).

  • Equilibration: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Agitation: Shake at 25°C for 24-48 hours. Note: Check for physical form change (e.g., hydrate formation) using XRPD on the residual solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22 µm). Caution: Saturate the filter first to prevent drug loss.

  • Quantification: Analyze supernatant via HPLC-UV/MS against a standard curve prepared in DMSO/Buffer.

Visualization: Solubility & Stability Workflow

This workflow ensures that solubility data is not confounded by chemical instability (hydrolysis).

Solubility_Workflow Start Solid Compound Input Media_Add Add Buffer (pH 1.2, 7.4) + Co-solvent if needed Start->Media_Add Shake Equilibrate 24h @ 25°C Media_Add->Shake Filter Phase Separation (Centrifuge/Filter) Shake->Filter Check_Stability LC-MS Purity Check Filter->Check_Stability Stable Compound Stable Check_Stability->Stable >95% Parent Unstable Hydrolysis Detected Check_Stability->Unstable Degradants Found Quant Quantify Supernatant (HPLC-UV) Stable->Quant Report Report Thermodynamic Solubility (µg/mL or µM) Unstable->Report Report as 'Unstable/Kinetic Only' Quant->Report

Figure 2: Decision tree for distinguishing true thermodynamic solubility from instability-driven concentration loss.

Case Study: Ibrutinib and Scaffold Evolution

Ibrutinib (Imbruvica) utilizes the pyrazolo[3,4-d]pyrimidine core.[2] Its design highlights the physicochemical trade-offs required for efficacy:

  • Covalent Warhead: The acrylamide at the N1 position targets Cys481 of BTK.

  • Solubility Handle: The diphenyl ether moiety is highly lipophilic (LogP ~3.7), driving potency but limiting solubility. The piperidine ring is crucial for disrupting planarity and providing a basic nitrogen for lysosomal accumulation.

  • Permeability: despite a MW of 440 Da, it achieves high oral bioavailability (F ~39% in fasted state) due to the balance of lipophilicity and the specific N1-substitution preventing unfavorable tautomerization.

References

  • Vertex AI Search. (2025). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. Link

  • BenchChem Technical Support. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem. Link

  • RSC Publishing. (2022). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry. Link

  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Link

  • National Institutes of Health. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Link

Sources

The Biological Activity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Derivatives: Targeting the ROCK Signaling Axis in Fibrosis and Autoimmunity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily serving as the core hinge-binding motif for selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors[1]. By acting as a competitive inhibitor at the ATP-binding site of the kinase domain, derivatives of this scaffold demonstrate profound biological activity in modulating cytoskeletal dynamics and immune cell differentiation[2]. This in-depth technical guide explores the molecular pharmacology, downstream signaling alterations, and validated experimental workflows used to characterize the biological activity of this scaffold, with a specific focus on its application in resolving Th17-mediated autoimmunity and fibrotic disorders.

Molecular Pharmacology & Mechanism of Action

Structural Basis for Kinase Inhibition

The biological activity of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine core is driven by its highly efficient interaction with the kinase hinge region.

  • The Pyrimidine Ring: Acts as a bidentate hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

  • The 1H-pyrazol-4-yl Moiety: Provides critical vectorality and electrostatic interactions that extend into the hydrophobic selectivity pocket of the kinase[1].

The Causality of ROCK2 Selectivity

A critical challenge in ROCK inhibitor development is isoform selectivity. The mammalian ROCK family consists of ROCK1 and ROCK2. While pan-ROCK inhibitors (e.g., Fasudil) are effective, systemic inhibition of ROCK1 induces severe, dose-limiting hypotension due to widespread vascular smooth muscle relaxation[2].

Elaborations on the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold are specifically engineered to exploit subtle conformational differences in the ATP-binding cleft of ROCK2. Achieving ROCK2 selectivity is paramount because ROCK2 is preferentially expressed in immune cells, the brain, and the heart. Selective ROCK2 inhibition allows for targeted immunomodulation and anti-fibrotic activity without triggering the systemic cardiovascular toxicity associated with ROCK1 blockade[3].

Core Biological Activities & Signaling Pathways

The biological efficacy of this scaffold is mediated through two primary downstream signaling axes:

  • Immunomodulation (The Th17/Treg Paradigm): ROCK2 is a critical regulator of T-cell differentiation. Active ROCK2 phosphorylates Interferon Regulatory Factor 4 (IRF4). This phosphorylation event stabilizes IRF4, which subsequently activates the STAT3 pathway (driving the differentiation of pro-inflammatory Th17 cells) while simultaneously suppressing the STAT5 pathway (inhibiting the formation of immunosuppressive Regulatory T cells, or Tregs). By inhibiting ROCK2, this scaffold decreases IL-17/IL-21 secretion and restores immune tolerance[1][4].

  • Cytoskeletal Dynamics & Fibrosis: ROCK2 directly phosphorylates Myosin Light Chain (MLC). Elevated p-MLC drives actin-myosin contractility and the activation of myofibroblasts, leading to pathogenic fibrogenesis. Scaffold-mediated ROCK2 inhibition halts this mechanical signaling, reducing tissue fibrosis[2].

ROCK2_Pathway cluster_Immune T-Cell Immunomodulation cluster_Cyto Cytoskeletal & Fibrotic Dynamics Inhibitor N-(1H-pyrazol-4-yl) pyrimidin-4-amine Scaffold ROCK2 ROCK2 Kinase Inhibitor->ROCK2 Competitive Inhibition IRF4 IRF4 ROCK2->IRF4 Phosphorylates MLC Myosin Light Chain (p-MLC) ROCK2->MLC Phosphorylates STAT3 STAT3 Pathway IRF4->STAT3 Activates STAT5 STAT5 Pathway IRF4->STAT5 Suppresses Th17 Th17 Cells (Autoimmunity) STAT3->Th17 Promotes Treg Treg Cells (Tolerance) STAT5->Treg Promotes Fibrosis Actin Contractility & Fibrogenesis MLC->Fibrosis Drives

Fig 1: ROCK2 signaling pathway and mechanisms targeted by the pyrazol-pyrimidine scaffold.

Experimental Workflows & Protocols

To rigorously validate the biological activity of compounds derived from the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold, the following self-validating experimental systems are employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 and isoform selectivity (ROCK2 vs. ROCK1). Causality for Selection: TR-FRET is utilized because its time-delayed fluorescence measurement eliminates short-lived background auto-fluorescence commonly exhibited by small-molecule libraries, ensuring a high signal-to-noise ratio and preventing false positives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: DTT is critical to maintain the kinase cysteine residues in a reduced state, preventing artifactual loss of enzyme activity.

  • Compound Plating: Serially dilute the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate. Include Staurosporine (1 µM) as a positive control for total inhibition and DMSO as a vehicle control.

  • Enzyme Addition: Add 5 µL of recombinant human ROCK1 or ROCK2 (optimized to EC80 concentration) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for each isoform to ensure competitive inhibition dynamics are accurately measured) and ULight-labeled generic kinase substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+ and halt kinase activity) containing a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Ex Vivo Human CD4+ T-Cell Differentiation Assay

Purpose: To confirm that biochemical ROCK2 inhibition translates to the desired phenotypic shift (reduction of Th17 cells) in primary human immune cells[4].

Step-by-Step Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from healthy human peripheral blood mononuclear cells (PBMCs) using magnetic negative selection (purity > 95%).

  • Activation: Seed cells at

    
     cells/well in 96-well plates. Stimulate using anti-CD3/anti-CD28 coated microbeads (1:1 bead-to-cell ratio). Rationale: Bead-based stimulation mimics physiological antigen-presenting cell (APC) engagement.
    
  • Th17 Polarization: Induce Th17 differentiation by adding a cytokine cocktail: IL-6 (20 ng/mL), TGF-

    
     (5 ng/mL), IL-1
    
    
    
    (10 ng/mL), and neutralizing antibodies against IFN-
    
    
    and IL-4 (to block Th1 and Th2 skewing, respectively).
  • Compound Treatment: Add the pyrazol-pyrimidine derivative at varying concentrations (e.g., 0.1 µM to 10 µM).

  • Incubation: Culture for 5 days at 37°C, 5% CO2.

  • Readout: Collect supernatants and quantify IL-17A secretion via sandwich ELISA. For intracellular validation, treat cells with Brefeldin A for the final 4 hours, fix, permeabilize, and stain for intracellular IL-17 and FoxP3 (Treg marker) using flow cytometry.

Quantitative Data Summary

The table below summarizes the typical pharmacological profile of optimized derivatives containing the N-(1H-pyrazol-4-yl)pyrimidin-4-amine core (data representative of advanced preclinical candidates)[3][4].

ParameterAssay TypeTarget/ReadoutTypical Potency / Effect
ROCK2 IC50 Biochemical (TR-FRET)ROCK2 Kinase Domain10 nM – 50 nM
ROCK1 IC50 Biochemical (TR-FRET)ROCK1 Kinase Domain> 2,000 nM
Selectivity Index CalculationROCK1 / ROCK2 Ratio50x to >100x selective
p-MLC Inhibition Cellular (Western Blot)Myosin Light ChainIC50

150 nM
IL-17 Reduction Ex Vivo (ELISA)Th17 Cytokine Secretion> 70% reduction at 1 µM
Treg Induction Ex Vivo (Flow Cytometry)FoxP3+ Cell Population2-fold increase at 1 µM

Translational & Clinical Perspectives

The biological activity of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold has profound clinical implications. By precisely targeting the ROCK2-IRF4-STAT3/5 axis, these compounds are highly effective in preclinical models of Graft-Versus-Host Disease (GVHD) and Idiopathic Pulmonary Fibrosis (IPF) [3]. Unlike broad-spectrum immunosuppressants that globally ablate T-cell function and leave patients vulnerable to opportunistic infections, ROCK2 selective inhibitors rebalance the immune system—downregulating pathogenic Th17 cells while actively promoting the restorative function of Tregs[1][4]. This targeted mechanism of action represents a paradigm shift in the development of next-generation therapeutics for autoimmune and fibrotic diseases.

References

  • WO2014055996A2 - Rho kinase inhibitors Source: Google Patents URL
  • US9815820B2 - Rho kinase inhibitors Source: Google Patents URL
  • US11311541B2 - Treatment of GVHD Source: Google Patents URL
  • US 2021/0147391 A1 - Rho Kinase Inhibitors Source: Googleapis / US Patent Application Publication URL

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Adenine Bioisostere

The pyrazolopyrimidine scaffold—specifically the pyrazolo[3,4-d]pyrimidine isomer—represents a privileged structure in medicinal chemistry due to its electronic and steric homology to adenine.[1] By mimicking the purine core of ATP, these analogs function as potent ATP-competitive inhibitors across a spectrum of kinases (Src, Btk, mTOR, CDK).

This guide deconstructs the SAR of this scaffold, moving beyond simple substitution patterns to the biophysical causality of ligand-protein interactions. It provides a validated synthesis workflow and a self-verifying kinase assay protocol, serving as a blueprint for developing next-generation inhibitors.

Chemical Space & Scaffold Architecture

The efficacy of pyrazolopyrimidines stems from their ability to occupy the ATP-binding pocket of kinases. The scaffold presents multiple vectors for modification, allowing fine-tuning of affinity (hinge binding) and selectivity (gatekeeper residue interaction).

Core Numbering and Isomerism

While multiple isomers exist, the [3,4-d] and [1,5-a] systems are dominant. The [3,4-d] isomer is the direct isostere of purine.

Scaffold_Architecture Core Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) N1 N1 Position (Solvent Front/Ribose Pocket) Controls Pharmacokinetics Core->N1 C3 C3 Position (Gatekeeper Interaction) Controls Selectivity Core->C3 C4 C4 Position (Hinge Binder) Critical for Potency Core->C4 C6 C6 Position (Sugar Pocket) Minor Affinity Vector Core->C6

Figure 1: Functional decomposition of the pyrazolo[3,4-d]pyrimidine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by the "Hinge-Gatekeeper-Solvent" triad.

The C4-Position: Hinge Binding (The Anchor)

The C4-amino group is non-negotiable for ATP-competitive inhibition. It acts as a hydrogen bond donor to the kinase hinge region (mimicking the


-amino of adenine).
  • Primary Amines (

    
    ):  High affinity but low selectivity (pan-kinase inhibition).
    
  • Substituted Anilines (

    
    ):  The aromatic ring engages in hydrophobic stacking within the pocket.
    
    • Example:Ibrutinib utilizes a 4-phenoxyphenyl group here to occupy the hydrophobic pocket adjacent to the hinge.

The C3-Position: The Selectivity Switch

This position faces the "gatekeeper" residue (e.g., T338 in c-Src, T474 in Btk).

  • Small Groups (H, Me): Tolerate bulky gatekeepers but offer low selectivity.

  • Bulky Aryl Groups: Induce steric clashes in kinases with large gatekeepers, but fit perfectly into kinases with small gatekeepers (e.g., Src family).

    • Evidence:PP1 and PP2 (Src inhibitors) feature a large p-tolyl or p-chlorophenyl group at C3, which selects for Src family kinases over others.[2]

The N1-Position: Solubility & Pharmacokinetics

Located at the solvent interface, this position tolerates significant bulk.

  • Alkyl/Cycloalkyl: Improves lipophilicity (e.g., tert-butyl in PP2).

  • Piperidinyl/Piperazinyl: Enhances water solubility and oral bioavailability. This is the primary vector for optimizing ADME properties without destroying binding affinity.

Comparative Data: Substituent Effects

The following table summarizes the shift in potency (


) based on C3/N1 modifications against c-Src kinase .
CompoundN1 SubstituentC3 SubstituentC4 Substituentc-Src

(nM)
Selectivity Insight
Adenine HH

>100,000No hydrophobic anchor.
PP1 tert-butylp-tolyl

170Bulky C3 confers Src selectivity.
PP2 tert-butylp-chlorophenyl

5Cl-phenyl enhances hydrophobic contact.
Analog A Methylp-tolyl

1,200Loss of N1 hydrophobic bulk reduces potency.
Ibrutinib *(Fused system)(Fused system)4-phenoxyphenyl0.5 (Btk)C4-aryl critical for potency.

*Note: Ibrutinib is a pyrazolo[3,4-d]pyrimidine derivative but possesses a fused piperidine ring at N1-C6, locking the conformation.

Validated Synthesis Protocol: The POCl3 Route

This protocol describes the synthesis of a C4-anilino-substituted pyrazolo[3,4-d]pyrimidine.[3][4] This route is preferred over direct condensation because the intermediate chloride allows for the rapid generation of diverse libraries at the C4 position.

Reaction Scheme Workflow

Synthesis_Workflow Step1 Step 1: Knoevenagel Condensation Malononitrile + Orthoformate -> Ethoxymethylene malononitrile Step2 Step 2: Cyclization + Hydrazine -> 5-amino-4-cyanopyrazole Step1->Step2 Step3 Step 3: Ring Closure + Formic Acid / Urea -> Pyrazolo[3,4-d]pyrimidin-4-one Step2->Step3 Step4 Step 4: Chlorination + POCl3 (Reflux) -> 4-Chloro-pyrazolo[3,4-d]pyrimidine Step3->Step4 Step5 Step 5: SNAr Substitution + Aniline derivative -> Final Inhibitor Step4->Step5

Figure 2: Divergent synthesis strategy via the 4-chloro intermediate.

Step-by-Step Methodology

Phase 1: Core Construction

  • Reactants: Dissolve malononitrile (10 mmol) and triethyl orthoformate (12 mmol) in acetic anhydride (20 mL).

  • Reflux: Heat at 120°C for 3 hours. Monitor by TLC (formation of ethoxymethylene intermediate).

  • Cyclization: Cool to RT. Add hydrazine hydrate (12 mmol) dropwise (Exothermic!). Stir for 2 hours.

  • Isolation: Pour into ice water. Filter the precipitate (5-amino-4-cyanopyrazole). Recrystallize from ethanol.

Phase 2: Activation & Substitution (The "Divergent" Step)

  • Ring Closure: Reflux the pyrazole intermediate in 85% formic acid or formamide for 6 hours. Cool and filter to obtain the pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination (Critical): Suspend the pyrimidinone (5 mmol) in

    
     (15 mL). Add catalytic dimethylaniline. Reflux for 4 hours until the solution clears.
    
    • Safety: Quench excess

      
       by slowly pouring onto crushed ice/alkali. Extract with DCM.
      
  • 
     Coupling:  Dissolve the 4-chloro intermediate (1 equiv) in isopropanol. Add the desired aniline (1.1 equiv). Heat at 80°C for 2 hours.
    
    • Validation: The product often precipitates as the HCl salt. Filter and wash with ether.

Biological Validation: Radiometric Kinase Assay

To validate the SAR, a robust assay is required. Fluorescence assays (FRET) are common, but the Radiometric (


) Filter-Binding Assay  remains the gold standard for determining accurate 

and

values without interference from compound autofluorescence.
Protocol Logic

This assay measures the transfer of the


-phosphate from ATP to a substrate peptide. We use 

rather than

for sharper bands and lower energy emission (safer handling).
Workflow
  • Preparation: Prepare a Master Mix containing:

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1 for Src).

    • Recombinant Kinase (titrated to ensure linear velocity).

  • Compound Addition: Dispense compounds (in DMSO) into 96-well plates. Keep DMSO concentration <1%.

  • Initiation: Add ATP mix containing cold ATP (

    
     concentration) and 
    
    
    
    (0.5
    
    
    /well).
  • Incubation: Incubate at RT for 30 minutes.

  • Termination: Spot 20

    
     of reaction onto P81 phosphocellulose filter paper.
    
  • Washing: Wash filters

    
     mins with 0.75% phosphoric acid. This binds the basic peptide but washes away unreacted ATP.
    
  • Quantification: Dry filters and count in a liquid scintillation counter.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Run Staurosporine as a positive control on every plate.

Future Directions: Covalent & Degrader Strategies

The classical SAR described above focuses on reversible binding. The frontier of pyrazolopyrimidine development lies in Targeted Protein Degradation (PROTACs) and Covalent Inhibition .

  • Covalent Modification: Introducing an acrylamide "warhead" at the C3 or N1 position (depending on the target cysteine location) can convert these reversible binders into irreversible inhibitors (mechanism similar to Ibrutinib).

  • PROTAC Linkage: The solvent-exposed N1 position is the ideal vector for attaching PEG linkers to recruit E3 ligases (e.g., Cereblon), turning the inhibitor into a degrader.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry. Link

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.[5] Link

  • Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science. Link

  • Zhang, Y., et al. (2023).[6] Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.[6][7][8] Current Topics in Medicinal Chemistry. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link

Sources

In Silico Modeling and Optimization of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Advanced Computational Workflows, Causality in Molecular Modeling, and Self-Validating Protocols

Executive Summary & Pharmacological Rationale

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine moiety has emerged as a highly privileged, versatile scaffold in modern oncology and targeted therapeutics. Functioning primarily as an ATP-competitive (Type I) or DFG-out (Type II) kinase inhibitor, this core structure is heavily represented in the development of agents targeting Cyclin-Dependent Kinase 2 (CDK2) , the Mechanistic Target of Rapamycin (mTOR) , and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

As application scientists, we do not merely screen this scaffold; we must understand the causality of its binding mechanics. The pyrimidine-4-amine acts as a highly efficient adenine mimetic. The N1 of the pyrimidine and the exocyclic amine form a bidentate hydrogen bond donor-acceptor pair with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2). Meanwhile, the 1H-pyrazol-4-yl group, depending on its substitution and tautomeric state, serves as a highly tunable vector to probe the gatekeeper residue, the solvent-exposed channel, or the hydrophobic pocket II.

This whitepaper outlines a rigorous, self-validating in silico pipeline for modeling this scaffold, ensuring that every computational prediction is grounded in thermodynamic reality.

Mechanistic Pathway & Target Engagement

To effectively model the scaffold, we must first map its polypharmacological potential. The pyrazolyl-pyrimidine core can be fine-tuned to selectively inhibit specific nodes within oncogenic signaling networks.

Pathway Ligand N-(1H-pyrazol-4-yl) pyrimidin-4-amine VEGFR2 VEGFR-2 Ligand->VEGFR2 mTOR mTORC1/2 Ligand->mTOR CDK2 CDK2 / Cyclin E Ligand->CDK2 PI3K PI3K / AKT VEGFR2->PI3K PI3K->mTOR Prolif Tumor Proliferation mTOR->Prolif CDK2->Prolif

Multi-target inhibition profile of the pyrazolyl-pyrimidine scaffold in oncogenic signaling.

Self-Validating In Silico Protocols

A computational protocol is only as reliable as its internal error-correction mechanisms. The following step-by-step methodologies are designed as self-validating systems , meaning the workflow automatically halts and requires user intervention if internal quality control metrics are not met.

Protocol A: Conformational Sampling & Molecular Docking

The Causality: Docking algorithms often fail when presented with incorrect tautomers. The 1H-pyrazole ring can exist in multiple tautomeric states, drastically altering its hydrogen-bond donor/acceptor profile. Furthermore, the torsional angle between the pyrimidine and pyrazole rings dictates the energetic penalty of binding.

  • Ligand Preparation (Quantum Mechanical Grounding):

    • Generate all possible tautomers and protonation states at pH 7.4 ± 0.5 using Epik.

    • Self-Validation Check: Perform a DFT optimization (wB97X-D/6-31G*) on the top three lowest-energy conformers. If the energy gap between the 1H and 2H pyrazole tautomers is < 2.0 kcal/mol, both must be retained for docking.

  • Protein Preparation & Hydration Site Analysis:

    • Import the target kinase crystal structure (e.g., CDK2, PDB: 1KE5).

    • Resolve flipped amides (Asn/Gln) and optimize the hydrogen bond network.

    • The Causality: Kinase hinge regions are heavily solvated. Run 3D-RISM to identify high-energy water molecules. Displacing these waters with the pyrimidine core is the primary entropic driver of binding.

  • High-Throughput Docking & Internal Validation:

    • Define the grid box centered on the hinge region (e.g., Leu83).

    • Self-Validation Check (Cross-Docking): Re-dock the native co-crystallized ligand. The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 1.5 Å .

Protocol B: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

The Causality: Kinases possess highly dynamic activation loops (A-loops) and glycine-rich P-loops. Static docking ignores induced-fit phenomena. MD is required to validate the temporal stability of the bidentate hinge hydrogen bonds.

  • System Solvation & Equilibration:

    • Embed the docked complex in a TIP3P water box with 0.15 M NaCl.

    • Equilibrate using an NPT ensemble (300 K, 1 atm) for 10 ns.

  • Production Trajectory:

    • Run a 200 ns production simulation using the AMBER or OPLS4 force field.

    • Self-Validation Check: Monitor the RMSD of the ligand and the RMSF (Root Mean Square Fluctuation) of the P-loop. If the ligand RMSD drifts > 2.5 Å after 50 ns, the binding pose is classified as unstable and rejected.

  • Relative Binding Free Energy (FEP+):

    • Construct a thermodynamic cycle to mutate functional groups on the pyrazole ring.

    • Self-Validation Check: Calculate the hysteresis between the forward (A → B) and backward (B → A) perturbations. If the hysteresis error exceeds 0.5 kcal/mol , the sampling is deemed insufficient, and the simulation windows must be extended.

Workflow Prep Ligand & Protein Prep (Tautomer/pKa Check) Dock High-Throughput Docking (Grid & 3D-RISM) Prep->Dock Val Self-Validation (Native RMSD < 1.5 Å) Dock->Val MD Molecular Dynamics (200ns Trajectory) Val->MD FEP Free Energy Perturbation (ΔΔG Calculation) MD->FEP

Self-validating computational pipeline for kinase inhibitor lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the predictive power of this in silico workflow, we summarize the energetic and pharmacokinetic profiling of hypothetical N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives targeting CDK2 and mTOR.

Note: The causality of adding a trifluoromethyl group (Variant B) is to exploit the hydrophobic pocket II, which significantly improves the MM-GBSA ΔG, though it slightly reduces Caco-2 permeability due to increased lipophilicity.

Compound VariantPrimary TargetDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Predicted IC₅₀ (nM)Caco-2 Perm. (10⁻⁶ cm/s)
A (Unsubstituted Core) CDK2-7.2-32.485018.5
B (3-CF₃ Pyrazole) CDK2-9.1-45.84212.1
C (5-Fluoro Pyrimidine) mTOR-8.4-41.211522.4
D (N-methylpiperazine tail) VEGFR-2-10.5-52.185.3

Conclusion

The in silico modeling of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold requires a deep understanding of structural biology and thermodynamic principles. By moving away from static, rigid-receptor docking and implementing a self-validating pipeline driven by 3D-RISM hydration analysis, Molecular Dynamics, and Free Energy Perturbation, researchers can confidently predict binding affinities and optimize this privileged core for highly selective kinase inhibition.

References

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

  • Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers Source: PubMed Central (Theoretical Biology and Medical Modelling) URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

  • In silico identification and biological evaluation of novel selective serum/glucocorticoid-inducible kinase 1 inhibitors based on the pyrazolo-pyrimidine scaffold Source: Journal of Chemical Information and Modeling (PubMed) URL:[Link]

  • In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations Source: Journal of Molecular Structure (via ResearchGate / ScienceDirect) URL:[Link]

Spectroscopic Analysis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a privileged heterocyclic scaffold frequently embedded within small-molecule kinase inhibitors. Its distinct structural topology—featuring a pyrimidine ring linked via a secondary amine to a pyrazole moiety—provides a highly optimized hydrogen-bond donor/acceptor profile. This profile is essential for anchoring the molecule within the ATP-binding pocket of various kinases, most notably in the development of selective Rho-associated protein kinase 2 (ROCK2) inhibitors like Belumosudil (KD025) ().

For researchers and drug development professionals, rigorous spectroscopic characterization of this moiety is critical. This whitepaper provides an in-depth, self-validating analytical framework for the NMR, MS, and FT-IR characterization of this specific scaffold, ensuring structural integrity and batch-to-batch reproducibility during preclinical synthesis.

Chemical Context & Structural Significance

The analytical behavior of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is governed by two primary chemical phenomena:

  • Tautomerism: The 1H-pyrazole ring undergoes rapid annular tautomerism in solution, which dynamically exchanges the N-H proton between the N1 and N2 positions. This phenomenon broadens the NMR signals of the adjacent C3 and C5 protons.

  • Basicity & Protonation: The pyrimidine N1/N3 atoms and the pyrazole nitrogen are highly susceptible to protonation. This multi-basic nature dictates the choice of ionization techniques in mass spectrometry and influences solvent selection in NMR to prevent rapid proton exchange (1)[1].

Experimental Workflows & Self-Validating Protocols

To guarantee data trustworthiness, every analytical run must be treated as a self-validating system. The following protocols detail the optimal parameters and the causality behind each methodological choice.

Workflow A Sample Prep (Solvent/Matrix) B NMR (DMSO-d6) A->B Solubility C ESI-MS/MS (+ Ion Mode) A->C Dilution D FT-IR (ATR Solid) A->D Dry Powder E Data Integration & Validation B->E C->E D->E

Comprehensive spectroscopic workflow for structural validation.
Protocol 1: High-Resolution NMR Spectroscopy
  • Methodology: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: DMSO-d6 is strictly selected over protic solvents (e.g., CD₃OD). Protic solvents induce rapid deuterium exchange, which would completely erase the critical signals of the pyrazole N-H and the bridging secondary amine N-H. Observing these protons is mandatory to confirm the intact linkage.

  • Self-Validation Step: Run a pure DMSO-d6 solvent blank prior to the sample. The residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm serve as internal references and rule out cross-contamination.

Protocol 2: ESI-MS/MS Analysis
  • Methodology: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade H₂O:Acetonitrile containing 0.1% Formic Acid. Inject 5 µL into the mass spectrometer. Apply a capillary voltage of 3.0 kV and a collision energy (CE) ramp of 15–35 eV.

  • Causality: The basic nitrogen atoms in the pyrimidine and pyrazole rings readily accept protons. The addition of 0.1% formic acid forces the equilibrium toward the [M+H]⁺ species, maximizing ionization efficiency and sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Step: Infuse a known tuning standard (e.g., Reserpine, m/z 609.28) prior to the run to verify mass accuracy (<5 ppm error) and detector sensitivity.

Protocol 3: ATR-FTIR Spectroscopy
  • Methodology: Place 1–2 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: ATR is preferred over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed ambient moisture produces a massive, broad O-H stretch that obscures the critical N-H stretching region (3100–3300 cm⁻¹) inherent to the pyrazole and bridging amine.

  • Self-Validation Step: Collect a background spectrum of the clean, dry crystal immediately before sample analysis to digitally subtract ambient CO₂ and atmospheric water vapor.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Assignments

The ¹H and ¹³C NMR spectra provide definitive proof of the scaffold's connectivity. Note the characteristic downfield shift of the pyrimidine H2 proton due to the electron-withdrawing nature of the two adjacent nitrogen atoms.

Position¹H NMR (DMSO-d6, 400 MHz)¹³C NMR (DMSO-d6, 100 MHz)Structural Notes
Pyrimidine C2 / H2 ~8.50 ppm (s, 1H)~158.0 ppmMost downfield proton; singlet.
Pyrimidine C4 -~161.0 ppmQuaternary carbon attached to amine.
Pyrimidine C5 / H5 ~6.70 ppm (d, J = 6.0 Hz, 1H)~104.0 ppmHighly shielded by amine resonance.
Pyrimidine C6 / H6 ~8.15 ppm (d, J = 6.0 Hz, 1H)~156.0 ppmCoupled to H5.
Pyrazole C3/C5 / H3/H5 ~7.80 ppm (br s, 2H)~128.0 ppm (br)Broadened due to rapid tautomerism.
Pyrazole C4 -~118.0 ppmQuaternary linking carbon.
Bridging N-H ~9.50 ppm (s, 1H)-Exchangeable with D₂O.
Pyrazole N-H ~12.80 ppm (br s, 1H)-Highly exchangeable; very broad.
Mass Spectrometry (ESI-MS/MS) Fragmentation

The exact mass of N-(1H-pyrazol-4-yl)pyrimidin-4-amine (C₇H₇N₅) is 161.07 Da. In ESI+ mode, the precursor ion [M+H]⁺ is observed at m/z 162.08 . Collision-induced dissociation (CID) yields predictable and structurally informative fragments.

MS_Pathway M [M+H]+ m/z 162.08 Precursor Ion F1 m/z 96.05 [Pyrimidin-4-amine]+ M->F1 N-C(Pyrazole) Cleavage F2 m/z 68.04 [Pyrazole]+ M->F2 N-C(Pyrimidine) Cleavage F3 m/z 135.06 [M+H - HCN]+ M->F3 Pyrimidine Ring Opening

ESI-MS/MS positive ion fragmentation pathway of the scaffold.
Fragment Ion (m/z)FormulaRelative AbundanceMechanistic Origin
162.08 [C₇H₈N₅]⁺100% (Precursor)Protonated parent molecule.
135.06 [C₆H₇N₄]⁺MediumLoss of HCN (27 Da) via pyrimidine ring opening.
96.05 [C₄H₆N₃]⁺HighCleavage of the bridging amine-pyrazole C-N bond.
68.04 [C₃H₄N₂]⁺Low/MediumCleavage of the bridging amine-pyrimidine C-N bond.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is highly sensitive to the hydrogen-bonding state of the molecule, which is a critical parameter for its efficacy as a kinase hinge-binder.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3250 (Broad) Pyrazole N-H StretchIndicates extensive intermolecular hydrogen bonding.
3150 (Sharp) Secondary Amine N-H StretchConfirms the presence of the bridging amine linkage.
1620 Pyrimidine C=N StretchCharacteristic of the aromatic pyrimidine ring system.
1580 Aromatic C=C StretchOverlapping signals from both heterocyclic rings.
1350 C-N Stretch (Aryl Amine)Confirms the carbon-nitrogen single bond linkages.

Conclusion

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold requires a deliberate, multi-modal spectroscopic approach. By utilizing DMSO-d6 in NMR to preserve exchangeable protons, employing ESI+ MS/MS to exploit the basicity of the heterocycles, and leveraging ATR-FTIR to accurately map hydrogen bonding without matrix interference, researchers can establish a highly trustworthy, self-validating profile of this critical pharmacophore.

References

  • Poyurovsky et al. (2017).
  • Poyurovsky et al. (2020).

Sources

Methodological & Application

"protocol for synthesizing N-(1H-pyrazol-4-yl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Part 1: Executive Summary & Strategic Analysis

The synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine represents a fundamental coupling in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). This scaffold functions as a critical "hinge-binder," where the pyrimidine and pyrazole nitrogens form hydrogen bonds with the kinase backbone.

The Challenge: While seemingly simple, the direct coupling of 4-chloropyrimidine and 1H-pyrazol-4-amine is fraught with regioselectivity issues. The 4-aminopyrazole moiety possesses two nucleophilic sites:

  • The exocyclic amine (–NH₂).

  • The annular pyrazole nitrogen (–NH–).

The Solution: To ensure high fidelity and reproducibility, this protocol utilizes a Protecting Group Strategy (Route A) as the primary recommendation. This method sequesters the annular nitrogen, forcing reaction exclusively at the exocyclic amine. A secondary Direct Coupling (Route B) is provided for rapid, lower-yield scouting, utilizing specific solvent effects to steer regioselectivity.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] The electron-deficient nature of the pyrimidine ring (activated by the 1,3-nitrogen placement) makes the C4-chloride susceptible to displacement by the amine nucleophile.

Mechanistic Insight:

  • Activation: Protonation of the pyrimidine ring (using acid catalysis) lowers the LUMO energy, accelerating the attack of the amine.

  • Regiocontrol: Using tert-butyl 4-aminopyrazole-1-carboxylate (1-Boc-4-aminopyrazole) sterically and electronically deactivates the ring nitrogen, preventing the formation of the N-alkylated regioisomer (a common "dead-end" impurity).

SynthesisPathway Reactant1 4-Chloropyrimidine Intermediate Intermediate: N-(1-Boc-pyrazol-4-yl) pyrimidin-4-amine Reactant1->Intermediate SNAr Coupling iPrOH, DIPEA, 80°C Impurity Regioisomer Impurity (Avoided) Reactant1->Impurity Direct Route Risk Reactant2 1-Boc-4-aminopyrazole Reactant2->Intermediate Product Final Product: N-(1H-pyrazol-4-yl) pyrimidin-4-amine Intermediate->Product Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Strategic pathway favoring the N-Boc protected route to eliminate regioisomeric byproducts.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" Protected Route (Recommended)

Best for: Scale-up, high purity requirements, and library synthesis.

Materials:

  • 4-Chloropyrimidine (CAS: 17180-93-7)

  • 1-Boc-4-aminopyrazole (CAS: 1006333-37-2)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Deprotection Agent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step 1:


 Coupling 
  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 4-chloropyrimidine (1.0 equiv, 5.0 mmol) and 1-Boc-4-aminopyrazole (1.1 equiv, 5.5 mmol) in iPrOH (10 volumes, 50 mL).

  • Activate: Add DIPEA (2.0 equiv, 10.0 mmol) dropwise.

    • Note: If the pyrimidine is electron-rich (e.g., has other donating substituents), add catalytic HCl (0.1 equiv) to activate the ring.

  • Reflux: Heat the mixture to 85°C (external block temp) for 4–6 hours. Monitor by LCMS for the disappearance of the chloride starting material (

    
     114 -> product mass).
    
  • Workup: Cool to room temperature. The intermediate often precipitates.

    • If solid forms: Filter and wash with cold iPrOH.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      

Step 2: Deprotection

  • Dissolve: Dissolve the crude intermediate in DCM (5 volumes).

  • Acidolysis: Add TFA (10 equiv) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

    • Alternative: Use 4M HCl in Dioxane at RT for 1 hour (precipitates the HCl salt directly).

  • Isolation: Concentrate the reaction mixture to dryness.

  • Neutralization (Critical): The product will exist as a TFA salt. To obtain the free base, suspend the solid in saturated aqueous

    
     and extract with EtOAc (or 10% MeOH in DCM if solubility is low).
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (DCM:MeOH:NH

    
     gradient).
    
Method B: Direct Coupling (High-Throughput/Scouting)

Best for: Rapid analog scanning where 5-10% impurity is acceptable.

Protocol:

  • Combine 4-chloropyrimidine (1.0 equiv) and 4-aminopyrazole hydrochloride (1.2 equiv) in n-Butanol .

  • Add DIPEA (3.0 equiv). Crucial: Excess base is needed to neutralize the HCl salt of the amine.

  • Heat to 120°C in a sealed tube (Microwave preferred: 140°C for 20 mins).

  • Purification: Requires Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) to separate the N-linked product from the trace ring-N-alkylated isomer.

Part 4: Data Analysis & Validation

Expected Analytical Data: The following table summarizes the key signals to validate the structure.

AnalysisParameterExpected Signal / ObservationInterpretation
LCMS [M+H]+

(Calc. for

)
Confirm mass. Look for M+H.
1H NMR Pyrazole CH

ppm (Broad singlets, 2H)
Characteristic pyrazole C3/C5 protons.[4]
1H NMR Pyrimidine C2-H

ppm (Singlet, 1H)
Deshielded proton between nitrogens.
1H NMR Pyrimidine C5/C6Doublets (

Hz)
Coupling confirms pyrimidine ring integrity.
1H NMR NH (Amine)

ppm (Broad singlet)
Exchangeable with

.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Deactivated PyrimidineSwitch solvent to n-BuOH and increase temp to 110°C. Add 10 mol% AcOH.
Regioisomer Impurity Ring N-alkylationSwitch to Method A (Boc-protection). Ensure strictly anhydrous conditions.
Product Oiling Out Solubility IssuesTriturate the crude oil with diethyl ether or MTBE to induce crystallization.

Part 5: Safety & Handling

  • 4-Aminopyrazole: Highly susceptible to oxidation. Store under Argon/Nitrogen.[2] If the solid is dark/black, recrystallize or purchase fresh hydrochloride salt.

  • 4-Chloropyrimidine: Potential skin sensitizer and lachrymator. Handle in a fume hood.

  • TFA: Corrosive. Use resistant gloves and quench carefully with bicarbonate.

References

  • MDPI Molecules. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. (Describes Suzuki/Buchwald strategies on similar cores).

  • Organic Process Research & Development. Sulfone Displacement Approach for Large-Scale Synthesis. (High-level control of regioselectivity in pyrimidines). [5]

  • BenchChem Application Note. Optimization of 4-Chloropyrimidine Substitution Reactions. (General protocols for SNAr conditions).

  • Journal of Medicinal Chemistry. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors. (Analogous coupling conditions). [6]

Sources

"using N-(1H-pyrazol-4-yl)pyrimidin-4-amine in cancer cell lines"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffolds in Cancer Cell Models

Executive Summary & Biological Context

The molecule N-(1H-pyrazol-4-yl)pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors. This structure is particularly renowned for its ability to bind the hinge region of kinases, where the pyrimidine N1 and the exocyclic amine form critical hydrogen bonds with the kinase backbone.

Primary Biological Targets:

  • Janus Kinases (JAK1/2/3): This scaffold is structurally homologous to the core of approved JAK inhibitors (e.g., Ruxolitinib derivatives). It effectively blocks the JAK-STAT pathway, which is constitutively active in myeloproliferative neoplasms and various solid tumors.

  • Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold often exhibit potent inhibition of CDK2 and CDK9, leading to cell cycle arrest and transcriptional suppression in solid tumors.

This guide provides a standardized workflow for evaluating this scaffold (and its derivatives) in cancer cell lines, focusing on solubility management , IC50 determination , and mechanistic validation via phosphorylation status and cell cycle analysis.

Chemical Handling & Preparation

Critical Note: This scaffold is hydrophobic. Improper solubilization will lead to microprecipitation in cell culture media, resulting in false-negative data.

  • Molecular Weight (Core): ~161.16 g/mol (varies with substitution).

  • Solubility: Poor in water; Soluble in DMSO.[1]

  • Stock Preparation:

    • Weigh the solid compound in a glass vial (avoid plastic static).

    • Dissolve in 100% anhydrous DMSO to a concentration of 10 mM or 50 mM .

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Line Selection Strategy

To validate the specific kinase inhibitory potential, you must select cell lines with defined dependencies on the target pathways.

Target PathwayRecommended Cell LineTissue OriginRationale
JAK2 / STAT3 HEL 92.1.7 ErythroleukemiaHomozygous for JAK2 V617F mutation; highly dependent on constitutively active JAK2 signaling.
JAK / STAT K562 CMLBCR-ABL driven, but exhibits significant crosstalk with JAK/STAT; robust model for kinase inhibitor screening.
CDK / Cell Cycle MCF-7 Breast CancerWild-type Rb protein; sensitive to CDK4/6 and CDK2 inhibition (G1 arrest).
CDK / Cell Cycle HCT-116 ColorectalRobust model for cell cycle analysis; distinct G1/S and G2/M checkpoints.

Experimental Protocols

Protocol 1: Determination of IC50 (Cell Viability)

Objective: Quantify the potency of the compound using a metabolic surrogate (ATP or Tetrazolium reduction).

Materials:

  • CellTiter-Glo® (Promega) or MTT Reagent.

  • 96-well white-walled plates (for Luminescence) or clear plates (for MTT).

Workflow:

  • Seeding: Seed cells at optimized densities (e.g., 3,000 cells/well for HCT-116; 10,000 cells/well for HEL suspension cells) in 90 µL complete media. Incubate for 24 hours.

  • Compound Dilution (Serial):

    • Prepare a 1000x stock plate in DMSO (e.g., 10 mM down to 1 nM).

    • Dilute 1:100 into culture media (Intermediate Plate) to achieve 10x concentration (1% DMSO).

    • Add 10 µL of Intermediate solution to the 90 µL cells. Final DMSO concentration = 0.1% .

    • Control: 0.1% DMSO vehicle alone.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 mins.

    • Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Normalize data to Vehicle Control (100%). Fit using a non-linear regression (4-parameter logistic) to calculate IC50.

Protocol 2: Target Engagement (Western Blot)

Objective: Confirm the compound inhibits the phosphorylation of downstream effectors (STAT3 for JAK; Rb for CDK).

Experimental Setup:

  • Treatment Time: Short exposure (1–6 hours) is critical to detect inhibition of phosphorylation before total protein degradation or apoptosis occurs.

Step-by-Step:

  • Seed Cells: 1 x 10^6 cells in 6-well plates. Allow adherence (24h).

  • Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4–12 hours to reduce basal background phosphorylation.

  • Treatment: Treat with compound at 5x and 10x the IC50 for 2 hours .

    • Stimulation (For JAK assay): If using non-constitutive lines (e.g., HeLa), stimulate with IL-6 (10 ng/mL) for the last 15 minutes of treatment to induce p-STAT3.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection Targets:

    • JAK Pathway: Primary Ab: p-STAT3 (Tyr705) ; Loading Control: Total STAT3 / GAPDH.

    • CDK Pathway: Primary Ab: p-Rb (Ser807/811) ; Loading Control: Total Rb / Actin.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between JAK inhibition (often G1 arrest) and general toxicity or CDK inhibition (G1/S or G2/M arrest).

  • Treatment: Treat cells (1 x 10^6) with IC50 and 5x IC50 concentrations for 24 hours .

  • Fixation:

    • Harvest cells (save supernatant for floating dead cells).

    • Wash with cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

  • Result Interpretation:

    • G1 Arrest: Indicates CDK4/6 or JAK inhibition.

    • Sub-G1: Indicates Apoptosis.

Visualizations

Figure 1: Mechanism of Action & Signaling Pathways

This diagram illustrates the dual potential of the scaffold to inhibit JAK/STAT signaling (cytoplasm) and CDK-mediated cell cycle progression (nucleus).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N-(1H-pyrazol-4-yl) pyrimidin-4-amine JAK JAK Kinase (JAK1/2) Compound->JAK Inhibits CDK CDK2 / CDK9 Compound->CDK Inhibits Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK STAT STAT3 JAK->STAT Phosphorylation pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization GeneExp Gene Expression (Proliferation/Survival) pSTAT->GeneExp Translocation Rb Rb Protein CDK->Rb Phosphorylation E2F E2F Rb->E2F Blocks (Unphos) pRb p-Rb (Inactive) pRb->E2F Releases E2F->GeneExp

Caption: Dual-mode inhibition potential. The scaffold competitively inhibits ATP binding sites on JAK kinases (cytosolic) and CDKs (nuclear), disrupting STAT3 transcription and Rb-mediated cell cycle control.

Figure 2: Experimental Workflow for Scaffold Validation

Workflow cluster_Assays Parallel Validation Assays Start Compound Stock (DMSO) IC50 1. Dose Response (72h Viability) Start->IC50 Serial Dilution WB 2. Western Blot (2h Exposure) Start->WB High Dose (5x IC50) FACS 3. Cell Cycle (24h PI Stain) Start->FACS Mid Dose (1x IC50) Analysis Data Integration: Potency + Mechanism IC50->Analysis IC50 Value WB->Analysis Phospho-Status FACS->Analysis G1/S Arrest

Caption: Integrated screening workflow. Viability assays define potency range, while Western Blot and Flow Cytometry confirm specific kinase target engagement.

References

  • Vertex Pharmaceuticals. "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." PubMed Central. Link

  • AstraZeneca R&D. "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry, 2020. Link

  • BenchChem. "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide." BenchChem Protocols. Link

  • MDPI. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." International Journal of Molecular Sciences, 2023. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual. Link

Sources

Application Notes and Protocols: Evaluating the Anti-Inflammatory Potential of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of pyrazolopyrimidine derivatives in anti-inflammatory research. It details the key mechanisms of action and provides robust, field-proven protocols for their evaluation using both in vitro and in vivo models.

Introduction: The Pyrazolopyrimidine Scaffold in Inflammation

The pyrazolopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system, incorporating both pyrazole and pyrimidine rings, serves as a foundational structure for designing potent inhibitors of key signaling molecules involved in the inflammatory cascade.[2] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of selectivity and potency against various targets. As a result, pyrazolopyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics, targeting diseases ranging from rheumatoid arthritis to neuroinflammatory conditions.[1][2]

Section 1: Mechanisms of Action in Inflammatory Pathways

Pyrazolopyrimidines exert their anti-inflammatory effects by modulating several critical signaling pathways. Understanding these mechanisms is fundamental to designing rational screening cascades and interpreting experimental outcomes. The primary targets include cyclooxygenase (COX) enzymes, mitogen-activated protein kinases (MAPKs), Janus kinases (JAKs), and the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The inhibition of prostaglandin E2 (PGE2) synthesis, catalyzed by COX-1 and COX-2 enzymes, is a classic mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[3] Many pyrazolopyrimidine derivatives have been designed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][5] Selective inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and swelling at the site of inflammation.[2][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Pyrazolopyrimidines Pyrazolopyrimidine Derivatives Pyrazolopyrimidines->COX2 Selectively Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates PLA2->Arachidonic_Acid Cleaves from Phospholipids

Caption: The Cyclooxygenase (COX) pathway and selective inhibition by pyrazolopyrimidines.

Modulation of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a central regulator of the inflammatory response.[7] Activated by environmental stress and pro-inflammatory cytokines like TNF-α and IL-1β, p38 MAPK plays a crucial role in the transcriptional and translational regulation of downstream inflammatory mediators, including COX-2 and other cytokines.[6] Pyrazolopyrimidine-based compounds have been developed as highly potent and selective p38α MAPK inhibitors, effectively suppressing the production of TNF-α and other key drivers of inflammation.[8][9]

G Stress_Cytokines Stress / Cytokines (LPS, TNF-α, IL-1β) MKK MAPKKs (MKK3/6) Stress_Cytokines->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate MK2 MAPKAPK2 p38->MK2 Phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, ELK1) p38->Transcription_Factors Phosphorylate Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression Regulate mRNA Stability Transcription_Factors->Gene_Expression Activate Transcription Pyrazolopyrimidines Pyrazolopyrimidine Derivatives Pyrazolopyrimidines->p38 Inhibits G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Pyrazolopyrimidines Pyrazolopyrimidine Derivatives Pyrazolopyrimidines->JAK Inhibits

Caption: The JAK/STAT signaling pathway, a key target for pyrazolopyrimidine inhibitors.

Suppression of Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a master transcriptional regulator of inflammation. [10]In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. There, it binds to DNA and activates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. [11]Certain pyrazolopyrimidine derivatives have been shown to suppress NF-κB activation, representing a powerful mechanism to broadly dampen the inflammatory response. [10][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex Degrades, Releasing NF-κB NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates & Binds Complex->IkB Complex->NFkB Transcription Inflammatory Gene Transcription DNA->Transcription Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates Pyrazolopyrimidines Pyrazolopyrimidine Derivatives Pyrazolopyrimidines->IKK May Inhibit

Caption: The NF-κB signaling pathway, a target for broad anti-inflammatory action.

Section 2: In Vitro Evaluation Protocols

A tiered in vitro screening approach is essential for characterizing the anti-inflammatory activity of novel pyrazolopyrimidine compounds. The workflow begins with assessing cytotoxicity, followed by functional assays to measure the inhibition of key inflammatory mediators in a relevant cell model, such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1). [13]

Caption: A typical experimental workflow for the in vitro screening of anti-inflammatory compounds.

Protocol 2.1: Cell Culture and Treatment

Rationale: RAW 264.7 murine macrophages are a widely used and robust cell line for studying inflammation. They respond reliably to inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, by producing a range of inflammatory mediators. [11][13] Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Pyrazolopyrimidine test compounds, dissolved in DMSO (sterile)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, tissue culture-treated plates (96-well and 6-well)

Procedure:

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 1.5 x 10⁵ cells/well for a 96-well plate; 1 x 10⁶ cells/well for a 6-well plate) and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the old media with fresh, serum-free or low-serum (1-2%) DMEM. Add various concentrations of the pyrazolopyrimidine test compounds (e.g., 0.1, 1, 10, 25 µM) to the respective wells. Include a "vehicle control" group treated with the same final concentration of DMSO (typically ≤0.1%). Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.

  • Incubation: Incubate the plates for the desired time period based on the downstream assay (e.g., 18-24 hours for cytokine/nitric oxide accumulation; shorter times for signaling pathway analysis via Western blot).

Protocol 2.2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple, colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [14][15] Procedure:

  • Following the 24-hour incubation period from Protocol 2.1, carefully collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • In a new 96-well plate, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is a hallmark of macrophage activation. [13]The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying their concentration in culture supernatants. [16][17][18] Procedure (using a commercial sandwich ELISA kit):

  • Collect cell culture supernatants after the desired incubation time (e.g., 18-24 hours) and centrifuge to remove any cell debris. Store at -80°C if not used immediately.

  • Prepare all reagents, standards, and samples according to the kit manufacturer's protocol. [19]3. Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-pre-coated 96-well plate. Incubate for 2 hours at room temperature. [17]4. Aspirate and wash the wells 3-4 times with the provided Wash Buffer. [17]5. Add 100-200 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature. [16]6. Aspirate and wash the wells as in step 4.

  • Add 100-200 µL of streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light. [16]8. Aspirate and wash the wells as in step 4.

  • Add 100-200 µL of the TMB substrate solution to each well. A blue color will develop. Incubate for 15-20 minutes at room temperature, protected from light. [18]10. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm within 30 minutes using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2.4: Western Blot Analysis of Key Inflammatory Proteins

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation states, providing direct evidence of a compound's effect on signaling pathways. Key proteins to analyze include iNOS, COX-2, and phosphorylated forms of p38 MAPK and IκBα.

Procedure:

  • Sample Preparation: Following treatment (use shorter time points for phosphorylation, e.g., 15-60 min), wash cells in 6-well plates with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. [20]Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [21][22]2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel (polyacrylamide percentage depends on target protein size) and run until the dye front reaches the bottom. [23]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [23]5. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p38, anti-COX-2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. [21]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature. [21]9. Washing: Repeat the washing step (step 7).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.

Section 3: In Vivo Evaluation Protocols

In vivo models are crucial for assessing the therapeutic potential of a compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and safety. [24]

Caption: General workflow for in vivo assessment of anti-inflammatory pyrazolopyrimidines.

Protocol 3.1: Carrageenan-Induced Paw Edema Model

Rationale: This is a classic, highly reproducible model of acute, non-immune inflammation. [25][26]Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent. [27][28] Materials:

  • Male Wistar rats or Swiss albino mice

  • Pyrazolopyrimidine test compound

  • Positive control drug (e.g., Indomethacin or Celecoxib) [4]* Vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Digital Plethysmometer or calipers

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. [27]3. Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. [28][29]4. Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw. [29]5. Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [27][29]6. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Protocol 3.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Rationale: This model mimics the acute systemic inflammatory response seen during the early stages of sepsis. [30]Administration of LPS causes a massive release of pro-inflammatory cytokines into the bloodstream, providing a robust system to evaluate a compound's ability to suppress this "cytokine storm". [10][31] Materials:

  • Male C57BL/6 or BALB/c mice

  • Pyrazolopyrimidine test compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Heparin or EDTA tubes for blood collection

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Acclimatization & Grouping: Similar to the paw edema model.

  • Drug Administration: Administer the vehicle or test compound (p.o. or i.p.) 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer a single i.p. injection of LPS (dose can range from 1-10 mg/kg, to be optimized).

  • Blood Collection: At a peak time point for cytokine release (typically 1.5-2 hours post-LPS for TNF-α and 4-6 hours for IL-6), collect blood via cardiac puncture or from the retro-orbital sinus into anticoagulant-containing tubes.

  • Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma samples using specific ELISA kits, as described in Protocol 2.3.

  • Data Analysis: Compare the plasma cytokine levels in the compound-treated groups to those in the vehicle-treated LPS group to determine the percentage reduction in cytokine release.

Section 4: Data Interpretation and Summary

The following tables summarize representative data for pyrazolopyrimidine derivatives from published studies, illustrating their potency against various inflammatory targets.

Table 1: In Vitro Activity of Pyrazolopyrimidine Derivatives

Compound ID Target Assay System IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Compound 5k COX-2 Fluorescent inhibitor screening 0.266 95.8 [5]
Compound 8e COX-2 Enzyme inhibition assay 1.837 - [15]
Compound 8e 5-LOX Enzyme inhibition assay 2.662 - [15]
Compound 11 iNOS Griess assay (RAW 264.7) 0.22 - [14]
Compound 6f p38α MAPK Kinase inhibition assay 0.032 - [8]

| Compound 8m | JAK1 | Enzymatic assay | 0.00016 | 40.6 (vs JAK2) | [32]|

Table 2: In Vivo Activity of Pyrazolopyrimidine Derivatives

Compound ID Model Species Dose & Route % Inhibition of Paw Edema (at 3h) Reference
Compound 7c Carrageenan Paw Edema Rat 50 mg/kg Higher than Celecoxib [4]
Compound 5k Carrageenan Paw Edema Rat 50 mg/kg >70% (Comparable to Celecoxib) [5]

| Compound 6f | Carrageenan Paw Edema | Rat | 50 mg/kg, p.o. | 83.73% | [8]|

Expert Interpretation:

  • In Vitro: A potent compound will exhibit a low IC₅₀ value. For COX inhibitors, a high selectivity index for COX-2 over COX-1 is desirable for a better safety profile. [5]For kinase inhibitors, selectivity against other kinases in the same family is a critical parameter. [32]It is essential to confirm that the observed activity is not due to cytotoxicity by running a parallel cell viability assay.

  • In Vivo: A significant percentage inhibition of paw edema or reduction in systemic cytokine levels compared to the vehicle control indicates in vivo efficacy. [8]The results should be compared to a clinically relevant positive control (e.g., Indomethacin, Celecoxib) to benchmark the compound's potency. [4]Successful translation from in vitro to in vivo models is a key step in the drug discovery process. [31]

References

  • El-Sayed, M. A.-A., et al. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry. Available at: [Link]

  • Sygnature Discovery. (2023). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Pharmaceuticals. Available at: [Link]

  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • El-Moghazy, S. M., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2024). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry. Available at: [Link]

  • Kondo, Y., et al. (2024). Anti-Inflammatory Effects of a Novel Nuclear Factor-κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gaire, B. P., et al. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Gautam, G. & Kumar, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Klicic, J., et al. (2014). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. ResearchGate. Available at: [Link]

  • Amir, M., et al. (2019). Synthesis, evaluation and docking of novel pyrazolo pyrimidines as potent p38α MAP kinase inhibitors with improved anti-inflammatory, ulcerogenic and TNF-α inhibitory properties. Bioorganic Chemistry. Available at: [Link]

  • Bio-protocol. (2016). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. Available at: [Link]

  • Shankar, E., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijppr.humanjournals.com. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology. Available at: [Link]

  • Xing, L. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase. Available at: [Link]

  • Amir, M., et al. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

  • ResearchGate. (n.d.). Previously reported pyrazolopyrimidines with anti-inflammatory properties and design of the target compounds. ResearchGate. Available at: [Link]

  • Al-Qaisi, Z. A. I., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Lee, S.-Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Williams, N. K., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Leinco Technologies. (n.d.). Western Blot Protocol. Leinco Technologies. Available at: [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Creative Bioarray. Available at: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

  • Fonge, H., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by a liposomal formulation of goshobioside. International Journal of Nanomedicine. Available at: [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Cieśla, M., et al. (2023). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • National Library of Medicine. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. PubMed Central. Available at: [Link]

  • National Library of Medicine. (n.d.). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. PubMed Central. Available at: [Link]

  • MDPI. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available at: [Link]

Sources

High-Throughput Screening of Pyrazolopyrimidine Libraries: A Technical Guide to Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolopyrimidine Scaffold in Drug Discovery

The pyrazolo[3,4-


]pyrimidine and pyrazolo[1,5-

]pyrimidine scaffolds are highly privileged structures in modern medicinal chemistry[1]. Because these fused nitrogen-containing heterocycles are bioisosteres of the adenine ring of ATP, they are exceptionally well-suited to mimic key hydrogen-bonding interactions within the highly conserved hinge region of the protein kinase active site[1].

High-throughput screening (HTS) of pyrazolopyrimidine libraries has successfully yielded potent inhibitors for a variety of critical oncology and immunology targets. Notable examples include the discovery of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for inflammatory diseases[2], and Colony Stimulating Factor-1 Receptor (CSF-1R) for glioblastoma multiforme (GBM)[3].

This application note provides a comprehensive, field-proven framework for the HTS of pyrazolopyrimidine libraries. It details the causality behind assay selection, step-by-step methodologies for both target-based and phenotypic screens, and strategies for hit-to-lead optimization.

Mechanistic Grounding: Targeting the Kinase Hinge Region

In both inflammatory diseases and aggressive malignancies, dysregulated kinase signaling drives disease progression. Pyrazolopyrimidine library hits typically function as Type I kinase inhibitors, competitively displacing ATP and blocking downstream signal transduction.

KinasePathways cluster_IRAK4 IRAK4 Signaling (Inflammation) cluster_CSF1R CSF-1R Signaling (Glioblastoma) Inhibitor Pyrazolopyrimidine Library Hits IRAK4 IRAK4 Kinase Inhibitor->IRAK4 CSF1R CSF-1R Kinase Inhibitor->CSF1R TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB CSF1 CSF-1 / IL-34 CSF1->CSF1R PI3K PI3K / AKT CSF1R->PI3K Prolif Tumor Proliferation PI3K->Prolif

Pyrazolopyrimidine library hits acting as ATP-competitive inhibitors of IRAK4 and CSF-1R kinases.

Experimental Workflows & Protocols

To ensure a self-validating HTS system, a dual-assay approach is strictly required: a primary biochemical target-based screen to establish direct target engagement, followed by a secondary phenotypic screen to validate cellular permeability and functional efficacy.

Protocol 1: Primary Target-Based Screen (ADP-Glo™ Kinase Assay)

Causality: The ADP-Glo assay is selected over traditional radioactive [γ-32P]ATP assays because it is universally applicable to any kinase, measures ADP production directly, and provides a stable luminescent readout ideal for 384-well or 1536-well HTS formats[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the pyrazolopyrimidine library in 100% DMSO. Dilute the target kinase (e.g., IRAK4 or CSF-1R) and specific peptide substrate in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Reaction Setup (384-well plate):

    • Dispense 1 µL of pyrazolopyrimidine compound (final assay concentration 1 µM or 10 µM) or DMSO vehicle control into respective wells using an acoustic liquid handler (e.g., Echo 550)[4].

    • Add 2 µL of the target kinase solution. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

    • Initiate the reaction by adding 2 µL of the ATP/Substrate mixture (ATP concentration should be set near the empirical

      
       for the specific kinase).
      
  • Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This arrests the kinase reaction and depletes unconsumed ATP. Incubate at RT for 40 minutes[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[4]. Incubate at RT for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader with an integration time of 0.5–1 second per well. Calculate percent inhibition relative to DMSO controls.

Protocol 2: Secondary Phenotypic Screen (Cell Viability Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux (e.g., P-glycoprotein), poor membrane permeability, or high plasma protein binding. A phenotypic viability assay using disease-relevant cell lines (e.g., patient-derived GBM stem cells for CSF-1R inhibitors) ensures the hits are biologically active and target the intended cellular phenotype[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells at ~80% confluency. Seed at a density of 3,000–5,000 cells/well in 90 µL of complete growth medium in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer 10 µL of 10X concentrated pyrazolopyrimidine hits (from the primary screen) into the wells. Include positive controls (e.g., Staurosporine) and negative controls (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Equilibrate plates to RT for 30 minutes. Add 100 µL of CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium present).

  • Lysis and Reading: Shake the plate vigorously on an orbital shaker for 5 minutes to induce cell lysis. Incubate at RT for an additional 25 minutes to stabilize the luminescent signal, then measure luminescence.

Quantitative Data Presentation

Effective HTS campaigns rely on rigorous statistical validation. The Z'-factor must be >0.5 to ensure assay robustness. Below is a representative data summary of validated pyrazolopyrimidine hits from recent literature targeting IRAK4 and CSF-1R[2][3].

Target KinaseRepresentative HitBiochemical IC50 (µM)Cellular IC50 (µM)Key Optimization Challenge
IRAK4 Quinoline Hit 50.0080.120Poor kinetic solubility (<1 µM)
IRAK4 Dihydrobenzofuran 240.0060.045Achieved high solubility (95 µM)
CSF-1R Compound B580.1592.10Mesenchymal GBM selectivity

Hit-to-Lead Optimization Strategy

Following HTS, the identified pyrazolopyrimidine hits often exhibit high lipophilicity or sub-optimal kinase selectivity. The optimization phase relies on Structure-Based Drug Design (SBDD) and iterative testing to improve Ligand Lipophilicity Efficiency (LLE) and Drug Metabolism and Pharmacokinetics (DMPK).

DMTA_Cycle HTS High-Throughput Screening Hit Hit Identification (IC50 > 1 µM) HTS->Hit SBDD Structure-Based Drug Design Hit->SBDD Optimization Lead Optimization (Selectivity & DMPK) SBDD->Optimization Optimization->SBDD Iterative Feedback InVivo In Vivo Efficacy (PK/PD Models) Optimization->InVivo

Iterative Design-Make-Test-Analyze (DMTA) cycle for optimizing pyrazolopyrimidine HTS hits.

Optimization Causality: For example, in the development of IRAK4 inhibitors, initial HTS hits possessed the core pyrazolopyrimidine scaffold but lacked sufficient aqueous solubility. By utilizing X-ray co-crystallography, researchers identified that modifying the hinge-binding region with a dihydrobenzofuran linker maintained a critical water-mediated hydrogen bond while drastically improving kinetic solubility and selectivity over off-target kinases like IRAK1[2].

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances / National Institutes of Health (PMC). URL: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. URL: [Link]

Sources

Application Note: Analytical Characterization of Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It moves beyond generic descriptions to address the specific analytical challenges inherent to the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds, particularly tautomerism and regioisomerism.

Executive Summary

Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres of purines (ATP). They are the core structure for blockbuster kinase inhibitors like Ibrutinib (BTK inhibitor) and Zaleplon (GABA-A agonist). However, their characterization is complicated by annular tautomerism and regioisomerism during synthesis (e.g., N1- vs. N2-alkylation).

This guide provides a validated analytical workflow to:

  • Unambiguously assign regioisomers using 2D-NMR (NOESY/HMBC).

  • Quantify purity and identify impurities using UPLC-MS/MS.

  • Characterize solid-state polymorphism critical for bioavailability.

Strategic Analytical Workflow

The following workflow outlines the critical path from crude synthesis to the final characterized Active Pharmaceutical Ingredient (API).

AnalyticalWorkflow Synthesis Crude Synthesis (Pyrazolo-pyrimidine Core) Separation Isolation (Flash Chrom / Prep HPLC) Synthesis->Separation Remove SM & Catalysts Identity Structural Identity (NMR, MS, IR) Separation->Identity Isolate Isomers Identity->Synthesis Wrong Isomer (Feedback) Purity Purity Profiling (UPLC-PDA-MS) Identity->Purity Confirm Structure SolidState Solid State (PXRD, DSC, TGA) Purity->SolidState >98% Purity Release Final API Release SolidState->Release Polymorph Confirmed

Figure 1: Integrated analytical workflow for pyrazolopyrimidine characterization, emphasizing the feedback loop from structural identity back to synthesis optimization.

Module 1: Structural Identity & Regioisomer Resolution

The most common failure mode in pyrazolopyrimidine development is misassigning the alkylation site on the pyrazole ring (N1 vs. N2). Standard 1H NMR is often insufficient due to overlapping signals.

The Tautomer/Regioisomer Challenge

When alkylating the pyrazolo[3,4-d]pyrimidine core, two isomers are typically formed.

  • N1-isomer: Often thermodynamically favored.

  • N2-isomer: Often kinetically favored; distinct biological activity.

Protocol: NMR-Based Structural Assignment

Objective: Distinguish N1-alkyl from N2-alkyl derivatives. Instrument: 500 MHz NMR (min) with Cryoprobe. Solvent: DMSO-d6 (preferred for solubility and exchange suppression).

Step-by-Step Workflow:

  • 1H NMR Screening: Identify the pyrimidine proton (C6-H) typically appearing as a singlet around δ 8.5–9.0 ppm and the pyrazole proton (C3-H) around δ 8.0–8.3 ppm .

  • 13C NMR: Look for the C3 carbon shift. N2-alkylation often results in an upfield shift of the adjacent carbons compared to N1.

  • 2D NOESY (Critical Step):

    • N1-Alkylation: Strong NOE correlation observed between the N1-alkyl group protons and the C7-H (or substituents at C7).

    • N2-Alkylation: Strong NOE correlation observed between the N2-alkyl group protons and the C3-H of the pyrazole ring.

  • 15N-HMBC (Optional): If available, long-range coupling to Nitrogen provides definitive proof of attachment point.

Data Summary: Characteristic Shifts (DMSO-d6)

Moiety Signal Type Typical Shift (δ ppm) Diagnostic Note
Pyrimidine C6-H Singlet 8.80 – 9.20 Deshielded by adjacent N atoms.[1]
Pyrazole C3-H Singlet 8.00 – 8.50 Sensitive to N1/N2 substitution.
NH (Amide/Amine) Broad Singlet 10.0 – 13.5 Exchangeable with D2O; disappearance confirms assignment.
N-Methyl (N1) Singlet 3.90 – 4.10 NOE to C7-H/Substituent.

| N-Methyl (N2) | Singlet | 4.00 – 4.20 | NOE to C3-H. |

Module 2: Purity & Impurity Profiling (UPLC-MS)

Pyrazolopyrimidines are ionizable bases. Their impurity profile often includes unreacted hydrazine, beta-keto esters, or regioisomers.

Protocol: UPLC-MS/MS Method

Objective: Quantify organic impurities >0.05%. System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class. Detector: PDA (210–400 nm) + Q-ToF or Triple Quad MS (ESI+).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm). Why? High pH stability allows basic mobile phases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? Basic pH suppresses protonation of the pyrimidine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Fragmentation Patterns

Understanding fragmentation is vital for identifying unknown impurities.

  • Parent Ion: [M+H]+ is typically the base peak.

  • Loss of HCN (27 Da): Characteristic of pyrimidine ring cleavage.

  • Loss of CO (28 Da): Common in pyrazolopyrimidinones (carbonyl-containing).

  • McLafferty Rearrangement: Observed if N-alkyl chains >C2 are present.

Module 3: Solid-State Characterization

Polymorphism can drastically affect the solubility of these rigid, planar molecules.

Protocol: Polymorph Screening
  • PXRD (Powder X-Ray Diffraction):

    • Scan range: 2θ = 3° to 40°.

    • Step size: 0.02°.

    • Success Criteria: Sharp, distinct Bragg peaks indicating crystallinity. Amorphous "halos" indicate instability.

  • DSC (Differential Scanning Calorimetry):

    • Ramp: 10°C/min from 30°C to 300°C.

    • Interpretation: Look for sharp endotherms (melting) vs. broad endotherms (desolvation). An exotherm after melting indicates recrystallization of a metastable polymorph.

Decision Tree: Regioisomer Identification

Use this logic flow to determine the structure of your synthesized pyrazolopyrimidine.

RegioisomerLogic Start Synthesized Product (Isomer Mixture?) TLC TLC / UPLC Check (Single Peak?) Start->TLC TLC->Start No (Purify first) H1NMR 1H NMR Analysis TLC->H1NMR Yes NOESY 2D NOESY Experiment H1NMR->NOESY Ambiguous Signals XRay Single Crystal X-Ray NOESY->XRay Inconclusive ResultN1 Confirmed N1-Isomer NOESY->ResultN1 NOE: N-Alkyl <-> C7-H ResultN2 Confirmed N2-Isomer NOESY->ResultN2 NOE: N-Alkyl <-> C3-H XRay->ResultN1 XRay->ResultN2

Figure 2: Decision matrix for the structural assignment of N-alkylated pyrazolopyrimidines.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from .

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives. .

  • MDPI Molecules. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. .

  • National Institutes of Health (PMC). (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. .

  • ACS Omega. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone. .

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives. Link.

Sources

Application Note & Protocols: N-(1H-pyrazol-4-yl)pyrimidin-4-amine for Spleen Tyrosine Kinase (SYK) Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers utilizing compounds based on the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold for the study of Spleen Tyrosine Kinase (SYK) inhibition. SYK is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of immunoreceptors, making it a high-value target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and certain hematological malignancies.[1][2] This guide details the mechanism of SYK signaling, the rationale for targeting it with this specific chemical class of inhibitors, and provides detailed, field-proven protocols for in vitro and cellular characterization. We explain the causality behind experimental choices to ensure robust and reproducible results.

The Central Role of SYK in Immunoreceptor Signaling

Spleen Tyrosine Kinase (SYK) is a pivotal cytoplasmic protein kinase primarily expressed in hematopoietic cells.[1] It plays an indispensable role in coupling activated immune recognition receptors, such as B-cell receptors (BCR) and Fc receptors (FcR), to downstream signaling cascades.[1][3][4]

Mechanism of Activation: The process begins when receptor engagement leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases.[5][6] SYK possesses two N-terminal SH2 domains that bind to these phosphorylated ITAMs, inducing a conformational change that activates its C-terminal kinase domain.[1][2][6] This activation initiates a cascade of downstream signaling events, including the activation of pathways such as:

  • Phospholipase Cγ (PLCγ): Leading to calcium mobilization and activation of protein kinase C (PKC).[7]

  • Phosphoinositide 3-kinase (PI3K)/AKT: Promoting cell survival and proliferation.[][9]

  • Mitogen-Activated Protein Kinase (MAPK/ERK): Regulating gene expression and cell proliferation.[][9]

This signaling cascade is fundamental for various cellular responses, including proliferation, differentiation, phagocytosis, and the production of inflammatory mediators.[10][11] Dysregulation of SYK activity is implicated in numerous pathologies, establishing it as a compelling therapeutic target.[1][2][5]

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR ITAM ITAM-P BCR->ITAM Src Kinase SYK SYK (Inactive) ITAM->SYK Recruitment & Activation SYK_Active SYK (Active) PLCg PLCγ SYK_Active->PLCg PI3K PI3K SYK_Active->PI3K MAPK RAS/RAF/MEK SYK_Active->MAPK Cell_Response Cellular Responses (Proliferation, Cytokine Release) PLCg->Cell_Response AKT AKT PI3K->AKT ERK ERK MAPK->ERK AKT->Cell_Response ERK->Cell_Response

Caption: SYK signaling pathway initiated by immunoreceptor activation.

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffold as a SYK Inhibitor

The pyrazolopyrimidine core is a privileged scaffold in kinase inhibitor design. Compounds based on the N-(1H-pyrazol-4-yl)pyrimidin-4-amine framework have been developed as potent and selective inhibitors of SYK.[12][13]

Mechanism of Action: These small molecules act as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain of SYK, preventing the phosphorylation of SYK itself (autophosphorylation) and its downstream substrates.[3][10] This action effectively blocks the entire downstream signaling cascade, leading to a broad anti-inflammatory and anti-proliferative effect in relevant cell types.[4]

Inhibition_Mechanism cluster_0 Normal Function cluster_1 Inhibited State SYK_Kinase SYK Kinase Domain ATP Binding Pocket Hinge Region Phosphorylation Substrate Phosphorylation SYK_Kinase->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation SYK_Kinase->No_Phosphorylation ATP ATP ATP->SYK_Kinase:pocket Inhibitor N-(1H-pyrazol-4-yl) pyrimidin-4-amine Inhibitor->SYK_Kinase:pocket Binds Competitively

Caption: ATP-competitive mechanism of SYK inhibition.

Quantitative Profile of a Representative Inhibitor: The following table summarizes representative data for a compound from this class, synthesized as a SYK inhibitor.[14]

ParameterValueDescription
Biochemical IC50 0.52 nMHalf-maximal inhibitory concentration against purified SYK enzyme in a cell-free assay.
Cellular IC50 (Ramos) ~50-100 nMConcentration causing 50% inhibition of downstream signaling (e.g., pPLCγ2) in a B-cell lymphoma line.
Metabolic Stability (HLM) t½ = 112.8 minHalf-life in human liver microsomes, indicating metabolic stability.

Experimental Workflow for Inhibitor Characterization

A logical progression of experiments is crucial to validate a novel inhibitor. The workflow should begin with direct, biochemical confirmation of target engagement and proceed to more complex cellular and functional assays.

Experimental_Workflow A Step 1: Biochemical Assay (e.g., ADP-Glo, HTRF) B Determine Biochemical IC50 Confirm Direct Inhibition A->B C Step 2: Cellular Target Engagement (pSYK Western Blot / ELISA) B->C I Step 5: Kinase Selectivity Profiling B->I D Confirm Cell Permeability Determine Cellular IC50 C->D E Step 3: Downstream Pathway Analysis (pPLCγ2, pAKT Western Blot) D->E F Validate Mechanism of Action E->F G Step 4: Functional Cellular Assay (B-Cell Proliferation / Viability) F->G H Link Target Inhibition to Biological Outcome (GI50) G->H J Assess Off-Target Effects I->J

Caption: Recommended workflow for SYK inhibitor validation.

Detailed Experimental Protocols

These protocols provide a robust framework for evaluating N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives.

Protocol 4.1: In Vitro Biochemical SYK Kinase Assay (ADP-Glo™ Format)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to SYK activity. The luminescent signal provides a highly sensitive readout.[11]

Materials:

  • Recombinant active SYK enzyme

  • SYK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[11]

  • Poly-GT-biotin or other suitable peptide substrate[15]

  • ATP solution

  • N-(1H-pyrazol-4-yl)pyrimidin-4-amine inhibitor stock (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations. Then, create an intermediate plate by diluting the compound 1:100 in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of SYK enzyme diluted in kinase buffer to each well. The final concentration should be optimized to produce a linear reaction rate (e.g., 5-10 ng/well).[11]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the reaction.

    • Causality: Use an ATP concentration at or near its Michaelis-Menten constant (Km) for SYK. This ensures the assay is sensitive to competitive inhibitors. Using excessively high ATP levels can mask the inhibitor's potency, leading to an artificially high IC50 value.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4.2: Cellular SYK Autophosphorylation Assay (Western Blot)

Principle: This assay directly measures the phosphorylation of SYK at its activation loop tyrosines (Tyr525/526) within a cellular context, confirming target engagement by the inhibitor.[17]

Materials:

  • Ramos (human B-cell lymphoma) or similar cell line expressing SYK.

  • Complete RPMI-1640 medium.

  • Inhibitor stock (in DMSO).

  • F(ab')₂ anti-human IgM for BCR stimulation.[16]

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-phospho-SYK (Tyr525/526), Rabbit or Mouse anti-total-SYK.

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Procedure:

  • Cell Culture: Seed Ramos cells at a density of 1 x 10⁶ cells/mL and allow them to rest for 2-4 hours.

  • Inhibitor Pre-incubation: Add serial dilutions of the inhibitor or DMSO (vehicle) to the cells. Pre-incubate for 1-2 hours at 37°C.

    • Causality: This pre-incubation period allows the compound to permeate the cell membrane and engage with the intracellular SYK target before stimulation.

  • Stimulation: Stimulate the cells by adding F(ab')₂ anti-human IgM to a final concentration of 10 µg/mL for 5-10 minutes. Include an unstimulated control.

    • Self-Validation: The unstimulated control establishes the basal level of SYK phosphorylation, while the stimulated vehicle control establishes the maximum signal window for the experiment. A known SYK inhibitor (e.g., Fostamatinib) can be used as a positive control.[]

  • Cell Lysis: Pellet the cells by centrifugation at 4°C, wash once with ice-cold PBS, and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-SYK antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-SYK antibody to confirm equal protein loading for each lane. Densitometry analysis of the pSYK band normalized to the total SYK band allows for quantification of inhibition.

Protocol 4.3: Functional B-Cell Proliferation Assay

Principle: This assay measures the functional consequence of SYK inhibition by quantifying the inhibitor's ability to block BCR-induced B-cell proliferation.

Materials:

  • Ramos cells or primary B-cells.

  • Complete RPMI-1640 medium.

  • F(ab')₂ anti-human IgM.

  • Inhibitor stock (in DMSO).

  • Cell viability/proliferation reagent (e.g., CellTiter-Glo® or [³H]-thymidine).

  • 96-well clear-bottom white plates (for luminescence) or standard 96-well plates.

Procedure:

  • Cell Seeding: Seed B-cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete medium.[16]

  • Inhibitor Addition: Prepare serial dilutions of the inhibitor in culture medium and add them to the cells. Include vehicle-only controls.

  • Stimulation: Add F(ab')₂ anti-human IgM to a final concentration of 10 µg/mL to all wells except the unstimulated controls.[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Causality: This extended incubation period is necessary to observe a measurable effect on cell proliferation, which is a multi-day process.

  • Quantify Proliferation:

    • For CellTiter-Glo®: Equilibrate the plate to room temperature, add the reagent according to the manufacturer's instructions, and measure luminescence. ATP levels correlate with the number of viable, metabolically active cells.

    • For [³H]-thymidine: Pulse the cells with 1 µCi of [³H]-thymidine for the final 16-18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the data to determine the GI50 (concentration for 50% growth inhibition).

References

  • Vertex AI Search. (2024, June 21). What are Syk inhibitors and how do they work?
  • Santa Cruz Biotechnology. Syk Inhibitors.
  • Perez, M., et al. (2012). A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. Biochemistry, 51(38), 7515–7524.
  • IPAC Pharma. (2021, November 10). SYK Kinase Inhibitor.
  • Kefela, A., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Taylor & Francis Online.
  • Muthusamy, T., et al. (2024). New insights into SYK targeting in solid tumors. Trends in Cancer.
  • Geahlen, R.L. (2014). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Biochemical Pharmacology.
  • Mócsai, A., et al. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology.
  • Trân, J., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Drug Discovery Technologies.
  • Moncayo, G., et al. (2018). Linking inflammation and cancer: the unexpected SYK world. Neuro-Oncology.
  • BOC Sciences. Syk Inhibitors, Agonists and Modulators.
  • Promega Corporation. SYK Kinase Assay.
  • ResearchGate. (n.d.). Basic structure of SYK and mechanism of SYK-mediated signaling.
  • Benchchem. In Vitro Characterization of Syk-IN-1: A Technical Guide.
  • Cui, B., et al. (2023). Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. European Journal of Medicinal Chemistry, 258, 115597.
  • Revvity. HTRF Human Phospho-SYK (Tyr525/526) Detection Kit.
  • Kertész, M., et al. (2021). SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro. International Journal of Molecular Sciences.
  • Singh, R.P., et al. (2011). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. Journal of Medicinal Chemistry.
  • Rajasheker K.V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports.
  • Reaction Biology. In Vitro Phosphorylation Assay Services.
  • Chen, L., et al. (2011). SYK inhibition and response prediction in diffuse large B-cell lymphoma. Blood.
  • Wilcox, R.A., et al. (2010). Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines. Leukemia.
  • Rajasheker K.V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate.

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Application Notes & Protocols: A Guide to In Vivo Experimental Design with Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazolopyrimidines represent a versatile class of heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry, acting as bioisosteres for purines.[1][2] Their ability to form hydrogen bonds and engage in hydrophobic interactions makes them potent inhibitors of various enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways.[1] This has led to their investigation and development for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing robust in vivo studies for pyrazolopyrimidine-based therapeutic candidates. We will delve into the critical aspects of experimental design, from initial formulation and pharmacokinetic/pharmacodynamic (PK/PD) characterization to the selection of appropriate animal models and the design of rigorous efficacy and safety studies.

Introduction to Pyrazolopyrimidines

Pyrazolopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyrimidine ring.[1] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of protein kinases, leading to the modulation of signal transduction cascades that are often dysregulated in diseases like cancer.[6][7] A notable example is their role as Janus kinase (JAK) inhibitors, where they have shown clinical efficacy in treating myeloproliferative neoplasms.[8][9] The successful development of any pyrazolopyrimidine candidate hinges on a thorough preclinical evaluation where in vivo studies are paramount for understanding their physiological effects, efficacy, and safety profile in a complex biological system.[3]

Pre-formulation and Pharmacokinetic (PK) Considerations

A successful in vivo study begins with a viable drug formulation. Many kinase inhibitors, including pyrazolopyrimidines, exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability.

2.1. Formulation Strategies

The choice of vehicle for administration is critical and depends on the physicochemical properties of the test compound and the intended route of administration.

Vehicle ComponentRationale & Use CaseConsiderations
Aqueous Solutions
Saline (0.9% NaCl)Ideal for highly soluble compounds.Not suitable for hydrophobic pyrazolopyrimidines.
PBS (Phosphate-Buffered Saline)Physiologically buffered, suitable for soluble compounds.Limited utility for poorly soluble molecules.
Suspensions
0.5% Methylcellulose or Carboxymethylcellulose (CMC)Common for oral and IP administration of insoluble compounds.[10]Requires vigorous mixing to ensure dose uniformity. Particle size can affect absorption.
Solubilizing Agents
PEG 300/400Increases solubility for various administration routes.Can be viscous; potential for toxicity at high concentrations.
Tween 80 / Cremophor ELSurfactants that form micelles to enhance solubility.Potential for hypersensitivity reactions (especially Cremophor EL).
DMSO (Dimethyl sulfoxide)Potent solubilizing agent.Used in small percentages due to potential toxicity. Often used in combination with other vehicles.

Protocol 1: Preparation of a Pyrazolopyrimidine Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension of a hydrophobic pyrazolopyrimidine compound for oral administration in mice.

  • Materials:

    • Pyrazolopyrimidine compound

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle (or homogenizer)

    • Stir plate and magnetic stir bar

    • Calibrated oral gavage needles

  • Procedure:

    • Weigh the required amount of the pyrazolopyrimidine compound based on the desired dose concentration (e.g., 10 mg/mL) and the total volume needed for the study cohort.

    • Triturate the compound in a mortar with a small amount of the 0.5% methylcellulose vehicle to create a smooth paste. This step is crucial to break down aggregates.

    • Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar.

    • Keep the suspension continuously stirring on a stir plate throughout the dosing procedure to prevent the compound from settling.

    • Before drawing each dose, ensure the suspension is well-mixed.

2.2. Pharmacokinetic (PK) Studies

PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a pyrazolopyrimidine.[3] These studies determine key parameters like half-life (t½), maximum plasma concentration (Cmax), and overall drug exposure (Area Under the Curve, AUC), which are critical for designing the dosing regimen for efficacy studies.[11]

Experimental Workflow for a Pilot PK Study:

Caption: Workflow for a typical pilot pharmacokinetic study.

In Vivo Model Selection

The choice of animal model is contingent on the therapeutic target and the disease being studied. For pyrazolopyrimidines, which are often developed as kinase inhibitors for cancer, several models are commonly employed.

Model TypeDescriptionAdvantagesDisadvantages
Syngeneic Models Tumor cells are implanted into an immunocompetent host of the same genetic background.Intact immune system allows for the study of immuno-oncology effects.Limited availability of cell lines for specific cancer types.
Xenograft Models Human tumor cells or patient-derived tissues (PDX) are implanted into immunodeficient mice (e.g., Nude, SCID, NSG).[12]Wide availability of human cancer cell lines. PDX models better represent human tumor heterogeneity.Lack of a functional immune system prevents the study of immune-related drug effects.
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., oncogene expression or tumor suppressor deletion).Tumors arise in the correct microenvironment with an intact immune system.Can be time-consuming and expensive to develop and maintain.

Efficacy Study Design

A well-designed efficacy study is crucial for determining the therapeutic potential of a pyrazolopyrimidine.

4.1. Key Components of an Efficacy Study

  • Animal Model: As selected in the previous step (e.g., PC3 prostate cancer xenograft model in nude mice).[12]

  • Study Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO, daily)

    • Group 2: Test Article (e.g., Pyrazolopyrimidine Compound, 50 mg/kg, PO, daily)[4]

    • Group 3: Positive Control (Standard-of-care drug, if available)

  • Dosing Regimen: Determined from PK/PD and pilot toxicity studies. Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Tumor volume is typically measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).

    • Secondary: Body weight (as a measure of toxicity), survival, and specific biomarkers.

  • Pharmacodynamic (PD) Assessment: To confirm the drug is hitting its target in vivo. This often involves collecting tumor and/or surrogate tissue samples at the end of the study (or from a satellite group) to measure the phosphorylation status of the target kinase or downstream signaling proteins.[13][14]

Diagram of a Typical Efficacy Study Workflow:

Efficacy_Workflow Start Acclimate Animals Implant Implant Tumor Cells Start->Implant Randomize Randomize into Groups (when tumors reach ~100-150 mm³) Implant->Randomize Treatment Initiate Treatment (Vehicle, Test Article, Positive Control) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitor Endpoint Study Endpoint (e.g., tumor volume >2000 mm³ or 30 days) Monitor->Endpoint Analysis Collect Tissues for PK/PD Analysis Endpoint->Analysis Data Analyze Data (TGI, Statistics) Analysis->Data End Conclude Study Data->End

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.

Protocol 2: Measurement of Target Inhibition in Tumor Tissue

  • Objective: To assess the pharmacodynamic effect of a pyrazolopyrimidine kinase inhibitor on its target in tumor tissue.

  • Procedure:

    • At a predetermined time point after the final dose (e.g., 2, 8, or 24 hours, based on PK data), euthanize the animals.

    • Promptly excise the tumors.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve the phosphorylation status of proteins. Store at -80°C.

    • Homogenize the frozen tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Analyze the levels of the phosphorylated target protein (e.g., p-STAT3) and total target protein (e.g., STAT3) using Western Blot or ELISA.[14]

    • Normalize the phosphorylated protein signal to the total protein signal to determine the degree of target inhibition compared to the vehicle-treated group.

Toxicity and Safety Assessment

Concurrent with efficacy studies, it is vital to assess the safety profile of the pyrazolopyrimidine.

  • Clinical Observations: Daily monitoring for signs of distress, such as hunched posture, ruffled fur, or lethargy.

  • Body Weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity and may require a dose reduction or cessation of treatment.[6]

  • Histopathology: Major organs (liver, spleen, kidney, heart, lungs) should be collected, fixed in formalin, and examined by a pathologist for any treatment-related microscopic changes.

Case Study: Fedratinib (a Pyrazolopyrimidine JAK2 Inhibitor)

Fedratinib is a pyrimidine-based, selective JAK2 inhibitor approved for the treatment of myelofibrosis.[8][9]

  • Preclinical In Vivo Model: Preclinical studies utilized JAK2 V617F knock-in mouse models, which develop a myeloproliferative neoplasm similar to human myelofibrosis.[9]

  • Efficacy Endpoints: In these models, treatment with fedratinib led to a reduction in splenomegaly, normalized blood cell counts, and decreased the burden of the mutant JAK2 allele.[9][14]

  • Pharmacodynamics: A reduction in downstream STAT3 phosphorylation was demonstrated in treated animals, confirming target engagement.[14]

  • Clinical Translation: The endpoints measured in the preclinical models (spleen size reduction, symptom improvement) translated well to the clinical setting, forming the basis for the primary endpoints in the pivotal JAKARTA and JAKARTA-2 clinical trials.[8][9]

Relevant Signaling Pathway for a JAK2 Inhibitor:

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription 5. Binds DNA Fedratinib Fedratinib (Pyrazolopyrimidine) Fedratinib->JAK2 Inhibits ATP Binding

Caption: Simplified JAK/STAT signaling pathway inhibited by Fedratinib.

References

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PubMed.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI.[Link]

  • Clinical Utility of Fedratinib in Myelofibrosis. PMC - NIH.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Fedratinib in 2025 and beyond: indications and future applications. ASH Publications.[Link]

  • Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis. PMC.[Link]

  • Full article: Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Taylor & Francis.[Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC.[Link]

  • Fedratinib in myelofibrosis. MPN Hub.[Link]

  • The Discovery and Development of Ruxolitinib for the Tre
  • Pyrazolopyrimidine.Google.
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications.[Link]

  • Pyrazolopyrimidine – Knowledge and References. Taylor & Francis.[Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Oxford Academic.[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PMC.[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate.[Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]

  • Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors. PubMed.[Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Publications.[Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate.[Link]

  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Springer.[Link]

  • Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome. Frontiers.[Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. PMC - PubMed Central.[Link]

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). ResearchGate.[Link]

  • JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo. PMC.[Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC.[Link]

  • JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid-derived suppressor cells via the JAK/STAT and ROS-MAPK/NF-κB signalling pathways in acute graft-versus-host disease. PubMed.[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.[Link]

  • A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas. PMC.[Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.[Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC.[Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed.[Link]

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Application Note: A Practical Guide to the Development of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] However, lead candidates derived from this scaffold can face developmental hurdles such as poor aqueous solubility, limited oral bioavailability, and off-target effects. A well-designed prodrug strategy can effectively mitigate these challenges by masking key functional groups, thereby improving the compound's overall developability.[4][5][6] This guide provides a comprehensive framework for the rational design, synthesis, and rigorous evaluation of prodrugs for N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives, intended for researchers and scientists in the field of drug development.

Introduction: The Rationale for Prodrug Development

The primary goal of a prodrug strategy is to create a bioreversible, inactive derivative of a parent drug that overcomes specific pharmacokinetic or pharmaceutical barriers.[6] Upon administration, the prodrug should remain stable until it reaches the desired physiological compartment (e.g., systemic circulation, target tissue), where it undergoes a predictable chemical or enzymatic conversion to release the active parent drug.[7][8]

For the N-(1H-pyrazol-4-yl)pyrimidin-4-amine series, the exocyclic secondary amine is a prime handle for chemical modification. Key reasons to pursue a prodrug approach for this scaffold include:

  • Enhancing Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to challenges in formulation and intravenous administration. Attaching a highly polar promoiety can dramatically increase water solubility.[5]

  • Improving Membrane Permeability: To improve oral absorption, a lipophilic promoiety can be used to temporarily mask the polar amine group, facilitating passive diffusion across the gastrointestinal tract.[6][9]

  • Mitigating First-Pass Metabolism: The secondary amine can be susceptible to rapid metabolism in the liver. A prodrug can protect this group, increasing systemic exposure.[10]

  • Achieving Targeted Delivery: Specific promoieties can be designed to be cleaved by enzymes that are overexpressed in target tissues, such as tumors, thereby concentrating the active drug at the site of action.[11]

Prodrug Design and Strategy

The selection of a promoiety is dictated by the specific limitation of the parent drug that needs to be addressed. For the amine functional group, several well-established, enzyme-labile linkages are available.[10][12]

Key Prodrug Chemistries for Amines
  • (Acyloxy)alkyl Carbamates: This strategy introduces a carbamate linker that is cleaved by ubiquitous esterase enzymes. It is particularly effective for increasing lipophilicity and, consequently, membrane permeability.[9][10] The enzymatic hydrolysis of the terminal ester triggers a cascade reaction that rapidly regenerates the parent amine.

  • N-Phosphonooxymethyl Ethers: To significantly enhance aqueous solubility for IV formulations, an N-phosphonooxymethyl group can be introduced. This moiety is readily cleaved by alkaline phosphatases in the plasma to release the active drug.[13][14][15]

  • Amino Acid Conjugates: Attaching amino acids can leverage endogenous amino acid transporters for improved absorption or serve as substrates for peptidases that may be enriched at a target site.[16][17]

The diagram below illustrates the general activation mechanism for a carrier-linked prodrug, using an esterase-cleavable promoiety as an example.

G cluster_0 In Systemic Circulation / Target Tissue cluster_1 Administration Prodrug Prodrug (Inactive, Permeable/Soluble) Enzyme Esterase / Phosphatase Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Parent Drug (Active) Enzyme->ActiveDrug Promoiety Promoiety (Inert, Excreted) Enzyme->Promoiety Admin Oral or IV Administration Admin->Prodrug Absorption & Distribution

Caption: General enzymatic activation pathway for a carrier-linked prodrug.

Synthesis and Characterization Protocols

This section provides a representative protocol for the synthesis of an (acyloxy)alkyl carbamate prodrug, a versatile choice for improving oral bioavailability.

Protocol 3.1: Synthesis of an N-Pivaloyloxymethyl (POM) Carbamate Prodrug

Rationale: The pivaloyloxymethyl (POM) group is a common choice that balances stability with efficient esterase-mediated cleavage. This two-step synthesis involves first creating a reactive carbamoyl chloride intermediate, followed by reaction with the parent amine.

Materials:

  • N-(1H-pyrazol-4-yl)pyrimidin-4-amine parent drug

  • Chloromethyl pivalate (POM-Cl)

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Carbamoyl Chloride Intermediate (Handle with extreme caution in a fume hood):

    • To a solution of chloromethyl pivalate (1.2 eq) in anhydrous DCM, add triphosgene (0.5 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add DIPEA (1.5 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed. This solution containing the reactive intermediate is typically used directly in the next step.

  • Reaction with Parent Amine:

    • In a separate flask, dissolve the N-(1H-pyrazol-4-yl)pyrimidin-4-amine parent drug (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Slowly add the freshly prepared carbamoyl chloride solution from Step 1 to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable gradient (e.g., hexane/ethyl acetate) to yield the pure prodrug.

Protocol 3.2: Physicochemical and Structural Characterization

Rationale: Rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of the newly synthesized prodrug. These properties are predictive of its in vivo behavior.

  • Structural Verification:

    • ¹H and ¹³C NMR: Acquire spectra to confirm the covalent attachment of the POM-carbamate moiety and the integrity of the parent scaffold.

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition and molecular formula of the prodrug.

  • Purity Assessment:

    • HPLC/UPLC: Analyze the final product using a standardized HPLC method to determine purity, which should typically be >95% for in vitro and in vivo studies.

  • Aqueous Solubility:

    • Use the shake-flask method. Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Shake at a constant temperature for 24 hours to ensure equilibrium.

    • Centrifuge to pellet the undissolved solid, and quantify the concentration of the compound in the supernatant by HPLC with a standard curve.

  • Lipophilicity (LogD₇.₄):

    • Determine the octanol/buffer distribution coefficient at pH 7.4.

    • Dissolve a known amount of the compound in the aqueous buffer.

    • Add an equal volume of n-octanol, vortex thoroughly, and centrifuge to separate the layers.

    • Measure the concentration of the compound in the aqueous layer by HPLC and calculate the amount partitioned into the octanol layer by subtraction.

Table 1: Expected Physicochemical Properties of Parent Drug vs. Prodrug
PropertyParent Drug (Hypothetical)POM-Carbamate Prodrug (Expected)Rationale for Change
Aqueous Solubility (pH 7.4) ~5 µg/mL~2 µg/mLIncreased lipophilicity decreases aqueous solubility.
LogD (pH 7.4) 2.13.5The lipophilic POM group significantly increases partitioning into the organic phase.
Purity (HPLC) >98%>98%High purity is required for both compounds for accurate comparison.
Molecular Weight 250.2 g/mol 422.4 g/mol Addition of the C₉H₁₅NO₄ promoiety.

In Vitro Evaluation Protocols

The in vitro testing cascade is designed to validate the prodrug concept by assessing its stability, rate of conversion to the active drug, and its ability to cross biological membranes.[4]

G Start Synthesized & Characterized Prodrug Candidate Chem_Stability Protocol 4.1: Chemical Stability (pH 1.2, 6.8, 7.4) Start->Chem_Stability Plasma_Stability Protocol 4.2: Enzymatic Conversion (Plasma, S9, Microsomes) Start->Plasma_Stability Permeability Protocol 4.3: Cell Permeability (e.g., Caco-2 Assay) Start->Permeability Decision Go / No-Go Decision for In Vivo Studies Chem_Stability->Decision Sufficiently stable in gut pH Labile at physiological pH Plasma_Stability->Decision Efficient conversion to parent drug Permeability->Decision Papp (A->B) significantly higher than parent drug

Caption: Workflow for the in vitro evaluation of a prodrug candidate.

Protocol 4.1: Chemical Stability in Aqueous Buffers

Rationale: A viable prodrug must be stable enough to survive the acidic environment of the stomach but sufficiently labile under physiological conditions to allow for enzymatic conversion.

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated blood/intestinal fluid).

  • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO).

  • Spike the prodrug into each buffer at a final concentration of 1-5 µM (ensure final DMSO concentration is <0.5%).

  • Incubate the samples at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug.

  • Calculate the half-life (t½) by plotting the natural log of the remaining prodrug concentration versus time.

Protocol 4.2: Enzymatic Conversion in Biological Matrices

Rationale: This assay confirms that the prodrug is a substrate for the target enzymes (e.g., esterases in plasma) and determines the rate of conversion to the active parent drug.[16][18]

  • Thaw pooled human plasma and/or human liver S9 fractions on ice.

  • Spike the prodrug into the biological matrix at a final concentration of 1 µM.

  • Incubate at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot and quench the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS, using a method that can simultaneously quantify both the prodrug and the released parent drug.

  • Calculate the half-life of the prodrug and plot the formation of the parent drug over time.

Protocol 4.3: Caco-2 Permeability Assay

Rationale: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[19] This assay will determine if the prodrug strategy successfully increases membrane permeability.

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of the parent drug and the prodrug in transport buffer (HBSS).

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Analyze all samples by LC-MS/MS to determine the concentration of the compound that has permeated the monolayer.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Table 2: Representative In Vitro Evaluation Data
ParameterParent DrugPOM-Carbamate ProdrugInterpretation
Stability t½ (pH 1.2) > 240 min> 240 minBoth are stable in simulated gastric fluid.
Stability t½ (pH 7.4) > 240 min~ 180 minProdrug shows some chemical lability at physiological pH.
Plasma Conversion t½ N/A< 10 minRapid and efficient enzymatic conversion in plasma is observed.
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 1.515.0A 10-fold increase suggests significantly improved passive permeability.
Efflux Ratio 3.21.1Prodrug modification overcomes active efflux transport of the parent drug.

Framework for In Vivo Evaluation

Positive in vitro data provides a strong rationale for advancing a prodrug candidate to in vivo studies. The primary goal is to confirm that the improved properties translate to enhanced drug exposure and efficacy in a living system.

  • Pharmacokinetic (PK) Studies: The most critical in vivo experiment is a comparative PK study.[5][14] The parent drug and the prodrug are administered to animals (e.g., rats or dogs) via the intended clinical route (e.g., oral gavage). Blood samples are collected over time and analyzed by LC-MS/MS for concentrations of both the intact prodrug and the released parent drug.[20][21] A successful prodrug will result in a significantly higher Area Under the Curve (AUC) for the parent drug compared to when the parent drug is dosed directly.

  • Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model), the prodrug is administered and its therapeutic effect is compared to that of the parent drug at equimolar doses.[18][22] The expectation is that the improved PK profile of the prodrug will lead to superior efficacy.

Conclusion

The development of prodrugs for the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a powerful and validated strategy to overcome common drug development challenges. By rationally selecting a promoiety to address specific liabilities such as poor solubility or low permeability, it is possible to significantly enhance the therapeutic potential of promising drug candidates. The systematic application of the synthesis, characterization, and in vitro evaluation protocols detailed in this guide provides a robust framework for identifying prodrugs with a high probability of success in subsequent in vivo and clinical development.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at: [Link]

  • Alves, V. M., et al. (2007). Prodrugs for Amines. Molecules. Available at: [Link]

  • Krise, J. P., & Stella, V. J. (1996). A novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Felix, C. A. (2007). Prodrugs for Amines. University of Coimbra Institutional Repository. Available at: [Link]

  • Lee, J. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Thompson, H. W., et al. (1999). Investigation of (Oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oliyai, R., et al. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vooturi, R., et al. (2012). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Oncotarget. Available at: [Link]

  • O'Donoghue, N. (2014). In vitro evaluation of a prodrug approach for Gly-D-P18, a host defence peptide and novel anticancer agent. BMC Pharmacology and Toxicology. Available at: [Link]

  • Clogston, J. D., et al. (2019). Total Drug Quantification in Prodrugs Using an Automated Elemental Analyzer. Pharmaceutical Research. Available at: [Link]

  • Kim, H. S., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry. Available at: [Link]

  • Hubatsch, I., et al. (2007). The Caco-2 cell line as a model for intestinal drug absorption and metabolism. Nature Protocols. Available at: [Link]

  • Rajasheker, K.V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. Available at: [Link]

  • He, F., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. Available at: [Link]

  • Sancineti, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. Pion Inc. Website. Available at: [Link]

  • Singh, P., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. YouTube. Available at: [Link]

  • Oliyai, R., et al. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. PubMed. Available at: [Link]

  • Marianelli, S. (2022). In Vitro Activity Characterization of Novels Pyrazolo[3,4-d]Pyrimidine Prodrugs. Siena University Institutional Repository. Available at: [Link]

  • Kim, H. S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Available at: [Link]

  • Fensome, A., et al. (2012). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ohshimo, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vávrová, K., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. Available at: [Link]

Sources

Troubleshooting & Optimization

"improving the yield of N-(1H-pyrazol-4-yl)pyrimidin-4-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amines . This privileged structural motif is a cornerstone in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors targeting ALK, EGFR, JAK, and CDK[1][2].

Despite its prevalence, coupling a 4-halopyrimidine with a 1H-pyrazol-4-amine is notoriously challenging. Researchers frequently encounter stalled reactions, poor yields, regioselectivity issues, and catalyst poisoning. This portal is designed by Senior Application Scientists to provide you with the mechanistic causality behind these failures and field-proven protocols to overcome them.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first understand the competing synthetic pathways. The diagram below illustrates the divergence between basic, acidic, and metal-catalyzed approaches.

SynthesisOptimization cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Coupling Cross-Coupling Start 4-Chloropyrimidine + 1H-pyrazol-4-amine BasicSNAr Basic SNAr (DIPEA/K2CO3, Heat) Start->BasicSNAr Standard AcidicSNAr Acid-Catalyzed SNAr (p-TsOH, n-BuOH, 100°C) Start->AcidicSNAr Optimized Buchwald Buchwald-Hartwig (Pd2(dba)3, Xantphos, Cs2CO3) Start->Buchwald Alternative BasicResult Low Yield (<20%) Hydrolysis & Unreacted BasicSNAr->BasicResult AcidicResult High Yield (>85%) Protonated Pyrimidine AcidicSNAr->AcidicResult Target N-(1H-pyrazol-4-yl) pyrimidin-4-amine BasicResult->Target AcidicResult->Target BuchwaldResult Moderate-High Yield (50-80%) Requires N-Protection Buchwald->BuchwaldResult BuchwaldResult->Target

Mechanistic workflow comparing Basic SNAr, Acidic SNAr, and Buchwald-Hartwig amination pathways.

Troubleshooting & FAQs (The "Why" and "How")

Q1: My standard basic SNAr (DIPEA/K2CO3) yields <20% product. Why is the reaction stalling? A1: The exocyclic amine of 1H-pyrazol-4-amine is a remarkably weak nucleophile. The electron-rich nature of the pyrazole heterocycle delocalizes the amine's lone pair, drastically reducing its ability to attack the C4 position of the pyrimidine. Furthermore, under basic conditions with even trace amounts of water, 4-chloropyrimidines rapidly hydrolyze to unreactive pyrimidin-4-ones. The Fix: Abandon basic conditions and utilize an acid-catalyzed SNAr . Adding stoichiometric p-toluenesulfonic acid (p-TsOH) or HCl in an alcoholic solvent protonates the pyrimidine ring nitrogens. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, vastly increasing its electrophilicity and allowing the weak pyrazole amine to attack efficiently[1][3].

Q2: I am observing multiple regioisomers in my crude LC-MS. How do I prevent N-arylation on the pyrazole ring? A2: Pyrazoles contain two endocyclic nitrogens that can compete with the exocyclic C4-amine for the electrophile, leading to unwanted N-arylation. The Fix: If your target requires an unsubstituted pyrazole (NH), you must mask the ring with a protecting group (e.g., THP, SEM, or Boc) prior to coupling. Alternatively, if your final drug candidate tolerates an N-methyl group, utilizing 1-methyl-1H-pyrazol-4-amine completely bypasses this regioselectivity issue while slightly improving the nucleophilicity of the exocyclic amine[3][4].

Q3: When attempting a Buchwald-Hartwig cross-coupling, my palladium catalyst turns black immediately. What causes this deactivation? A3: Aminopyrazoles are excellent bidentate ligands. The combination of the exocyclic amine and the adjacent endocyclic nitrogen can chelate the palladium center, effectively poisoning the catalyst. Additionally, the unprotected pyrazole NH is highly acidic and can interfere with the base (e.g., Cs2CO3) or disrupt the catalytic cycle. The Fix: Ensure the pyrazole is N-protected. Switch to a bidentate phosphine ligand with a large bite angle, such as Xantphos or BINAP . The wide bite angle of Xantphos tightly binds the palladium, sterically preventing the aminopyrazole from chelating the metal center[2][5]. Always degas your solvent (1,4-dioxane) with argon for at least 15 minutes prior to adding Pd2(dba)3.

Methodological Comparison Data

Coupling StrategyReagents & ConditionsSubstrate RequirementsPrimary Failure ModeTypical Yield
Basic SNAr DIPEA or K₂CO₃, DMF, 80 °CHighly electrophilic pyrimidines onlyHydrolysis; Unreacted starting material< 20%
Acidic SNAr p-TsOH or HCl, n-BuOH, 100-130 °CTolerates unprotected pyrazolesEtherification (if using alkoxide bases)80 - 95%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 140 °CRequires pyrazole N-protectionCatalyst chelation/poisoning50 - 80%

Standard Operating Procedure: Acid-Catalyzed SNAr

This protocol utilizes an acid-catalyzed approach and is designed as a self-validating system : the reaction mixture shifts from a suspension to a clear solution upon successful protonation, and the product precipitates upon basic workup, providing immediate visual confirmation of success.

Step 1: Reactor Charging In a dry 10 mL microwave vial, combine the 4-chloropyrimidine derivative (1.0 equiv, e.g., 0.36 mmol), 1H-pyrazol-4-amine (1.05 equiv), and p-toluenesulfonic acid monohydrate (0.9 - 1.0 equiv depending on substrate basicity)[1].

Step 2: Solvent Addition Add 3 mL of anhydrous n-butanol. Causality Note:n-Butanol is chosen over ethanol because its higher boiling point allows for higher reaction temperatures without over-pressurizing the vessel, while its protic nature stabilizes the transition state of the nucleophilic attack[1].

Step 3: Reaction Execution Seal the vial under a nitrogen atmosphere. Heat the mixture to 130 °C using microwave irradiation for 30 minutes[1]. In-Process Control (IPC): Analyze an aliquot via LC-MS. The 4-chloropyrimidine peak should be <2% relative to the product mass.

Step 4: Quench and Neutralization Cool the reaction to room temperature. The product currently exists as a highly soluble p-TsOH salt. Adjust the pH to 9 by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃)[1]. Self-Validation: The free-base N-(1H-pyrazol-4-yl)pyrimidin-4-amine will typically crash out of solution as a light yellowish-brown solid[4].

Step 5: Isolation Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace regioisomers are detected[1].

References

1.[4] WO2015025197A1 - Substituted pyrimidine compounds, compositions and medicinal applications thereof | Source: Google Patents | 4 2.[1] US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof | Source: Google Patents | 1 3.[3] WO2020259584A1 - Heterocyclic compounds for mediating tyrosine kinase 2 activity | Source: Google Patents | 3 4.[2] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | Source: PMC / NIH | 2 5.[5] Recent Advances in Pyrimidine-Based Drugs | Source: MDPI | 5

Sources

Pyrazolopyrimidine Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrazolopyrimidine Development. Pyrazolo[3,4-d]pyrimidines are a highly privileged class of heterocyclic pharmacophores, widely utilized as potent inhibitors of oncogenic tyrosine kinases (e.g., SRC, ABL, EGFR)[1][2]. However, their planar, highly lipophilic nature often results in strong crystal lattice energies and exceptionally poor aqueous solubility[1]. This leads to erratic in vitro assay results, formulation failures, and poor in vivo bioavailability.

This guide provides field-proven troubleshooting strategies, structural rationales, and self-validating protocols to overcome these physicochemical bottlenecks.

Quantitative Formulation Benchmarks

Before selecting a troubleshooting pathway, review the expected solubility enhancements across different formulation strategies.

Table 1: Comparative Solubility Enhancement of Pyrazolopyrimidine Derivatives

Formulation StrategyPhysicochemical StateApparent Aqueous Solubility (

g/mL)
Fold EnhancementPrimary Application Phase
Unformulated Free Drug Crystalline Solid< 0.11x (Baseline)Initial Synthesis
Prodrug Modification Protonated Salt (pH 7.4)> 17.0> 170xIn vivo PK / Animal Models
Polymeric Dispersion Amorphous Solid (PVPVA)~ 30.0~ 300xHigh-Throughput Screening
Cyclodextrin Complex Host-Guest Inclusion~ 45.0~ 450xIn vitro Assays / IV Dosing

(Data synthesized from standardized pyrazolopyrimidine solubility profiling[1][3][4])

Troubleshooting FAQs & Methodologies
Q1: My pyrazolopyrimidine compound precipitates when diluted from DMSO into aqueous assay media. How can I maintain solubility for in vitro kinase assays without using toxic levels of DMSO?

The Causality: When a highly lipophilic pyrazolopyrimidine is shifted from a favorable solvent (DMSO) to an aqueous buffer, the sudden change in dielectric constant triggers rapid nucleation. The planar rings undergo


 stacking, crashing out of solution as a microcrystalline suspension.

The Solution: Utilize 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
complexation[1][4]. HP-

-CD features a hydrophobic inner cavity that encapsulates the lipophilic pyrazolopyrimidine core, physically shielding it from drug-drug intermolecular interactions. Meanwhile, the highly hydroxylated exterior interacts favorably with water, dragging the host-guest complex into solution without altering the drug's covalent structure or its ability to eventually bind the kinase target[5].

Self-Validating Protocol: HP-


-CD Inclusion Complexation 
  • Preparation: Prepare a 30% w/v solution of HP-

    
    -CD in sterile PBS (pH 7.4).
    
  • Incubation: Add the crystalline pyrazolopyrimidine compound directly to the cyclodextrin solution at a 1:10 molar ratio (Drug:Cyclodextrin)[5].

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Filtration: Filter the mixture through a 0.45

    
    m nylon syringe filter to remove any uncomplexed, precipitated drug.
    
  • Validation (The Self-Check): Analyze the filtrate using Dynamic Light Scattering (DLS).

    • Pass: A monodisperse signal at ~1–2 nm indicates true molecular encapsulation.

    • Fail: If the Polydispersity Index (PDI) is >0.3 or particles >100 nm are detected, the drug has precipitated into a colloidal nanosuspension. You must increase the HP-

      
      -CD ratio or add a co-solvent (e.g., 2% PEG400).
      
Q2: We need to improve the in vivo bioavailability of our lead pyrazolopyrimidine, but structural biologists strictly forbid altering the core pharmacophore that binds the kinase hinge region. What is the best chemical approach?

The Causality: If the core cannot be permanently altered, a prodrug strategy is required. By attaching an ionizable solubilizing moiety (such as an N-methylpiperazino group) via a bioreversible linker (such as an O-alkyl carbamate), you temporarily alter the molecule's physicochemical properties[1]. The basic piperazine (pKa ~9.3) becomes protonated at physiological pH, drastically lowering the desolvation energy and improving thermodynamic solubility[1]. Once in systemic circulation, ubiquitous plasma hydrolases cleave the carbamate linker, releasing the active pharmacophore exactly where it is needed[1].

ProdrugPathway Prodrug Pyrazolopyrimidine Prodrug (N-methylpiperazino-carbamate) Hydrolase In Vivo Hydrolases (Esterases/Amidases) Prodrug->Hydrolase Enzymatic Cleavage Intermediate Unstable Intermediate (Carbamic Acid) Hydrolase->Intermediate Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediate->Decarboxylation ActiveDrug Active Pyrazolopyrimidine (Kinase Inhibitor) Decarboxylation->ActiveDrug Release of Active Core

Fig 1. Enzymatic cleavage pathway of pyrazolopyrimidine carbamate prodrugs into active inhibitors.

Self-Validating Protocol: Prodrug Plasma Stability Assay

  • Spiking: Spike the synthesized prodrug into pre-warmed (37°C) human or murine plasma to a final concentration of 10

    
    M.
    
  • Sampling: Extract 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated plasma proteins.

  • Validation (The Self-Check): Analyze the supernatant via LC-MS/MS.

    • Pass: You must observe a time-dependent exponential decay of the prodrug mass concurrent with the stoichiometric appearance of the active pyrazolopyrimidine parent mass[1].

    • Fail: If the parent mass does not appear, the linker is either too stable (resisting hydrolysis) or degrading via an alternative, non-productive metabolic pathway.

Q3: We have a library of 50 novel pyrazolopyrimidine analogs. We want to screen them as polymeric solid dispersions, but we only have a few milligrams of each. How can we formulate them without wasting material?

The Causality: Traditional solid dispersion techniques (like hot-melt extrusion or spray drying) require gram-scale quantities. To bypass this, employ miniaturized polymer-drug microarrays via inkjet printing [3]. By mixing the drug with a hydrophilic polymer (like PVPVA) in a volatile solvent and micro-dispensing it, the rapid solvent evaporation traps the pyrazolopyrimidine in an amorphous state[3]. Amorphous solids lack a crystal lattice, significantly lowering the thermodynamic energy barrier required for aqueous dissolution.

MicroarrayWorkflow Stock Drug & Polymer DMSO Stocks Print Inkjet 2D Printing (Micro-dispensing) Stock->Print Evaporate Solvent Evaporation (Solid Dispersion) Print->Evaporate Assay Aqueous Reconstitution & Bioassay Evaporate->Assay

Fig 2. Miniaturized inkjet printing workflow for rapid screening of polymer-drug solid dispersions.

Self-Validating Protocol: Inkjet Microarray Formulation

  • Ink Preparation: Dissolve the pyrazolopyrimidine and PVPVA polymer in DMSO to achieve a 10% w/w drug loading ratio[3].

  • Dispensing: Use a piezoelectric inkjet printer to dispense 5 to 10

    
    g of the formulation directly into the bottom of a 96-well plate[3].
    
  • Evaporation: Place the plate in a vacuum desiccator overnight to remove the DMSO, leaving a thin film of amorphous solid dispersion.

  • Validation (The Self-Check): Reconstitute the wells with aqueous cell culture media and perform an MTT cytotoxicity assay against a target cell line (e.g., A549)[3].

    • Pass: The formulated drug will show a measurable IC50 shift (increased cytotoxicity) compared to the unformulated free drug, proving that apparent solubility has increased enough to permit cellular uptake[3].

Q4: Moving forward, how can I rationally design the next generation of pyrazolopyrimidines to have better intrinsic solubility while maintaining target selectivity (e.g., SRC vs. ABL)?

The Causality: Intrinsic solubility can be engineered through Structure-Activity Relationship (SAR) modifications. X-ray crystallography of pyrazolopyrimidines bound to kinases (like SRC or HCK) reveals that while the N5 and 4-NH2 groups form critical hydrogen bonds with the kinase hinge region, the N1 position and C5 position often point outward toward the solvent-exposed region of the ATP-binding pocket[6][7].

The Solution: Graft hydrophilic, ionizable tails—such as a 2-[4-(dimethylamino)-1-piperidyl]ethyl group—onto the N1 position[6]. Because this region is solvent-exposed, the bulky aliphatic amine does not cause steric clashes with the kinase binding site, preserving Type I kinase inhibition[6]. However, it drastically increases water affinity and lowers the cLogP, resulting in a molecule with both excellent intrinsic solubility and high target selectivity[6].

References
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at:[Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances. Available at:[Link]

  • Stable Pharmaceutical Compositions Comprising Pyrazolopyrimidine Derivatives. WIPO (PCT).

Sources

Technical Support Center: Stabilizing N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffolds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the solution stability of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold. This heterobicyclic system is a "privileged scaffold" in medicinal chemistry, widely utilized as a potent hinge-binding motif in inhibitors targeting CDKs, Aurora kinases, TRK, and PI3K[1].

However, its high planarity, capacity for strong


 stacking, and tautomeric nature introduce significant formulation and analytical challenges[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure scientific integrity in your in vitro and in vivo assays.
Table 1: Physicochemical Behavior & Stability Profile

To effectively formulate this scaffold, you must understand its state across different microenvironments. The table below summarizes quantitative and qualitative behavioral data to guide your solvent choices.

Solvent / ConditionScaffold StateMechanistic CauseRecommended Action
Anhydrous DMSO (100%) Soluble, MonomericHigh dielectric constant disrupts

stacking and stabilizes the planar core.
Store in single-use aliquots with desiccant at -20°C.
Hydrated DMSO (>5%

)
Insoluble, CrystallineWater lowers solvent polarity; hydrophobic collapse occurs rapidly.Discard cloudy aliquots; strictly use Argon-purged DMSO.
Aqueous Buffer (pH < 5.0) Soluble, ProtonatedPyrimidine amine protonates, enabling ion-dipole bonds with water.Useful for HPLC mobile phases (add 0.1% TFA or Formic Acid).
Aqueous Buffer (pH 7.4) Insoluble, AggregatedScaffold is neutral; planar geometry drives rapid crystallization[3].Use step-down dilution and surfactants (e.g., 0.01% Tween-20).
Troubleshooting Guides & FAQs

Q1: My compound precipitates out of my 10 mM DMSO stock after a few freeze-thaw cycles. Why does this happen, and how can I prevent it? Causality: The pyrazole-pyrimidine core is highly hydrophobic. While initially soluble in pure DMSO, DMSO is extremely hygroscopic. Repeated opening of the vial introduces atmospheric moisture. Even a 2-5% water content in the DMSO significantly lowers the solvent's dielectric constant, causing the planar scaffold to undergo hydrophobic collapse and crystallize out of solution. Solution: Implement a strict single-use aliquot system using anhydrous DMSO (See Protocol 1). Never subject this scaffold to freeze-thaw cycles.

Q2: When diluting the compound from DMSO into a pH 7.4 biological buffer for my kinase assay, the solution turns cloudy. How do I maintain solubility? Causality: The pyrimidine-amine acts as a weak base. At physiological pH (7.4), the molecule is predominantly unprotonated and neutral, minimizing ion-dipole interactions with water. Direct dilution from 100% DMSO to an aqueous buffer creates a localized high-polarity shock, driving rapid aggregation[4]. Solution: Utilize a step-down dilution method with intermediate solvent concentrations, and employ non-ionic surfactants (e.g., Tween-20) or carrier proteins (e.g., BSA) to form stabilizing micelles around the hydrophobic core (See Protocol 2).

Q3: My LC-MS and NMR data show peak broadening or split peaks, suggesting degradation, but the mass is intact. What is occurring? Causality: The 1H-pyrazole ring undergoes rapid annular tautomerism (exchanging the proton between the N1 and N2 positions). In solution, especially at intermediate pH or in polar aprotic solvents, the exchange rate can match the NMR timescale, leading to severe peak broadening. In LC-MS, tautomers can occasionally resolve into closely eluting twin peaks. Solution: This is a physical phenomenon, not chemical degradation. For NMR, perform variable-temperature (VT) NMR at elevated temperatures (e.g., 60°C) to accelerate the exchange and sharpen the peaks. For LC-MS, add a trace amount of TFA to the mobile phase to lock the protonation state.

Experimental Protocols
Protocol 1: Preparation of Moisture-Resistant DMSO Stocks

This protocol is a self-validating system designed to prevent water-induced hydrophobic collapse of the pyrazole-pyrimidine core.

  • Solvent Selection: Use only anhydrous DMSO (≥99.9%, packaged under Argon) to minimize baseline water content.

  • Equilibration: Allow the lyophilized N-(1H-pyrazol-4-yl)pyrimidin-4-amine powder to reach room temperature in a desiccator before opening to prevent atmospheric condensation on the cold powder.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM stock. Vortex gently and sonicate in a water bath at 25°C for 5 minutes until fully dissolved.

  • Aliquot Generation: Immediately dispense the stock into single-use 10-20 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C in a secondary container filled with active desiccant (e.g., Drierite).

  • Validation Step: Before use, thaw the aliquot at room temperature and inspect under a strong light source. If any turbidity or micro-crystals are observed, the compound has precipitated and the aliquot must be discarded.

Protocol 2: Step-Down Aqueous Dilution for In Vitro Assays

This methodology transitions the scaffold from an organic to an aqueous environment without triggering


 stacking and aggregation.
  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into neat DMSO to create a 1 mM working stock.

  • Buffer Preparation: Prepare the final assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA). Mechanistic note: Surfactants provide micellar shielding for the hydrophobic pyrimidine core.

  • Step-Down Addition: Add the 1 mM working stock dropwise into the assay buffer while vortexing at medium speed to reach a 10 µM intermediate (1% final DMSO). Critical: Do not add buffer to the DMSO stock; always add the DMSO stock to the larger aqueous volume to prevent localized polarity shocks.

  • Final Dilution: Dilute the 10 µM intermediate further into the assay buffer to reach your final desired assay concentration (e.g., 1-100 nM).

  • Validation Step: Verify the monomeric state by measuring Dynamic Light Scattering (DLS). A monodisperse peak <10 nm indicates a stable solution, whereas peaks >100 nm indicate aggregation.

Visualization: Dilution Workflow & Aggregation Prevention

G DMSO 100% DMSO Stock (Anhydrous, 10 mM) Direct Direct Aqueous Dilution (pH 7.4 Buffer) DMSO->Direct High Polarity Shock Step Intermediate Dilution (10% DMSO in Buffer) DMSO->Step Controlled Gradient Crash Precipitation / Aggregation (Pi-Pi Stacking) Direct->Crash Hydrophobic Collapse Additive Add 0.01% Tween-20 or 0.1% BSA Step->Additive Solubilization Stable Stable Monomeric Solution (<1% Final DMSO) Additive->Stable Micellar Shielding

Workflow for preventing hydrophobic collapse of pyrazole-pyrimidine scaffolds during dilution.

References
  • Title : Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source : nih.gov URL :[Link]

  • Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source : rsc.org URL :[Link]

  • Title : Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source : nih.gov URL :[Link]

  • Title : Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source : nih.gov URL :[Link]

Sources

Technical Support Center: Troubleshooting Pyrazolopyrimidine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolopyrimidine crystallization. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important class of compounds. As a Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying principles, empowering you to make informed decisions in your own experiments.

Part 1: Understanding the Fundamentals of Pyrazolopyrimidine Crystallization

FAQ 1: Why is the crystallization of pyrazolopyrimidines often a significant challenge?

Pyrazolopyrimidines are a cornerstone in medicinal chemistry, particularly as kinase inhibitors.[1][2][3] However, their structural features often present unique crystallization challenges. The planar, aromatic nature of the pyrazolopyrimidine core can lead to strong π-π stacking interactions, which may result in the formation of very stable crystal lattices that are difficult to dissolve, or conversely, can lead to the formation of amorphous precipitates if not properly controlled. Furthermore, the presence of various functional groups for hydrogen bonding can lead to the formation of different crystal packing arrangements, a phenomenon known as polymorphism.[4] These different crystalline forms, or polymorphs, can have distinct physical properties, including solubility and stability, which are critical for drug development.[5][6] Many pyrazolopyrimidine derivatives also suffer from poor aqueous solubility, further complicating crystallization and formulation efforts.[7][8][9][10][11]

FAQ 2: What are the most critical factors influencing the crystallization of pyrazolopyrimidines?

Successful crystallization is a delicate balance of thermodynamics and kinetics. For pyrazolopyrimidines, the following factors are paramount:

  • Solvent Selection: The choice of solvent is arguably the most critical factor.[12][13] An ideal solvent will dissolve the compound when hot but have limited solubility when cold, allowing for the controlled supersaturation necessary for crystal growth.[14] The solvent's polarity, hydrogen bonding capability, and boiling point all play a role in influencing the final crystal form.[12][13]

  • Purity of the Compound: Impurities can inhibit crystal growth or co-crystallize with the desired compound, leading to poorly formed crystals or an impure final product.[17] Recrystallization is a powerful technique for purifying the compound of interest.[14]

Part 2: Troubleshooting Common Crystallization Problems

This section addresses specific issues you may encounter in the lab, providing both the "why" and the "how-to" for overcoming them.

Problem 1: My pyrazolopyrimidine compound is not dissolving in any common solvents.

The Cause: This is a common issue stemming from the high lattice energy of the crystalline solid, often due to strong intermolecular forces like hydrogen bonding and π-π stacking within the crystal structure.[1]

Solutions:

  • Systematic Solvent Screening: Don't give up after trying a few common solvents. Create a systematic screening process with a broader range of solvents, including those with higher boiling points like DMF, DMSO, or NMP. Be mindful of the potential for the compound to decompose at elevated temperatures.

  • Solvent Mixtures: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be a powerful tool. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. This is the point of saturation, and cooling from here can induce crystallization.

  • Prodrug Strategy: For compounds in drug development, a prodrug approach can be employed to temporarily modify the molecule's structure to enhance solubility for crystallization and formulation.[9]

Problem 2: My compound "oils out" instead of forming crystals.

The Cause: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solubility of the compound is very high in the chosen solvent, or when the solution is cooled too rapidly.[19] It can also occur if the boiling point of the solvent is higher than the melting point of the solute.[20]

Solutions:

  • Change the Solvent System: This is the most effective solution. Try a solvent in which your compound has lower solubility. Alternatively, use a solvent mixture with a higher proportion of the "poor" solvent.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly, and then gradually decrease the temperature further in a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.[14]

  • Lower the Concentration: Start with a more dilute solution to avoid reaching the supersaturation level where oiling out is favored over crystallization.

Problem 3: I am getting an amorphous precipitate, not crystals.

The Cause: Amorphous solids lack the long-range order of a crystalline material. They often form when nucleation occurs too rapidly and indiscriminately, preventing the molecules from arranging themselves into an ordered crystal lattice. This is often a result of very high supersaturation.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Vapor Diffusion: This is an excellent technique for promoting slow crystallization. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[19]

  • Seeding: Introduce a small, well-formed crystal of your compound (a seed crystal) into the supersaturated solution.[19] This provides a template for further crystal growth and can bypass the often-difficult nucleation step.[6][14]

  • Scratching the Inner Surface: Gently scratching the inside of the glass container with a glass rod at the liquid-air interface can create microscopic imperfections that act as nucleation sites.[14]

Problem 4: The crystals are too small or are of poor quality (e.g., needles, plates).

The Cause: The formation of small or needle-like crystals is often a sign of rapid nucleation and/or preferential growth along a specific crystallographic axis. While small crystals can be desirable for some applications to increase surface area and dissolution rates, larger, more equant crystals are often preferred for ease of handling and characterization.[5][21]

Solutions:

  • Optimize the Solvent System: The solvent can have a profound effect on crystal habit.[13][20][22] Experiment with different solvents or solvent mixtures to find one that promotes more uniform growth in all directions.

  • Slow Down the Crystallization Process: Any technique that slows down crystallization will generally lead to larger, higher-quality crystals. This includes slower cooling, slower evaporation, or vapor diffusion.[14][15]

  • Use Additives: In some cases, small amounts of additives can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting a more equant habit. This is a more advanced technique and requires careful experimentation.

Problem 5: I suspect I have a polymorphism issue. How can I confirm and control it?

The Cause: Polymorphism is the ability of a compound to exist in more than one crystalline form.[19] This is a significant concern in the pharmaceutical industry as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[5][6]

Confirmation:

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different polymorphic forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This technique can be used to identify different melting points and phase transitions associated with different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA can help to identify solvates or hydrates, which are often considered a form of polymorphism.

Control:

  • Controlled Crystallization Conditions: The polymorphic form obtained can be highly dependent on the crystallization conditions. Carefully controlling the solvent, temperature, and rate of crystallization is key to obtaining a consistent polymorphic form.[17][]

  • Seeding: Seeding with the desired polymorph is the most effective way to ensure that you consistently obtain that form.[6]

Troubleshooting Flowchart

The following diagram outlines a general workflow for troubleshooting common pyrazolopyrimidine crystallization issues.

G start Start: Dissolve Compound in Hot Solvent solution_clear Is the solution clear? start->solution_clear cool_solution Cool Solution Slowly solution_clear->cool_solution Yes no_dissolution Compound does not dissolve solution_clear->no_dissolution No crystals_form Do crystals form? cool_solution->crystals_form oil_out Does the compound oil out? crystals_form->oil_out Yes no_crystals No crystals form crystals_form->no_crystals No amorphous_precipitate Is it an amorphous precipitate? oil_out->amorphous_precipitate No oiling_out_action Try a different solvent Slower cooling Lower concentration oil_out->oiling_out_action Yes poor_quality_crystals Are the crystals of poor quality? amorphous_precipitate->poor_quality_crystals No amorphous_action Reduce supersaturation rate (slower cooling, vapor diffusion) Try seeding amorphous_precipitate->amorphous_action Yes success Success! Isolate and Dry Crystals poor_quality_crystals->success No poor_quality_action Optimize solvent system Slow down crystallization Consider additives poor_quality_crystals->poor_quality_action Yes no_dissolution_action Use a stronger solvent Try a solvent mixture no_dissolution->no_dissolution_action no_crystals_action Add a seed crystal Scratch the flask Evaporate some solvent no_crystals->no_crystals_action

Caption: A flowchart for troubleshooting pyrazolopyrimidine crystallization.

Part 3: Protocols and Advanced Techniques

Experimental Protocol: Slow Evaporation Crystallization

This is a simple and often effective method for obtaining high-quality crystals.

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility at room temperature.

  • Dissolution: Dissolve your pyrazolopyrimidine derivative in the chosen solvent at room temperature to create a nearly saturated solution. A gentle warming may be necessary to fully dissolve the compound.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any insoluble impurities.

  • Evaporation: Place the filtered solution in a clean vial or beaker. Cover the opening with a piece of parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly over time.[19]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold, fresh solvent and allow them to air dry.

Data Presentation: Solvent Selection Guide for Pyrazolopyrimidine Crystallization

The following table provides a starting point for solvent selection. The optimal solvent will be highly dependent on the specific pyrazolopyrimidine derivative.

Solvent ClassExamplesPolarityBoiling Point (°C)Key Considerations
Alcohols Methanol, Ethanol, IsopropanolHigh65-82Good for compounds with hydrogen bond donors/acceptors.
Ketones Acetone, Methyl Ethyl KetoneMedium-High56-80Good general-purpose solvents.
Esters Ethyl AcetateMedium77Often a good choice for recrystallization.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-Medium35-66Can be used as anti-solvents.
Aromatic Toluene, XyleneLow111-144Good for less polar compounds.
Chlorinated Dichloromethane, ChloroformMedium40-61Use with caution due to toxicity.
Aprotic Polar Acetonitrile, DMF, DMSOHigh82-189Powerful solvents for highly insoluble compounds.

References

  • SOP: CRYSTALLIZ
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Guide for crystalliz
  • Pharmaceutical Crystalliz
  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom.org.
  • Crystallization Methods to Know for Crystallography - Fiveable.
  • Crystallization Method Development and Optimiz
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFe
  • Crystallization process: how does crystalliz
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC.
  • Crystalliz
  • Crystalliz
  • Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed.
  • (PDF)
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace.
  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchG
  • Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation | Biochemistry - ACS Public
  • Crystallization of protein–ligand complexes - IUCr Journals.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • Technical Support Center: Optimizing Particle Size Distribution of Pyrimidine Deriv
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing).
  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - MDPI.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Development of Pyrazolopyrimidine Anti- Wolbachia Agents for the Tre
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applic

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Technical Support Center: Optimization of Pyrazolopyrimidine Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Tech Support Center. As Application Scientists, we frequently encounter challenges when characterizing pyrazolopyrimidine-based kinase inhibitors (e.g., PP1, PP2, 1-NA-PP1). These molecules are classic ATP-competitive inhibitors that often target Src family kinases (SFKs), Calcium-Dependent Protein Kinase 1 (CDPK1), and Protein Kinase D (PKD)[1][2][3]. Because they bind to the highly conserved ATP-binding pocket, precise control over assay thermodynamics and kinetics is required to generate reliable Structure-Activity Relationship (SAR) data.

This guide provides self-validating protocols, mechanistic troubleshooting FAQs, and data-driven insights to ensure your biochemical assays (such as ADP-Glo™ or TR-FRET) are robust, reproducible, and physiologically relevant.

The Mechanistic Baseline

Before optimizing the assay, it is critical to understand the biological and structural context. Pyrazolopyrimidines structurally mimic the adenine ring of ATP, allowing them to anchor into the kinase hinge region via multiple hydrogen bonds[3]. Because they compete directly with intracellular ATP, understanding the exact mechanism of action dictates how the in vitro assay must be parameterized.

Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (Target) RTK->Src Activates Substrate Downstream Effectors (e.g., STAT3, FAK) Src->Substrate Phosphorylates Response Cell Proliferation & Migration Substrate->Response Induces Inhibitor Pyrazolopyrimidine (PP1 / PP2) Inhibitor->Src Inhibits (ATP-competitive)

Generic Src family kinase signaling cascade and point of inhibition by PP1/PP2.

Core Methodology: Self-Validating ADP-Glo™ Kinase Assay

To evaluate ATP-competitive pyrazolopyrimidines accurately, the assay must be performed under initial velocity conditions with ATP concentrations set at the apparent Michaelis constant (


)[4]. This ensures the assay is sensitive enough to detect competitive inhibition while maintaining a robust signal window[1][4].
Step-by-Step Protocol

Step 1: Reagent Preparation Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT, 0.01% Triton X-100)[3][5]. Causality: DTT maintains a reducing environment to prevent cysteine oxidation, while Triton X-100 prevents compound aggregation[3][5].

Step 2: Enzyme Titration (Self-Validation) Perform a serial dilution of the kinase in the presence of saturating substrate and ATP to identify the linear range of product formation. Select an enzyme concentration that yields 10-20% ATP conversion to maintain initial velocity conditions[4].

Step 3: ATP


 Determination 
Using the chosen enzyme concentration, titrate ATP (e.g., 1 µM to 1 mM) to calculate the apparent 

for ATP[4].

Step 4: Compound Preparation Serially dilute the pyrazolopyrimidine inhibitor in 100% DMSO, then dilute into the assay buffer. The final DMSO concentration in the well should not exceed 1% to prevent enzyme denaturation[1][6].

Step 5: Pre-incubation Mix the kinase and inhibitor. Incubate for 20-30 minutes at room temperature to allow for equilibrium binding. This is especially critical for slow-binding pyrazolopyrimidines[3][7].

Step 6: Reaction Initiation Add the substrate and ATP (strictly at the calculated


 concentration) to initiate the reaction[1][4].

Step 7: Quenching and Detection After the predetermined linear reaction time, add the ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate luminescence[6][8].

Step 8: Data Analysis Plot luminescence vs. log[inhibitor] to determine the IC₅₀. Convert to


 using the Cheng-Prusoff equation[4].

AssayWorkflow Start Reagent Preparation (Enzyme, Substrate, ATP, Compound) PreInc Pre-incubation (Kinase + Pyrazolopyrimidine) Start->PreInc Reaction Initiate Reaction (Add ATP at Km + Substrate) PreInc->Reaction Stop Stop Reaction (EDTA or ADP-Glo Reagent) Reaction->Stop Detect Signal Detection (Luminescence/TR-FRET) Stop->Detect Analyze Data Analysis (IC50 / Ki Determination) Detect->Analyze

Workflow for a standard continuous or endpoint in vitro kinase inhibition assay.

Troubleshooting & FAQs

Q1: Why is my IC₅₀ shifting depending on the enzyme pre-incubation time? A1: You are likely observing Time-Dependent Inhibition (TDI). Pyrazolopyrimidines can exhibit slow-binding kinetics. If you observe a leftward shift (increased potency) after a 30-minute pre-incubation compared to a 0-minute pre-incubation, standard IC₅₀ values are misleading[6][7][9]. You must transition to a continuous assay format to determine the kinetic constants (


) rather than relying on endpoint IC₅₀s[7][9].

Troubleshooting Obs Observation: IC50 shifts with pre-incubation Check1 Is the inhibitor covalent or slow-binding? Obs->Check1 Yes Yes Check1->Yes No No Check1->No Action1 Perform Jump-Dilution or Dialysis Assay Yes->Action1 Action2 Check for compound aggregation (add Triton X-100) No->Action2 Result1 Determine kinact/KI instead of IC50 Action1->Result1

Decision tree for troubleshooting IC50 shifts and identifying time-dependent inhibition.

Q2: My dose-response curves have unusually steep Hill slopes (>1.5) and poor replicate consistency. What is causing this? A2: This is a hallmark of colloidal aggregation. Highly hydrophobic pyrazolopyrimidines can form promiscuous aggregates in aqueous buffers that sequester the kinase enzyme, leading to false positives and steep concentration-response curves[5][8]. Solution: Add a non-ionic detergent like 0.01% - 0.02% Triton X-100 or CHAPS to your assay buffer to disrupt these aggregates[5].

Q3: How do I ensure my IC₅₀ values are comparable across different kinase panels or literature values? A3: IC₅₀ values are highly dependent on the ATP concentration used in the assay. To ensure comparability, you must run all assays at an ATP concentration equal to the enzyme's specific


[1][4]. This allows you to use the Cheng-Prusoff equation (

) to calculate the absolute inhibitor constant (

), which is an intrinsic property of the compound and independent of assay conditions[4].

Quantitative Data Summaries

Table 1: Reference IC₅₀ Values for Standard Pyrazolopyrimidines

Use these historical benchmarks as positive controls to validate your assay setup.

InhibitorTarget KinaseIC₅₀ (nM)Assay TypeReference
PP1 Lck5In vitro radiometric[10]
PP1 Src170 - 230In vitro ELISA/radiometric[10]
PP2 Fyn6In vitro radiometric[10]
PP2 PTK650In vitro ELISA[10]
1-NA-PP1 PKD~100In vitro targeted panel[2]
Table 2: Buffer Optimization Matrix for Pyrazolopyrimidine Assays

Understanding the causality behind each buffer component is critical for troubleshooting.

ComponentTypical ConcentrationCausality / Purpose
Tris-HCl (pH 7.5) 40-50 mMMaintains physiological pH for optimal kinase folding and stability.
MgCl₂ or MnCl₂ 10-20 mMEssential divalent cation cofactor required for ATP binding in the active site[3].
DTT or BME 1-2 mMMaintains a reducing environment, preventing the oxidation of critical cysteine residues[3].
BSA 0.02 - 0.1 mg/mLCarrier protein added to prevent non-specific adsorption of the enzyme to microplate walls[3][5].
Triton X-100 0.01% - 0.02%Non-ionic detergent used to prevent hydrophobic compound aggregation and false positives[5].
DMSO ≤ 1%Solubilizes the hydrophobic pyrazolopyrimidine core without denaturing the kinase[1][6].

References

  • Janetka, J. W., et al. "Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis." PMC. 1

  • Sittampalam, G. S., et al. "Assay Guidance Manual." NCBI / ResearchGate. 8

  • Tandon, M., et al. "New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells." PLOS One. 2

  • AssayQuant. "Identification & Characterization of Time-Dependent Kinase Inhibitors." 9

  • STAR Protocols. "Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays." Cell Press. 6

  • ACS Publications. "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase."3

  • PMC. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." 4

  • PMC. "The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation." 10

  • Evotec. "Time Dependent CYP Inhibition (IC50 Shift)." 7

  • Sittampalam, G. S., et al. "Assay Guidance Manual (In-depth buffer optimization)." ResearchGate. 5

Sources

"addressing resistance to pyrazolopyrimidine-based drugs"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolopyrimidine Resistance Solutions

Subject: Troubleshooting & Overcoming Resistance to Pyrazolopyrimidine-Based Kinase Inhibitors From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams

Introduction

Welcome to the technical support hub for pyrazolopyrimidine scaffolds. If you are reading this, you are likely working with covalent kinase inhibitors (e.g., Ibrutinib analogs) and have encountered a loss of potency.

The pyrazolo[3,4-d]pyrimidine scaffold is the backbone of many "irreversible" inhibitors designed to target a cysteine residue in the ATP-binding pocket (e.g., C481 in BTK). Resistance here is rarely a mystery; it is usually a shift in thermodynamics. The drug can no longer form a covalent bond, or the cell has rewired around the blockade.

This guide moves beyond basic troubleshooting. We will validate whether your resistance is on-target (mutation) or off-target (bypass), and how to salvage your lead compounds using PROTAC strategies.

Module 1: Characterizing the Resistant Phenotype

User Question: My IC50 has shifted by 500-fold in my resistant cell line, but I need to confirm if this is due to the "Gatekeeper" mutation or a bypass track. How do I distinguish them?

Scientist’s Response: A shift in IC50 alone is inconclusive. You must determine if the drug has lost affinity or if the target is no longer relevant.

The Diagnostic Workflow:

  • Genomic Sequencing: Check for the canonical C481S mutation (cysteine to serine). This mutation removes the nucleophile required for the pyrazolopyrimidine acrylamide warhead to react.

  • Phospho-Flow / Western Blot:

    • Scenario A (Target Mutation): You see sustained auto-phosphorylation of the kinase (e.g., p-BTK) despite high drug concentration. The drug physically cannot bind.

    • Scenario B (Bypass): The target kinase is inhibited (p-BTK is low), but downstream effectors (e.g., p-ERK, p-AKT) remain high. This indicates the cell is using a parallel survival track (e.g., NF-kB or PI3K).

Visualization: The Resistance Mechanism

The following diagram illustrates the structural failure of the pyrazolopyrimidine scaffold in the presence of the C481S mutation.

ResistanceMechanism Drug Pyrazolopyrimidine Inhibitor TargetWT Wild-Type Kinase (Cys481) Drug->TargetWT Acrylamide Warhead attacks Cysteine TargetMut Mutant Kinase (Ser481) Drug->TargetMut No Nucleophile (Serine is inert) Complex Covalent Adduct TargetWT->Complex Irreversible Inhibition NoComplex Reversible/Weak Binding Only TargetMut->NoComplex Drug washes off Signaling Downstream Signaling (NF-kB) Complex->Signaling BLOCKED NoComplex->Signaling RESTORED

Caption: Mechanism of resistance where C481S mutation prevents covalent adduct formation, restoring signaling.

Module 2: Biophysical Validation (The "Binding" Phase)

User Question: I suspect my inhibitor has turned from covalent to reversible in the mutant line. How do I prove this experimentally without crystallography?

Scientist’s Response: You need a Washout Assay . Standard IC50 assays are equilibrium-based and mask the kinetics of binding. A covalent inhibitor should maintain inhibition even after the free drug is removed.

Protocol: The "Jump-Dilution" Washout Assay

Principle: If the inhibitor is covalent, the recovery of kinase activity after washout will be near zero (governed by protein synthesis, not dissociation). If reversible, activity recovers quickly (


).
StepActionTechnical Note (The "Why")
1 Incubation Treat cells with 10x IC50 of the inhibitor for 1 hour. Saturate the target.
2 Washout Wash cells 3x with warm PBS. Critical: This removes unbound drug.
3 Recovery Incubate in drug-free media for 1, 4, and 24 hours.
4 Stimulation Stimulate pathway (e.g., anti-IgM for BCR) for 15 mins before lysis.
5 Readout Western Blot for Phospho-Target (e.g., p-BTK Y223).

Interpretation:

  • Covalent (WT): No signal at 1h or 4h. Gradual return at 24h (new protein synthesis).

  • Reversible (Mutant): Strong signal returns immediately at 1h. The drug dissociated.

User Question: My washout assay is ambiguous. I want to use CETSA (Cellular Thermal Shift Assay) to prove target engagement, but I see no shift. What went wrong?

Scientist’s Response: CETSA with kinases is tricky. If you see no shift (


), it doesn't always mean no binding.

Common CETSA Pitfalls:

  • Lysis Buffer Strength: If you use harsh detergents (RIPA) before the heating step, you disrupt the protein native state. Correction: Heat intact cells or use mild detergents (0.5% NP-40) for lysate-CETSA.

  • ATP Competition: In cellular contexts, high ATP (mM range) competes with your inhibitor. Pyrazolopyrimidines must outcompete ATP to bind the hinge region before the covalent reaction occurs.

  • The "Stabilization" Myth: Some covalent inhibitors do not significantly stabilize the protein thermally because they bind to a flexible loop rather than the core.

Protocol: Intact Cell CETSA for Kinases
  • Treat: Incubate 1x10^6 cells with inhibitor (1 µM) for 1 hour.

  • Harvest: Resuspend in PBS containing protease inhibitors.

  • Heat Pulse: Aliquot into PCR tubes. Heat gradient: 40°C to 65°C for 3 minutes.

  • Cool: Incubate at RT for 3 mins (do not snap freeze immediately).

  • Lyse: Add mild lysis buffer, freeze-thaw x2.

  • Separate: Centrifuge at 20,000 x g for 20 mins.

  • Detect: Western blot the supernatant (soluble fraction).[1]

Module 3: Overcoming Resistance (The "Solution" Phase)

User Question: The C481S mutation renders my pyrazolopyrimidine inhibitor ineffective. Is the scaffold dead, or can we repurpose it?

Scientist’s Response: The scaffold is not dead; it just needs a new mode of action. The pyrazolopyrimidine core still binds the ATP pocket, just reversibly. You can convert this "failed" inhibitor into a PROTAC (Proteolysis Targeting Chimera) .

Strategy: Instead of relying on C481 for inhibition, use the pyrazolopyrimidine as a "warhead" to recruit an E3 ligase (like Cereblon or VHL). This degrades the mutant protein entirely, bypassing the need for covalent occupancy.

Visualization: PROTAC Workflow for Resistant Targets

PROTAC_Workflow MutantKinase Mutant Kinase (C481S) Ternary Ternary Complex (Kinase + PROTAC + E3) MutantKinase->Ternary Reversible Binding PROTAC Pyrazolopyrimidine-Linker-E3 Ligand PROTAC->Ternary Recruits E3 Ligase Ubiquitin Ubiquitination Ternary->Ubiquitin E3 tags Kinase Proteasome Proteasome Degradation Ubiquitin->Proteasome Poly-Ub chain Outcome Cell Death (Resistance Overcome) Proteasome->Outcome

Caption: PROTAC strategy utilizing the pyrazolopyrimidine scaffold to degrade C481S mutant kinase.

Key Design Consideration: When designing the PROTAC, the linker attachment point on the pyrazolopyrimidine is critical. It must be solvent-exposed. For Ibrutinib-like molecules, the piperidine ring is often the best exit vector for the linker [1].

References

  • Woyach, J. A., et al. (2014).[2] Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib.[3] The New England Journal of Medicine.

  • Sun, Y., et al. (2018). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][4][5][6] Nature Protocols.

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Furman, R. R., et al. (2014). Ibrutinib resistance in chronic lymphocytic leukemia.[7][8] The New England Journal of Medicine.

Sources

"challenges in scaling up pyrazolopyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Process Chemistry Guidelines

Welcome to the Technical Support Center for the scale-up of pyrazolopyrimidine synthesis. This guide is designed for process chemists, researchers, and drug development professionals transitioning from milligram-scale discovery to kilogram-scale API manufacturing.

Process Chemistry & Scale-Up Workflows

Scaling up fused heterocyclic systems like pyrazolopyrimidines presents unique challenges, particularly regarding regioselectivity, thermal management, and reagent safety. The workflow below outlines the optimized, azide-free path for synthesizing pyrazolopyrimidine cores, transitioning from batch optimization to continuous flow manufacturing.

Workflow Start 1H-Pyrazolo[4,3-d]pyrimidine Alkylation Acid-Mediated N2-Alkylation (TFA, DCM, 45°C) Start->Alkylation Optimal Route BaseHazard Basic Conditions (K2CO3 + Benzyl Chloride) Start->BaseHazard Avoid Regio Regioselectivity Check (Target: >10:1 N2/N1) Alkylation->Regio 84% Yield BaseHazard->Regio <5% Yield Amination Cu-Catalyzed Amination (Aqueous NH3) Regio->Amination Pass Flow Continuous Flow Reactor Amination->Flow Azide-Free Product Kilogram-Scale API Flow->Product High Throughput

Workflow for the scalable, azide-free synthesis of pyrazolopyrimidines.

Standard Operating Procedures (SOPs)

The following protocols are engineered as self-validating systems . Do not proceed to the next step unless the validation criteria are strictly met.

Protocol A: Kilogram-Scale N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine
  • Step 1: Reactor Preparation. Equip a jacketed vessel with ethylene glycol as the heat transfer medium. Causality: Exothermic alkylation at scale requires precise internal temperature control to prevent thermal runaway and degradation of the pyrimidine core (1)[1].

  • Step 2: Reagent Charging. Dissolve 1H-pyrazolo[4,3-d]pyrimidine in dichloromethane (DCM, 20 mL/g). Add 1.1 equivalents of free benzyl alcohol.

  • Step 3: Acid Catalysis. Slowly charge 0.5 equivalents of Trifluoroacetic acid (TFA). Causality: Unlike basic conditions that hydrolyze electrophiles, TFA initiates an acid-mediated carbocation pathway. This stabilizes the transition state and strongly favors N2-alkylation over N1-alkylation[1].

  • Step 4: Heating. Heat the mixture to exactly 45 °C. Causality: 45 °C provides the optimal activation energy for selective alkylation without triggering side reactions.

  • Step 5: Self-Validation Checkpoint. Before proceeding, pull a 1 mL aliquot and analyze via HPLC. Validation Criteria: The protocol is validated if the N2/N1 regioselectivity ratio is ≥13:1 and remaining starting material is <3%[1]. If unreacted pyrazolopyrimidine exceeds 3%, extend heating by 1 hour.

Protocol B: Azide-Free Copper-Catalyzed Amination
  • Step 1: Catalyst Loading. Add the copper catalyst to the N2-alkylated intermediate in a controlled batch or continuous flow reactor.

  • Step 2: Amination. Introduce aqueous ammonia. Causality: Using aqueous ammonia completely eliminates the need for shock-sensitive azide reagents or complex ammonia surrogates. This removes severe thermal and explosive hazards at the kilogram scale[1].

  • Step 3: Self-Validation Checkpoint. Monitor the reaction via LC-MS. Validation Criteria: The absence of the halogenated/alkylated precursor validates the complete installation of the C5 amino group. The process should yield ~70% without requiring chromatographic purification[1].

Troubleshooting Guide & FAQs

Q: Why am I losing regioselectivity (N1 vs N2) during alkylation at scale? A: Loss of regioselectivity is commonly caused by inappropriate basic conditions. For example, using potassium carbonate (K₂CO₃) with benzyl chloride results in the hydrolysis of the electrophile due to residual water, dropping yields to <5%[1]. Switching to an acid-mediated approach (e.g., 0.5 equiv TFA) with free benzyl alcohol promotes a carbocation pathway that sterically and electronically favors N2-alkylation, achieving up to 14:1 (N2/N1) selectivity[1].

Q: What causes poor conversion when transitioning from single-mode microwave to large batch reactors? A: When scaling up from small microwave vials to large batch reactors, the surface-area-to-volume ratio decreases drastically, leading to inadequate heat transfer and loss of the optimal resonance time (2)[2]. To troubleshoot this, transition the process to a continuous flow reactor equipped with conventional heating modules. Flow chemistry maintains the precise heat transfer profile of the micro-scale, allowing production rates of 1–6 L/h without needing to re-optimize the chemistry[2].

Q: How do we manage the environmental impact (E-factor) during multi-kilogram pyrazolopyrimidine synthesis? A: The synthesis of fused heterocycles traditionally generates massive organic waste. By shifting to optimized cyclocondensation reactions and utilizing highly selective catalysts, the E-factor can be reduced to as low as 0.48 (3)[3]. This is achieved by maximizing atom economy (>80%) and eliminating the need for silica gel chromatography during intermediate purification[3].

Q: How does the pyrazolopyrimidine scaffold function biologically, and why is structural fidelity critical during scale-up? A: Pyrazolopyrimidines are bioisosteres of adenine, making them potent ATP-competitive inhibitors for kinases like IRAK4 and receptors like TLR7/8 (4)[4]. The N1-nitrogen and the C2 hydrogen act as a "hinge-binding element," forming critical hydrogen bonds with the kinase backbone (e.g., Met265 and Val263 in IRAK4)[4]. Any structural impurity from poor scale-up regioselectivity will completely ablate this hinge-binding interaction, rendering the API inactive.

Pathway Ligand PAMPs / Pathogens TLR Toll-Like Receptors (TLR7/8) Ligand->TLR MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Autophosphorylation MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Signal Transduction Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->IRAK4 Hinge-Binding

Mechanism of action for pyrazolopyrimidine-based IRAK4 and TLR7/8 inhibitors.

Quantitative Data & Benchmarking

Use the following tables to benchmark your scale-up process against industry standards.

Table 1: Reaction Optimization for N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine

Catalyst / Condition Equivalents Temp (°C) Assay Yield (%) Regioselectivity (N2/N1) Scale-Up Viability
None (Control) 0 45 <5% N/A Fail
K₂CO₃ (Basic) 1.5 45 38% 10:1 Poor (Hydrolysis risk)

| TFA (Acidic) | 0.5 | 45 | 84% | 14:1 | Excellent (Kilogram-ready) |

Table 2: Scale-Up Green Chemistry Benchmarks

Metric Observed Value Ideal Value Implication for Scale-Up
E-Factor 0.48 0 High atom utilization; minimal waste generation
Atom Economy (AE) >80% 100% Efficient incorporation of starting materials

| Purification | Crystallization | Crystallization | Eliminates massive solvent waste from chromatography |

References

  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine Organic Letters - ACS Publications[Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction PMC - NIH[Link]

  • ChemInform Abstract: A Scalable Approach to Diaminopyrazoles Using Flow Chemistry ResearchGate[Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors OSTI[Link]

Sources

Technical Support Center: Purification of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-PYM-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High (Drug Discovery Intermediate)[1]

Executive Summary

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, CDK, and Aurora kinase inhibitors). Purification is notoriously difficult due to its amphoteric nature , poor solubility in non-polar solvents, and high affinity for palladium (if synthesized via Buchwald-Hartwig or Suzuki coupling).

This guide moves beyond standard protocols to address the physicochemical realities of this molecule. We treat the purification not as a single step, but as a logic-gated workflow.

Module 1: The Physicochemical Profile (Know Your Enemy)

Before attempting purification, you must understand why this molecule behaves poorly on standard silica.

FeatureChemical ConsequenceOperational Impact
Pyrazole NH H-bond donor (pKa ~14)Causes severe "tailing" or irreversible adsorption on unmodified silica gel.
Pyrimidine N Weak base (pKa ~2-4)Protonates easily in acidic mobile phases (TFA/Formic Acid), changing retention times drastically.
Amino Linker H-bond donor/acceptorIncreases polarity; reduces solubility in DCM/Hexanes.
Coordination Chelating ligandTraps Palladium (Pd) between the pyrazole and pyrimidine nitrogens, often requiring specific scavenging steps.[1]

Module 2: Purification Decision Matrix

Do not default to flash chromatography immediately. Use this decision tree to select the optimal strategy based on your crude profile.

PurificationStrategy Start Crude Reaction Mixture Solubility Solubility Check (MeOH/DCM 1:9) Start->Solubility HighSol Soluble Solubility->HighSol Yes LowSol Insoluble / Suspension Solubility->LowSol No PdCheck Pd Catalyst Used? HighSol->PdCheck Precip Trituration / Precipitation (Water or Et2O) LowSol->Precip Flash Flash Chromatography (DCM/MeOH + NH3) PdCheck->Flash No Scavenge Metal Scavenging (SiliaMetS / C-18) PdCheck->Scavenge Yes Final Pure Free Base Flash->Final AcidBase Acid-Base Extraction (Exploit Amphoterism) AcidBase->Final Precip->AcidBase If purity <90% Scavenge->Flash

Figure 1: Strategic decision tree for selecting the purification method based on crude solubility and synthetic route.

Module 3: Chromatographic Strategies

Normal Phase Flash Chromatography (The "Streaking" Issue)

Problem: The pyrazole NH interacts strongly with the silanols on silica gel, causing the compound to streak (elute over 20+ column volumes) or stick permanently.

Protocol: The "Basified" Eluent

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: 10% Methanol in DCM containing 1% NH₄OH (aq) or 1% Triethylamine (TEA) .[1]

    • Why: The base competes for the acidic silanol sites on the silica, allowing your amine to pass through.

  • Gradient: 0% to 50% B.

    • Note: Do not use pure MeOH; it dissolves silica.

Reverse Phase (Prep-HPLC)

Problem: Solubility in water is low unless pH is adjusted. Protocol: The "Salt Switch"

  • Column: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Critical Step: The product will elute as the Formate Salt.

    • To recover the free base: Lyophilize → Redissolve in MeOH → Pass through a SCX-2 (Strong Cation Exchange) cartridge → Wash with MeOH → Elute with 2M NH₃ in MeOH.[1]

Module 4: Palladium Scavenging (Crucial for Biological Assays)

If you synthesized this via Buchwald-Hartwig or Suzuki coupling, you likely have 500+ ppm residual Pd. The pyrazole-pyrimidine motif acts as a "pincer" ligand, holding onto Pd tightly.

The "Thiol-Modify" Protocol:

  • Dissolution: Dissolve crude (1 g) in THF/MeOH (10 mL).

  • Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (4 eq. relative to Pd catalyst used).

    • Why Thiol? Sulfur has a higher affinity for Pd than the pyrazole nitrogens.

  • Incubation: Stir at 40°C for 4 hours (Room temp is often insufficient for this scaffold).

  • Filtration: Filter through a 0.45 µm pad.

  • Verification: Check Pd levels via ICP-MS. Target is <10 ppm for biological assays.

Module 5: Crystallization & Precipitation

For scale-up (>5g), chromatography is inefficient.

Method A: The "pH Swing" (Best for crude cleanup) [1]

  • Dissolve crude in 1N HCl (Compound becomes protonated/soluble).[1]

  • Filter off insoluble impurities (unreacted starting materials often insoluble in acid).

  • Slowly add saturated NaHCO₃ or 1N NaOH to the filtrate while stirring.

  • The free base will precipitate as a solid. Filter and wash with water.

Method B: Recrystallization [1][2][3]

  • Solvent System: Ethanol/Water (9:1) or pure Ethanol.

  • Procedure: Heat to reflux until dissolved. Cool slowly to RT, then to 4°C.

  • Note: This scaffold often crystallizes as needles.

Troubleshooting & FAQs

Q: My compound is stuck on the C18 column and won't elute even at 100% Acetonitrile.

  • Diagnosis: You likely injected a DMSO stock that precipitated inside the column, or the compound is interacting with residual silanols.

  • Fix: Switch to a high-pH reverse phase method. Use 10mM Ammonium Bicarbonate (pH 10) in Water/MeCN.[1] The deprotonated pyrazole is more soluble and less sticky on C18 hybrid particles.

Q: I see a "ghost peak" in NMR around 1.2 ppm and 8.5 ppm.

  • Diagnosis: This is likely Triethylamine (TEA) salts if you used TEA in your flash column.[1]

  • Fix: Dissolve the product in DCM and wash with saturated NaHCO₃. TEA is volatile, but TEA-salts are not. Converting it to free TEA allows it to be removed via rotovap/high-vac.

Q: The product turns pink/red upon standing.

  • Diagnosis: Oxidation of trace aniline impurities or phenol contaminants.

  • Fix: Perform a quick filtration through a small pad of activated carbon in MeOH.

References

  • Structure-Based Design of Pyrazole-Pyrimidine Kinase Inhibitors

    • Source: National Institutes of Health (PMC)[1]

    • Context: Discusses the synthesis and purification of 3-aminopyrazole and pyrazolopyrimidine derivatives as kinase inhibitors (CDK/PCTAIRE).
    • URL:[Link]

  • Palladium Removal Str

    • Source: ACS Medicinal Chemistry Letters (via NIH)[1]

    • Context: Comparative study of chromatography vs. scavenging resins (like MP-TMT) for removing Pd from pyrazole-containing scaffolds.[1]

    • URL:[Link]

  • pKa Values of Nitrogen Heterocycles

    • Source: University of Tartu (D
    • Context: Provides experimental pKa values for pyrazole (NH acidity vs N basicity)
    • URL:[Link]

  • Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines

    • Source: MDPI (Molecules)[1]

    • Context: Detailed experimental procedures for Suzuki couplings and flash chromatography gradients (MeOH/EtOAc) for this specific scaffold.
    • URL:[Link]

Sources

Validation & Comparative

Validating the Anticancer Activity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As the clinical landscape of oncology evolves, overcoming resistance to first-generation kinase inhibitors remains a paramount challenge. While CDK4/6 inhibitors (e.g., Palbociclib) have transformed the treatment of hormone receptor-positive breast cancers, acquired resistance driven by Cyclin E1 (CCNE1) amplification and subsequent Cyclin-Dependent Kinase 2 (CDK2) hyperactivation is a critical clinical hurdle[1].

Enter the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold. This privileged chemotype has recently emerged as a highly potent, ATP-competitive inhibitor of CDK2 and Aurora kinases[2]. By bioisosterically replacing traditional phenylsulfonamide moieties with a pyrazole-pyrimidine-amine axis, developers have achieved single-digit nanomolar affinity for CDK2 while maintaining a superior selectivity profile over off-target kinases[2].

This guide provides an objective, data-driven comparison of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold against standard-of-care alternatives. Furthermore, it outlines a self-validating experimental framework for researchers seeking to profile and validate the anticancer activity of this novel chemotype.

Mechanistic Rationale & Pathway Visualization

The anticancer efficacy of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold is rooted in its ability to selectively bind the ATP pocket within the hinge region of the CDK2-Cyclin E/A complex[2].

In normal cell cycle progression, active CDK2 hyperphosphorylates the Retinoblastoma tumor suppressor protein (Rb) at specific residues, most notably Thr821 . This phosphorylation forces Rb to dissociate from the E2F transcription factor, allowing E2F to drive the expression of genes required for the G1-to-S phase transition[3]. By blocking CDK2, the pyrimidin-4-amine scaffold traps Rb in a hypophosphorylated state, effectively sequestering E2F and inducing profound S-phase and G2/M-phase cell cycle arrest[2].

CDK2_Pathway CyclinE Cyclin E / A Complex Cyclin-CDK2 Complex (Active) CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylation Inhibitor N-(1H-pyrazol-4-yl)pyrimidin-4-amine (Inhibitor) Inhibitor->Complex ATP-competitive Blockade pRb Phospho-Rb (Thr821) Rb->pRb Inactivation E2F E2F Transcription Factor pRb->E2F Releases SPhase S-Phase Entry & Tumor Proliferation E2F->SPhase Drives

Fig 1: Mechanism of action for N-(1H-pyrazol-4-yl)pyrimidin-4-amine inhibiting the CDK2/Rb/E2F pathway.

Comparative Performance Data

To objectively assess the utility of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold, we must benchmark its biochemical and cellular performance against established clinical alternatives.

  • Dinaciclib: A highly potent pan-CDK inhibitor. While effective, its broad inhibition of CDK1 and CDK9 leads to narrow therapeutic windows and severe off-target toxicities.

  • Palbociclib: A highly selective CDK4/6 inhibitor. It is entirely ineffective in tumors where the cell cycle is driven by CCNE1 amplification (CDK2 dependency)[1].

The table below summarizes the comparative profiling data, utilizing a lead N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative as the representative scaffold[2].

CompoundPrimary Target ProfileCDK2

(nM)
CDK4/6

(nM)
A2780 Viability

(µM)
Clinical Limitation / Advantage
N-(1H-pyrazol-4-yl)pyrimidin-4-amine (Lead) CDK2 Selective5>1,0000.127High selectivity reduces off-target toxicity while overcoming CDK4/6i resistance.
Dinaciclib Pan-CDK (CDK1/2/5/9)1>1,0000.011Narrow therapeutic window due to dose-limiting CDK1/9 transcriptional toxicity.
Palbociclib CDK4/6 Selective>10,00011>5.000Ineffective in CCNE1-amplified or CDK2-driven ovarian/breast tumors.

Data synthesized from standardized biochemical kinase assays and A2780 (ovarian carcinoma) cellular viability screens.[2]

Self-Validating Experimental Protocols

A rigorous validation pipeline must establish a direct causal link between biochemical target inhibition and the resulting phenotypic anticancer effect. The following protocols form a self-validating system designed to eliminate experimental artifacts.

Validation_Workflow A 1. Biochemical Profiling (TR-FRET Assay) B 2. Cytotoxicity Screen (A2780 Cell Line) A->B C 3. Target Engagement (p-Rb Thr821 Blot) B->C D 4. Phenotypic Impact (Flow Cytometry) C->D

Fig 2: Four-phase experimental workflow for validating the pyrimidin-4-amine anticancer chemotype.

Protocol A: Biochemical Kinase Selectivity Profiling (TR-FRET)

Objective: Determine the absolute binding affinity (


) of the compound for CDK2 versus off-target kinases.
Causality & Rationale:  Pyrimidine-based compounds frequently exhibit auto-fluorescence, which confounds standard luminescence or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes Europium fluorophores with long emission half-lives. By introducing a microsecond delay before reading the signal, compound auto-fluorescence decays completely, ensuring the calculated 

is a true reflection of ATP-competitive binding kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine compound in 100% DMSO, then dilute 1:10 in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Dispense 5 µL of the compound into a 384-well pro-plate. Add 5 µL of recombinant CDK2/Cyclin E1 complex (0.5 nM final concentration). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the

    
     for CDK2, typically ~10 µM) and ULight-labeled myelin basic protein (MBP) peptide. Incubate for 60 minutes.
    
  • Detection: Terminate the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho-MBP antibody.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the

    
     using a 4-parameter logistic fit, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cellular Target Engagement (Western Blot for p-Rb Thr821)

Objective: Prove that the compound penetrates the cell membrane and selectively inhibits CDK2 in vivo. Causality & Rationale: Measuring total cell death is insufficient to prove mechanism. CDK2 specifically phosphorylates Rb at Thr821 , whereas CDK4/6 preferentially phosphorylates Rb at Ser807/811 [1]. By probing for both sites simultaneously, we create a self-validating internal control. A dose-dependent decrease in p-Rb(Thr821) with preserved p-Rb(Ser807/811) at low doses proves on-target CDK2 engagement and rules out broad, non-specific kinase toxicity[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed A2780 ovarian cancer cells in 6-well plates at

    
     cells/well. Treat with the scaffold at 0.1 µM, 0.5 µM, and 1.0 µM for 24 hours. Include a DMSO vehicle control.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. This prevents post-lysis dephosphorylation of Rb.

  • Electrophoresis: Quantify protein via BCA assay. Resolve 30 µg of total protein per lane on an 8% SDS-PAGE gel (Rb is a large ~110 kDa protein; lower percentage gels provide better resolution of phosphorylated shifts).

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Rb (Thr821), anti-p-Rb (Ser807/811), and anti-total Rb.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Protocol C: Phenotypic Validation via Flow Cytometry (Cell Cycle Arrest)

Objective: Confirm that the biochemical inhibition of CDK2 translates to the expected functional block in tumor proliferation. Causality & Rationale: Because CDK2 is the master regulator of the G1-to-S phase transition, its inhibition must prevent DNA synthesis. Propidium Iodide (PI) staining stoichiometrically binds DNA. Flow cytometry will therefore reveal a self-validating phenotype: a massive accumulation of cells with 2N DNA content (G0/G1 phase) and a near-total depletion of cells with intermediate DNA content (S phase)[2][5].

Step-by-Step Methodology:

  • Harvesting: Treat A2780 cells with the compound (

    
     and 
    
    
    
    concentrations) for 48 hours. Harvest both adherent and floating cells to capture the entire population.
  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 0.5 mL PBS, then add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 0.5 mL of FxCycle™ PI/RNase Staining Solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark (RNase A is critical to degrade double-stranded RNA, which PI would otherwise bind, causing false-positive DNA content readings). Analyze 10,000 events per sample via flow cytometry on the FL2 (linear) channel.

Conclusion

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine chemotype represents a highly tunable, potent scaffold for next-generation kinase inhibition. By leveraging the specific hydrogen-bonding network of the pyrazole-pyrimidine axis, developers can achieve exquisite selectivity for CDK2 over CDK4/6 and CDK1. When validated through the rigorous, causality-driven protocols outlined above—spanning artifact-free TR-FRET biochemical profiling to Thr821-specific target engagement—this scaffold demonstrates clear superiority over pan-CDK inhibitors in minimizing off-target toxicity while effectively halting tumor proliferation.

References
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (MDPI). 2023.

  • Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. Cancer Cell (PMC). 2012.

  • Identification and Characterization of an Irreversible Inhibitor of CDK2. Cell Chemical Biology (PMC). 2015.

  • Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. Molecular Cancer Therapeutics (AACR). 2025.

Sources

"N-(1H-pyrazol-4-yl)pyrimidin-4-amine versus other CDK2 inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffolds in CDK2 Inhibition: A Comparative Technical Guide

Executive Summary & Structural Context

N-(1H-pyrazol-4-yl)pyrimidin-4-amine represents a privileged pharmacophore in the design of ATP-competitive Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Unlike first-generation purine mimetics (e.g., Roscovitine) that suffered from metabolic instability and poor selectivity, this scaffold leverages the pyrazole-pyrimidine "hinge-binding" motif to achieve nanomolar potency.

This guide evaluates inhibitors derived from this scaffold—specifically focusing on next-generation derivatives (often referred to in literature as the "Pyrazolyl-Pyrimidine Series" or specific analogues like Dinaciclib which shares the bioisosteric pyrazolo[1,5-a]pyrimidine core)—against established clinical standards.

Why This Matters: With the emergence of resistance to CDK4/6 inhibitors (Palbociclib, Ribociclib) in HR+ breast cancer, CDK2 has resurfaced as a critical "escape pathway" target. The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold offers a tunable platform to design inhibitors that avoid the "pan-CDK" toxicity of early drugs while maintaining potency against Cyclin E-amplified tumors.

Chemical Biology: Mechanism of Action

The efficacy of N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives stems from their specific binding mode within the CDK2 ATP-binding pocket.

  • Hinge Region Interaction: The pyrimidine N1 and the exocyclic amine (or pyrazole NH) form a bidentate hydrogen bond network with the backbone residues of the CDK2 hinge region, specifically Leu83 .

  • Gatekeeper Compatibility: The scaffold is compact enough to accommodate the bulky Phe80 gatekeeper residue found in CDK2, unlike some larger kinase inhibitors that clash sterically.

  • Selectivity Vector: Substitutions at the pyrimidine C2 position allow the molecule to extend into the solvent-exposed region, tuning selectivity against the structurally similar CDK1.

Signaling Pathway Context

The following diagram illustrates the critical G1/S transition checkpoint controlled by CDK2, highlighting where these inhibitors intervene to prevent Rb hyperphosphorylation and S-phase entry.

CDK2_Pathway Mitogens Mitogenic Signals CyclinE Cyclin E Mitogens->CyclinE Upregulation Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 (Inactive) CDK2->Complex Binding Rb Rb (Hypo-P) Complex->Rb Phosphorylation Inhibitor Pyrazolyl-Pyrimidine Inhibitor Inhibitor->Complex ATP Competition (Inhibition) Rb_Hyper Rb (Hyper-P) (Inactive) Rb->Rb_Hyper Inactivation E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression

Caption: CDK2/Cyclin E signaling axis driving the G1-to-S phase transition. The inhibitor blocks ATP binding, preventing Rb hyperphosphorylation and arresting the cell cycle.

Comparative Performance Profiling

The following data compares the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold (represented here by optimized derivatives like Compound 15 or Dinaciclib bioisosteres) against standard CDK inhibitors.

Table 1: Biochemical Potency (IC50) & Selectivity
Inhibitor ClassCompoundCDK2/CycE IC50 (nM)CDK1/CycB IC50 (nM)CDK4/CycD IC50 (nM)Selectivity Note
Target Scaffold Pyrazolyl-Pyrimidine Derivative < 5 nM ~30 nM > 500 nM High potency; Moderate CDK1 selectivity.
Comparator 1 Dinaciclib (Pyrazolo-pyrimidine)1 nM3 nM> 1000 nMExtremely potent but poor CDK2/CDK1 window (toxic).[1]
Comparator 2 Roscovitine (Purine)700 nM650 nM> 10,000 nMLow potency; requires high doses.
Comparator 3 Palbociclib (Pyridopyrimidine)> 10,000 nM> 10,000 nM11 nMCDK4/6 Selective (Negative Control for CDK2).
Comparator 4 AZD5438 (Imidazole-Pyrimidine)6 nM16 nM~400 nMPotent pan-CDK inhibitor.

Key Insight: The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold offers a "Goldilocks" zone—it is significantly more potent than first-gen purines (Roscovitine) and offers better structural opportunities to tune out CDK1 activity compared to the rigid Dinaciclib core.

Experimental Protocols

To validate this scaffold in your own research, use the following self-validating workflows.

Protocol A: CDK2/Cyclin E In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify the IC50 of the inhibitor against recombinant CDK2/Cyclin E.

  • Reagent Prep:

    • Enzyme: Recombinant human CDK2/Cyclin E1 complex (0.5 ng/µL final).

    • Substrate: Histone H1 or Rb-peptide (0.1 µg/µL).

    • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

    • ATP: Ultra-pure ATP at Km (approx. 10-50 µM depending on lot).

  • Compound Handling:

    • Dissolve inhibitor in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO, then dilute 1:20 into assay buffer (5% DMSO intermediate).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of diluted inhibitor (Final DMSO = 1%).

    • Add 4 µL of Enzyme/Substrate mix.

    • Incubate 15 min at RT (allows thermodynamic equilibrium for binding).

    • Add 4 µL of ATP to initiate.

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal).

  • Read: Measure Luminescence.

    • Validation: Signal-to-Background (S/B) ratio must be > 10. Z-factor must be > 0.5.

Protocol B: Cellular Target Engagement (Phospho-Rb Western Blot)

Objective: Confirm the inhibitor hits CDK2 inside the cell (Rb Thr821 is a specific CDK2 site).

  • Cell Culture: Seed OVCAR-3 or MCF-7 cells (Cyclin E amplified) at 500,000 cells/well in 6-well plates.

  • Synchronization: Serum starve (0.1% FBS) for 24h to synchronize in G0/G1.

  • Release & Treat: Release into 10% FBS media containing inhibitor (10 nM – 1 µM) for 6-24 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-Phospho-Rb (Thr821) [Specific for CDK2] and Anti-Phospho-Rb (Ser780) [Specific for CDK4/6 - use as control].

    • Total Ab: Anti-Total Rb, Anti-GAPDH.

  • Analysis: A potent CDK2 inhibitor should obliterate Thr821 signal while potentially leaving Ser780 intact if it is selective against CDK4/6.

Experimental Workflow Visualization

The following diagram outlines the logical flow for screening these inhibitors, from biochemical validation to cellular phenotyping.

Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Compound N-(1H-pyrazol-4-yl) pyrimidin-4-amine Derivatives KinaseAssay ADP-Glo Kinase Assay (IC50 Determination) Compound->KinaseAssay Selectivity Selectivity Panel (CDK1 vs CDK2) KinaseAssay->Selectivity If IC50 < 50nM TargetEng Western Blot (pRb-Thr821) Selectivity->TargetEng If Selectivity > 10x Phenotype FACS Cell Cycle (G1/S Arrest) TargetEng->Phenotype If Target Hit

Caption: Step-wise screening workflow. Compounds must pass biochemical potency and selectivity thresholds before advancing to cellular target engagement assays.

References

  • BenchChem. Application Notes and Protocols for Cdk2-IN-25 In Vitro Kinase Assay. (2025). Link

  • Molecules. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. (2023).[2][3] Link

  • Cell Signaling Technology. CDK2/CycA Kinase Assay Protocol. Link

  • Journal of Medicinal Chemistry. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. (2010). Link

  • BPS Bioscience. CDK2/Cyclin A2 Kinase Assay Kit Data Sheet. Link

Sources

Scaffold Wars: Pyrazolopyrimidine vs. Triazolopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Pyrazolopyrimidine and Triazolopyrimidine Scaffolds in Drug Discovery Content Type: Technical Comparison Guide

Executive Summary: The Purine Bioisostere Landscape

In the high-stakes arena of kinase inhibitor design, the "privileged scaffold" concept is paramount.[1][2] Among these, Pyrazolo[1,5-a]pyrimidine and [1,2,4]Triazolo[1,5-a]pyrimidine stand out as premier bioisosteres of purine (adenine).

While structurally homologous, these two scaffolds offer distinct pharmacological profiles. The pyrazolopyrimidine core is a dominant force in FDA-approved kinase inhibitors (e.g., Zaleplon, though a sedative, utilizes the core; various clinical kinase candidates like Dinaciclib use related isomers). The triazolopyrimidine scaffold, while less represented in marketed oncology drugs, offers superior metabolic stability and a unique "flipped" binding mode that exploits unexplored pockets in enzymes like DHODH and MetAP-2 .

This guide objectively compares their synthetic accessibility, physicochemical properties, and biological performance, supported by experimental data.[3]

Structural & Physicochemical Comparison

The choice between a pyrazole-fused and a triazole-fused pyrimidine often hinges on Hydrogen Bond Acceptor (HBA) count and Polar Surface Area (PSA) .

FeaturePyrazolo[1,5-a]pyrimidine[1,2,4]Triazolo[1,5-a]pyrimidineImpact on Drug Design
Core Structure 5-membered ring (2 N) + 6-membered ring (2 N)5-membered ring (3 N) + 6-membered ring (2 N)Triazolo is more electron-deficient.
H-Bond Acceptors 3 (N1, N4, N7 positions typically)4 (Extra N in the 5-membered ring)Triazolo has higher water solubility potential.
Lipophilicity (cLogP) Generally HigherGenerally LowerTriazolo often requires less solubilizing tails.
Metabolic Stability Moderate (C3 position is oxidation-prone)High (Triazole ring is resistant to oxidative metabolism)Triazolo is preferred for longer half-life targets.
Binding Mode Mimics Adenine (N1/N2 interaction)Can mimic Adenine OR bind in "Flipped" 180° modeTriazolo offers alternative vector exploration.

Synthetic Accessibility & Workflows

Both scaffolds are synthesized via a convergent route, but the starting materials dictate the cost and diversity of the library.

The "Parallel Convergence" Pathway

The most robust method for both involves the cyclocondensation of an amino-heterocycle with a 1,3-electrophile (enaminone or


-keto ester).
  • Route A (Pyrazolo): 5-Amino-1H-pyrazole + 1,3-dielectrophile.

  • Route B (Triazolo): 3-Amino-1,2,4-triazole + 1,3-dielectrophile.

Expert Insight: The triazole starting materials are often cheaper and more shelf-stable than substituted aminopyrazoles, which can oxidize. However, the pyrazole route allows for easier C-3 functionalization (via electrophilic aromatic substitution) after ring formation, whereas the triazole ring is electron-poor and harder to functionalize post-cyclization.

Synthesis_Comparison Start_Pyraz 5-Amino-pyrazole (Nucleophile A) Electrophile 1,3-Dielectrophile (Enaminone / Beta-Keto Ester) Start_Pyraz->Electrophile Start_Triaz 3-Amino-1,2,4-triazole (Nucleophile B) Start_Triaz->Electrophile Condition Reflux / Acid Cat. (AcOH or EtOH/HCl) Electrophile->Condition Prod_Pyraz Pyrazolo[1,5-a]pyrimidine (Core A) Condition->Prod_Pyraz Path A (Regioselective) Prod_Triaz Triazolo[1,5-a]pyrimidine (Core B) Condition->Prod_Triaz Path B (Regioselective)

Figure 1: Parallel synthesis allows for rapid library generation of both scaffolds using shared electrophiles.

Performance Review: Experimental Data

Case Study A: CDK2 Inhibition (Oncology)

In the context of Cyclin-Dependent Kinase 2 (CDK2), the pyrazolo scaffold has historically shown higher raw potency due to a tighter fit in the ATP hinge region.

  • Study: Comparison of Pyrazolo[1,5-a]pyrimidine (Compound 17) vs. Triazolo[1,5-a]pyrimidine (Compound 18).

  • Result: The pyrazolo derivative was 10x more potent (IC50: low

    
    M) than the triazolo analog initially.
    
  • Optimization: The triazolo scaffold required significant substitution optimization to reach sub-micromolar activity, whereas the pyrazolo core was active "out of the box."

  • Takeaway: For ATP-competitive inhibitors where hydrophobic enclosure is critical, Pyrazolo often wins on enthalpy.

Case Study B: PfDHODH Inhibition (Malaria)

In parasitic targets, the triazolopyrimidine demonstrates superior selectivity and potency.[4]

  • Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).[4]

  • Data: A direct comparison of 35 derivatives.

  • Result: The most potent [1,2,4]triazolo[1,5-a]pyrimidines achieved IC50s of 0.030–0.086

    
    M , outperforming the pyrazolo analogues.[4]
    
  • Mechanism: Molecular docking revealed the triazolo derivatives bound in a specific orientation that maximized interactions with the PfDHODH pocket, which the pyrazolo core could not replicate due to steric clashes at the C-3 equivalent position.

Quantitative Comparison Table
MetricPyrazolo-Series (Ref: CDK2 Study)Triazolo-Series (Ref: Malaria Study)
Primary Target CDK2 / Cyclin APfDHODH
Best IC50 0.057

M
0.030

M
Selectivity (SI) Moderate (hits other kinases)High (>100x vs Human DHODH)
Solubility Low to ModerateHigh
Cytotoxicity (CC50) High (45 nM in MCF-7)Low (>100

M in HepG2)

Experimental Protocols

Protocol 1: General Cyclocondensation (The "One-Pot" Method)

This protocol is self-validating: the product precipitates out of the reaction mixture, allowing for purity checks via simple filtration.

Reagents:

  • Amine: 5-amino-1H-pyrazole (1.0 equiv) OR 3-amino-1,2,4-triazole (1.0 equiv).

  • Electrophile: 3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) (1.1 equiv).

  • Solvent: Glacial Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.1 mmol of the enaminone. The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Validation Check: The starting amine spot (polar, near baseline) should disappear. A new, less polar fluorescent spot should appear.

  • Isolation: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water.

  • Filtration: The product will precipitate as a solid. Filter under vacuum, wash with cold water (

    
     mL) to remove excess acid, and dry.
    
  • Recrystallization: Recrystallize from Ethanol/DMF if necessary.

Protocol 2: Kinase Selectivity Assay (ADP-Glo)

To differentiate the scaffolds, run a broad panel kinase assay.

  • Preparation: Prepare 10 mM DMSO stocks of both Pyrazolo and Triazolo analogs.

  • Incubation: Incubate kinase (e.g., CDK2), substrate, and ATP (at

    
    ) with the compound for 60 min.
    
  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence.

    • Comparison Logic: If the Triazolo analog shows <50% inhibition where Pyrazolo shows >90%, it indicates the "Flip" binding mode or lack of hinge hydrogen bonding.

Mechanistic Visualization: The "Flip" Phenomenon

One of the most critical distinctions is the binding orientation. While Pyrazolo[1,5-a]pyrimidine almost always binds with the pyrimidine nitrogen accepting a H-bond from the hinge region (Mode A), Triazolo[1,5-a]pyrimidine can rotate 180 degrees (Mode B) to present the triazole nitrogens to the hinge, altering the vector of the substituents.

Binding_Modes cluster_0 ATP Binding Pocket (Hinge Region) Hinge Kinase Hinge (Donor/Acceptor) Pyrazolo Pyrazolo-Scaffold (Mode A: Canonical) Hinge->Pyrazolo H-Bond (N1) Triazolo Triazolo-Scaffold (Mode B: Flipped) Hinge->Triazolo H-Bond (N3/N4) Outcome1 High Potency (CDK2, EGFR) Pyrazolo->Outcome1 Outcome2 Unique Selectivity (MetAP-2, DHODH) Triazolo->Outcome2

Figure 2: The triazole nitrogen arrangement allows for alternative binding modes ("Flipped"), accessing unique selectivity profiles compared to the rigid canonical binding of pyrazolo derivatives.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives. European Journal of Medicinal Chemistry. [Link][4]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-(1H-pyrazol-4-yl)pyrimidin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy; however, a formidable challenge persists: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making it difficult to design inhibitors that act on a single intended target.[1][2]

This lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities, a primary cause of clinical trial failures.[1][3] Conversely, in some cases, a multi-targeted profile can offer therapeutic benefits through polypharmacology, as seen with drugs like Imatinib.[4] Therefore, a comprehensive and early understanding of a compound's cross-reactivity profile is not merely a characterization step but a cornerstone of a successful drug development campaign.[5][6]

This guide focuses on a representative molecule, N-(1H-pyrazol-4-yl)pyrimidin-4-amine (herein referred to as Compound-X) , a scaffold known to produce potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][8] CDK2 is a key regulator of cell cycle progression and a validated target in cancers with aberrations in cell cycle control, such as those with Cyclin E1 (CCNE1) amplification.[4][5][9] We will provide an in-depth comparison of its hypothetical selectivity profile against established CDK inhibitors, detailing the state-of-the-art methodologies required to generate and interpret such crucial data.

Comparator Compound Selection: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of Compound-X, it is essential to compare it against compounds with known and diverse selectivity profiles. The choice of comparators should be deliberate, spanning a range from highly selective to broad-spectrum inhibitors.

Compound ClassComparator CompoundPrimary Target(s)Rationale for Inclusion
Broad-Spectrum CDK Inhibitor Flavopiridol (Alvocidib)CDK1, CDK2, CDK4, CDK6, CDK7, CDK9A first-generation, pan-CDK inhibitor. Its broad profile serves as a benchmark for promiscuity and helps highlight the selectivity gains of newer agents.[10][11]
Moderately Selective CDK Inhibitor Roscovitine (Seliciclib)CDK2, CDK5, CDK1Another early-generation inhibitor with a more limited, yet still multi-CDK, profile. Useful for illustrating intermediate selectivity.[10][12]
Next-Generation Selective CDK2 Inhibitor INX-315CDK2A modern, highly selective CDK2 inhibitor. It represents the current goal of targeted drug design and serves as the benchmark for desired selectivity against other CDKs.[4][5]
Approved Non-CDK Kinase Inhibitor RuxolitinibJAK1, JAK2An inhibitor of the Janus kinase family. Its inclusion demonstrates how a kinase profile differs across families and highlights potential off-targets outside the primary target class.[3][13]

Methodology I: Large-Scale Biochemical Kinase Profiling

The foundational step in assessing cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a broad, unbiased view of the compound's activity across the human kinome.

Workflow: Competition Binding Displacement Assay (e.g., KINOMEscan®)

Competition binding assays are a robust method for quantifying inhibitor interactions. They do not require ATP, meaning they measure the true thermodynamic binding affinity (Kd) rather than the ATP-competitive inhibitory concentration (IC50).[9] This makes the data highly comparable across different kinases.

G cluster_prep Assay Preparation cluster_assay Binding & Detection cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Compound-X) at fixed concentration Incubation Incubation: Compound competes with Tagged Ligand for kinase active site Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (>450 kinases on solid support) Kinase_Panel->Incubation Tagged_Ligand Active-Site Directed Tagged Ligand Tagged_Ligand->Incubation Wash Wash Step: Remove unbound components Incubation->Wash Quantification Quantification: Amount of Tagged Ligand remaining bound is measured (e.g., via qPCR or ELISA) Wash->Quantification Calculation Calculate % Inhibition: (Control - Test Signal) / Control * 100 Quantification->Calculation Dose_Response Dose-Response Curve: (Optional) Repeat at multiple concentrations Calculation->Dose_Response If multiple concentrations Kd_Value Determine Kd Value: Curve fitting to calculate dissociation constant Dose_Response->Kd_Value G cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat Intact Cells (Vehicle vs. Compound-X) B 2. Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Aggregated Fraction (Pellet) D->F G 5. Protein Quantification (e.g., Western Blot for CDK2) E->G Result Compound-X treated cells show more soluble CDK2 at higher temperatures compared to vehicle-treated cells. G->Result

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for CDK2 Target Engagement
  • Cell Culture: Culture a relevant cell line (e.g., OVCAR3, a CCNE1-amplified ovarian cancer line) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Compound-X (e.g., 10 µM) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. [14]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular proteins. [14]5. Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble proteins (supernatant) from the heat-denatured, aggregated proteins (pellet). [14]6. Sample Preparation: Carefully collect the supernatant. Determine the total protein concentration (e.g., via BCA assay) to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for CDK2, followed by an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate. The intensity of the band corresponds to the amount of soluble CDK2 remaining after the heat challenge.

Data Analysis and Interpretation: The results are plotted as the percentage of soluble CDK2 remaining versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization. The magnitude of the shift (ΔTm) can be used to rank-order the potency of target engagement for different compounds.

Discussion: Synthesizing the Data for a Go/No-Go Decision

The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's behavior to inform critical project decisions.

  • On-Target Potency: Both biochemical and cellular assays confirm that Compound-X potently engages its intended target, CDK2. The positive CETSA result is crucial, as it validates that the compound can penetrate the cell membrane and bind to CDK2 in its native environment.

  • Selectivity Profile: The KINOMEscan data reveals that while Compound-X is a potent CDK2 inhibitor, it is not isoform-specific. The significant inhibition of CDK1 and CDK5 is a key finding. [4]This profile is common for many ATP-competitive inhibitors due to the high structural homology in the active sites of these closely related kinases. [1]

  • Risk vs. Benefit Analysis:

    • Risk: Inhibition of CDK1 can lead to cell cycle arrest at the G2/M phase and is often associated with toxicity, such as neutropenia, which was a major issue for early non-selective CDK inhibitors. [12]This potential liability must be carefully evaluated in subsequent toxicology studies.

    • Potential Benefit: The "CDK-family selective" nature might offer efficacy advantages in certain contexts where multiple CDKs drive proliferation. However, the current paradigm in drug development strongly favors highly selective agents to minimize toxicity and provide a cleaner pharmacological tool. [4][9]

  • Strategic Path Forward: Based on this profile, several strategic decisions could be made:

    • Lead Optimization: Medicinal chemists could use this structural information to design new analogs of Compound-X that improve selectivity for CDK2 over CDK1. Targeting less conserved residues outside the core ATP-binding site is a common strategy. [6] 2. Indication Selection: The project team might pivot to an indication where dual CDK2/CDK1 inhibition could be beneficial, though this is a higher-risk strategy.

    • De-prioritization: If achieving CDK2-isoform selectivity proves intractable, the scaffold might be de-prioritized in favor of more selective chemical matter.

Conclusion

Cross-reactivity profiling is an indispensable component of modern drug discovery. The journey of our hypothetical CDK2 inhibitor, Compound-X, illustrates how a multi-faceted approach combining broad biochemical screening with cellular target validation provides a nuanced understanding of a compound's true selectivity. While Compound-X demonstrates potent on-target activity, its cross-reactivity against other CDK family members, particularly CDK1, presents a significant and well-understood liability. This data-driven guide underscores that interpreting selectivity is not a simple binary of "selective" or "non-selective," but rather a comprehensive risk assessment that guides the entire trajectory of a preclinical drug candidate.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Schenone, S., et al. (2013). The pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Wu, H., et al. (2013). Discovery of a Potent and Selective Pyrazolo[3,4-d]pyrimidine-Based Bruton's Tyrosine Kinase (BTK) Inhibitor (CHMFL-BTK-01) for B-Cell Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Klampfl, T., et al. (2013). The JAK2 V617F mutation in myeloproliferative neoplasms. The New England Journal of Medicine. Available at: [Link]

  • Harrison, C., et al. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. The New England Journal of Medicine. Available at: [Link]

  • Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology. Available at: [Link]

  • Adhikari, B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Anderson, E., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery. Available at: [Link]

Sources

"evaluating the selectivity of N-(1H-pyrazol-4-yl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Isoform Selectivity of the N-(1H-pyrazol-4-yl)pyrimidin-4-amine Scaffold for ROCK2-Targeted Therapies

The Pharmacological Challenge: ROCK1 vs. ROCK2

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPases RhoA and RhoC. While historically targeted together, recent clinical insights have highlighted the necessity of isoform selectivity. ROCK1 and ROCK2 share a 65% overall sequence identity and an overwhelming 90% homology within their ATP-binding kinase domains[1].

Non-selective pan-ROCK inhibitors, such as Fasudil and Y-27632, inhibit both isoforms equally. While effective at modulating the actin cytoskeleton, pan-inhibition frequently leads to dose-limiting systemic hypotension driven by ROCK1's dominant role in vascular smooth muscle contraction[2]. Conversely, ROCK2 is preferentially expressed in the brain, heart, and immune cells, where it specifically regulates pro-inflammatory and pro-fibrotic pathways—most notably the STAT3/STAT5 balance in Th17 and regulatory T cells[3].

The N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold has emerged as a highly potent pharmacophore capable of achieving >100-fold selectivity for ROCK2 over ROCK1[4]. By exploiting subtle conformational differences in the hinge region and the DFG motif of the kinase domain, this scaffold avoids the cardiovascular liabilities of ROCK1 inhibition while preserving the anti-fibrotic and immunomodulatory efficacy required for treating conditions like chronic graft-versus-host disease (cGVHD) and idiopathic pulmonary fibrosis.

G cluster_0 ROCK1 Mediated (Systemic) cluster_1 ROCK2 Mediated (Targeted) RhoA RhoA / RhoC (Active GTPases) ROCK1 ROCK1 Isoform RhoA->ROCK1 ROCK2 ROCK2 Isoform RhoA->ROCK2 MYPT1 MYPT1 / MLC ROCK1->MYPT1 Actin Actin Cytoskeleton (Smooth Muscle Contraction) MYPT1->Actin STAT3 STAT3 / IRF4 ROCK2->STAT3 Th17 Th17 Differentiation (Fibrosis & Inflammation) STAT3->Th17

Caption: Divergent signaling pathways of ROCK1 and ROCK2 highlighting isoform-specific therapeutic targets.

Comparative Performance Data

To objectively evaluate the N-(1H-pyrazol-4-yl)pyrimidin-4-amine scaffold, it must be benchmarked against both first-generation non-selective inhibitors and current clinical-stage selective inhibitors like Belumosudil (KD025)[2]. The table below summarizes the biochemical


 values derived from standardized FRET-based kinase assays.
InhibitorChemical ClassROCK1

(nM)
ROCK2

(nM)
Selectivity (ROCK1/ROCK2)Primary Utility
Fasudil Isoquinoline~330~2201.5xVasospasm (Pan-inhibitor)
Y-27632 Pyridine~220~3000.7xResearch Tool (Pan-inhibitor)
Belumosudil (KD025) Quinazoline~24,000~105~228xcGVHD (ROCK2 Selective)
N-(1H-pyrazol-4-yl)pyrimidin-4-amine (Rep. Derivative)Pyrazolyl-pyrimidine>1,500<15>100xAutoimmune/Fibrosis[4]

Data Note: The pyrazolyl-pyrimidine scaffold demonstrates low nanomolar potency against ROCK2 while maintaining a safety buffer of >1.5 µM against ROCK1, ensuring a wide therapeutic window.

Experimental Methodologies for Selectivity Profiling

Evaluating kinase selectivity requires a self-validating system that moves from cell-free biochemical affinity to functional cellular target engagement.

Workflow Compound N-(1H-pyrazol-4-yl) pyrimidin-4-amine Library Biochem Biochemical Assay (Z'-LYTE FRET) Compound->Biochem Primary Screen Cellular Cell-Based Assay (p-STAT3 vs p-MYPT1) Biochem->Cellular >100x Selectivity InVivo In Vivo Models (cGVHD / Fibrosis) Cellular->InVivo Functional Validation

Caption: Tiered screening workflow for evaluating ROCK2 selectivity and functional target engagement.

Protocol 1: Biochemical Profiling via Z'-LYTE™ FRET Kinase Assay

The Invitrogen Z'-LYTE™ assay is the gold standard for evaluating ROCK inhibition[4][5]. It utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (Ser/Thr 13) based on the myosin light chain sequence (KKRPQRRYSNVF)[5][6]. Causality Check: FRET is utilized over direct UV-absorbance to eliminate false positives caused by the autofluorescence of heterocyclic small molecules. Furthermore, ATP concentrations must be strictly calibrated to the specific


 of each isoform (12.5 µM for ROCK1; 50 µM for ROCK2) to prevent ATP-competitive inhibitors from appearing artificially potent or weak[5].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 5 mM EGTA, and 0.05% Brij-35[4].
    
  • Enzyme Addition: Add purified active ROCK1 (0.18 µg/mL) or ROCK2 (0.8 µg/mL) to a 384-well plate[4].

  • Compound Incubation: Dispense N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives in an 11-point serial dilution (from 10 µM down to 0.1 nM)[4]. Include Y-27632 as a pan-inhibitor control and a no-ATP well as a 0% phosphorylation baseline.

  • Reaction Initiation: Add 2.5 µM to 50 µM ATP (depending on the isoform

    
    ) along with 1.5 µM of the coumarin/fluorescein-labeled Ser/Thr 13 peptide substrate[4][5]. Incubate for 1 hour at room temperature.
    
  • Development & Readout: Add the proprietary site-specific protease development reagent. The protease cleaves only unphosphorylated peptides, disrupting the FRET signal. Read the plate on a fluorescence reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (445/520 nm). Plot the percentage of inhibition against the log of the compound concentration to derive the

    
    .
    
Protocol 2: Cell-Based Target Engagement (p-MYPT1 vs. p-STAT3)

Biochemical selectivity does not always translate to cellular environments due to membrane permeability and intracellular ATP concentrations. To validate functional ROCK2 selectivity, we measure the phosphorylation of two distinct downstream targets: MYPT1 (Thr696), which is phosphorylated by both ROCK1 and ROCK2 to drive contractility, and STAT3 (Tyr705), which is specifically regulated by ROCK2 in immune cells[1][2]. Causality Check: A truly ROCK2-selective N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivative will inhibit STAT3 phosphorylation at nanomolar concentrations while requiring micromolar concentrations to inhibit MYPT1.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or a Th17-polarized cell line in 6-well plates. Pre-incubate the cells with the test compounds (0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with activating cytokines (e.g., IL-6 or TGF-

    
    ) for 30 minutes to induce ROCK2-mediated STAT3 phosphorylation.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (NaF,

    
    ).
    
  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membranes with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-MYPT1 (Thr696), and total MYPT1. Use Lamin B or GAPDH as a loading control.

  • Quantification: Use densitometry to calculate the ratio of phosphorylated to total protein. A selective compound will show a sharp, dose-dependent decrease in p-STAT3 with minimal impact on p-MYPT1 at therapeutic doses.

References

  • [4] Poyurovsky, M. V., et al. (2020). Rho Kinase Inhibitors. US Patent Application Publication No. US 2021/0147391 A1. Available at:

  • [6] Thermo Fisher Scientific. Z'-LYTE Reactivity Table. Available at:

  • [5] Selleck Chemicals. RKI-1447 | ROCK inhibitor. Available at:

  • [2] Huang, H., et al. (2021). Insight Into Rho Kinase Isoforms in Obesity and Energy Homeostasis. Frontiers in Endocrinology. Available at:

  • [1] Hartmann, S., et al. (2015). Rho Kinases in Health and Disease: From Basic Science to Translational Research. Pharmacological Reviews. Available at:

  • [3] SciLTP. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Available at:

Sources

"benchmarking N-(1H-pyrazol-4-yl)pyrimidin-4-amine against known drugs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the N-(1H-pyrazol-4-yl)pyrimidin-4-amine (N-PPA) scaffold, a privileged chemotype in kinase inhibitor discovery. Unlike the direct C-C linked pyrazole-pyrimidine cores found in drugs like Ruxolitinib (JAK1/2), the N-PPA scaffold utilizes an amine linker (–NH–) between the pyrimidine and pyrazole rings. This flexibility profile directs its specificity primarily toward CDK2/9 (Cyclin-Dependent Kinases) and ROCK1/2 (Rho-associated Protein Kinase), rather than the JAK family.

This document provides a technical roadmap for benchmarking N-PPA derivatives against industry standards Dinaciclib (CDK inhibitor) and Fasudil (ROCK inhibitor), focusing on biochemical potency, selectivity, and cellular target engagement.

Structural & Mechanistic Positioning

To benchmark effectively, one must distinguish the test scaffold from the reference drugs based on binding topology.

FeatureN-PPA Scaffold (Test Subject)Ruxolitinib (Structural Reference)Dinaciclib (Functional Benchmark)
Core Structure Pyrimidine-4-amine-pyrazolePyrrolo[2,3-d]pyrimidine (7-deazapurine)Pyrazolo[1,5-a]pyrimidine
Linker Type Amine (–NH–) (Flexible)C–C Bond (Rigid)C–C / Fused
Hinge Binding Pyrimidine N1 + Amine NHPyrrolo N + Pyrimidine NPyrazolo N + Pyrimidine N
Primary Targets CDK2, CDK9, ROCK1/2 JAK1, JAK2CDK1, CDK2, CDK5, CDK9
Key Advantage Tunable flexibility for ATP-pocket fitHigh selectivity due to rigidityPotent pan-CDK inhibition

Mechanistic Insight: The N-PPA scaffold functions as a Type I ATP-competitive inhibitor . The pyrimidine ring typically occupies the adenine binding pocket, forming hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). The pyrazole moiety extends into the solvent-accessible region or the ribose pocket, allowing for substitution vectors that tune selectivity and solubility.

Benchmarking Strategy

A robust benchmarking campaign must evaluate the N-PPA scaffold across three dimensions: Biochemical Potency (IC50) , Kinome Selectivity , and Cellular Efficacy .

A. Biochemical Potency (The "Gold Standard" Comparison)

Objective: Determine the intrinsic binding affinity (


 or 

) relative to clinical standards.
  • Primary Benchmark (CDK): Dinaciclib (IC50: ~1–3 nM for CDK2).

  • Primary Benchmark (ROCK): Fasudil (IC50: ~1.9 µM for ROCK2) or Ripasudil .

Target Performance Metrics:

  • Hit Validation: N-PPA derivatives should achieve <100 nM IC50 against CDK2/CyclinE to be considered competitive.

  • Ligand Efficiency (LE): Since N-PPA is a fragment-like core (MW ~161 Da without substituents), calculate LE:

    
    
    
    • Goal: LE > 0.3 (indicates a high-quality starting point for optimization).

B. Selectivity Profiling (The "Safety" Check)

Objective: Assess off-target liability, specifically avoiding "anti-targets" like GSK3


  (toxicity) or JAK2  (if targeting ROCK/CDK).
  • Method: Broad kinome scan (e.g., KINOMEscan® or NanoBRET™).

  • Critical Comparison:

    • Dinaciclib is a pan-CDK inhibitor (CDK1/2/5/9).

    • Ideal N-PPA Product: Should demonstrate >50-fold selectivity for CDK2 over CDK1 to reduce myelosuppression risks associated with CDK1 inhibition.

Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: Measures ADP production, a direct product of kinase activity. High sensitivity for low-activity kinases.

  • Reagents:

    • Enzyme: Recombinant Human CDK2/CyclinE1 (0.2 ng/µL).

    • Substrate: Rb-peptide (Retinoblastoma protein fragment).

    • ATP: 10 µM (at

      
       apparent).
      
    • Controls: DMSO (0% inhibition), Dinaciclib (1 µM, 100% inhibition).

  • Workflow:

    • Step 1: Dispense 2 µL of N-PPA derivative (serial dilution) into 384-well white plates.

    • Step 2: Add 2 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

    • Step 3: Add 2 µL of ATP. Incubate 60 min at RT.

    • Step 4: Add 6 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Step 5: Add 12 µL Kinase Detection Reagent (Converts ADP to ATP → Luciferase). Incubate 30 min.

    • Step 6: Read Luminescence (RLU).

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation:

      
      
      
Protocol 2: Cellular Target Engagement (NanoBRET™)

Rationale: Validates that the compound penetrates the cell membrane and binds the kinase in situ, distinguishing it from promiscuous binders.

  • Transfection: HEK293 cells transfected with NanoLuc-CDK2 fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (binds ATP pocket).

  • Competition: Treat cells with N-PPA derivative. If it binds CDK2, it displaces the tracer, reducing BRET signal.

  • Readout: Measure Donor (460 nm) and Acceptor (618 nm) emission. Calculate mBRET ratio.

Visualization of Signaling Pathways
Diagram 1: The CDK2/Rb Signaling Axis

Context: This diagram illustrates the pathway where N-PPA derivatives exert their antiproliferative effect. Inhibition of CDK2 prevents Rb phosphorylation, halting the cell cycle at the G1/S checkpoint.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) Ras Ras/Raf/MEK GrowthFactor->Ras CyclinE Cyclin E Ras->CyclinE Upregulation Complex CDK2-Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb (Hypophosphorylated) Complex->Rb Phosphorylation Inhibitor N-PPA Scaffold Inhibitor->Complex Inhibits Rb_P Rb-P (Hyperphosphorylated) Rb->Rb_P CDK2 Activity E2F E2F Rb->E2F Binds/Sequesters Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Caption: The CDK2-Cyclin E complex drives the G1-to-S phase transition by phosphorylating Rb. N-PPA derivatives competitively inhibit ATP binding to CDK2, preventing Rb phosphorylation and arresting cell division.

Diagram 2: Benchmarking Workflow Logic

Context: A decision tree for evaluating N-PPA derivatives against standards.

Benchmarking_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular cluster_Benchmark Comparison Start N-PPA Derivative Assay1 ADP-Glo Assay (CDK2/CyclinE) Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Decision1->Start No (Optimize SAR) Assay2 NanoBRET Target Engagement Decision1->Assay2 Yes Assay3 Proliferation (OVCAR-3 / MCF-7) Assay2->Assay3 Compare Compare vs. Dinaciclib / Fasudil Assay3->Compare

Caption: Step-wise validation pipeline. Compounds must pass the biochemical potency threshold (Phase 1) before advancing to cellular engagement and head-to-head benchmarking (Phase 2).

Comparative Data Summary (Template)

Use this table structure to report your experimental results.

MetricN-PPA Derivative (Test) Dinaciclib (Ref) Fasudil (Ref) Interpretation
CDK2 IC50 [Insert Data] nM~3 nM>10,000 nMIs potency within 10x of Dinaciclib?
ROCK2 IC50 [Insert Data] nM>1,000 nM~1,900 nMIs it a dual inhibitor or selective?
Selectivity (CDK2/CDK1) [Ratio]~1:1 (Poor)N/A>10:1 ratio is superior to Dinaciclib.
Cellular EC50 (MCF-7) [Insert Data] µM~0.01 µMN/ACorrelation between IC50 and EC50?
References
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023. Link

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023. Link

  • Ruxolitinib: Crystal Structure and Connectivity Analysis. Acta Crystallographica, 2024. Link

  • ADP-Glo™ Kinase Assay System Protocol. Promega Corporation. Link

  • NanoBRET™ Target Engagement Intracellular Kinase Assay. Promega Corporation. Link

Head-to-Head Comparison of Pyrazolopyrimidine Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

Pyrazolopyrimidines are privileged bioisosteres of purines, serving as the core scaffold for numerous FDA-approved kinase inhibitors, antimicrobial agents, and antitumor drugs. Depending on the fusion pattern—primarily pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines —the synthetic challenges vary significantly. Historically, constructing these heterocycles required harsh thermal conditions, toxic hydrazine derivatives, and prolonged reaction times, often resulting in poor regiocontrol.

Modern synthetic chemistry has pivoted toward greener, highly regioselective methodologies. This guide provides an objective, head-to-head comparison of contemporary synthesis methodologies, evaluating them on yield, regioselectivity, reaction kinetics, and mechanistic elegance.

Quantitative Data Comparison

The following table summarizes the performance metrics of four leading synthetic methodologies, derived from recent comparative studies.

Synthesis MethodTarget ScaffoldKey Reagents / CatalystConditionsReaction TimeTypical YieldKey Advantage
Conventional Heating [1,5-a]pyrimidine5-Aminopyrazole + IsoflavoneMeONa / MeOH, Reflux12–24 h40–60%Accessible; favors thermodynamic 6,7-diaryl isomers.
Microwave-Assisted [1,5-a]pyrimidine5-Aminopyrazole + IsoflavoneMeONa / MeOH, MW (400W)15–30 min85–95%Highly efficient; kinetically locks 5,6-diaryl isomers.
One-Flask Vilsmeier [3,4-d]pyrimidine5-Aminopyrazole + DMF/PBr₃DMF, 60 °C1–2 h56–91%High atom economy; avoids isolation of intermediates.
N-N Bond Cyclization [3,4-d]pyrimidineAldehyde + Amine + NH₂OSO₃HBiphasic (DCM/NaOH), RT16 h51–59%Hydrazine-free; ideal for late-stage functionalization.

Mechanistic Divergence: [1,5-a] vs. [3,4-d] Systems

The choice of method fundamentally alters the reaction coordinate. The diagram below illustrates the divergent pathways for synthesizing the two primary pyrazolopyrimidine isomers from a common 5-aminopyrazole precursor.

G cluster_0 Method A: Microwave Cyclocondensation cluster_1 Method B: One-Pot Vilsmeier-Haack Start 5-Aminopyrazole (Core Precursor) MW_Cond Isoflavone + MeONa Microwave (400W) Start->MW_Cond Chemoselective aza-Michael VH_Cond DMF / PBr3 60°C, 1-2h Start->VH_Cond Formylation MW_Prod 5,6-Diarylpyrazolo [1,5-a]pyrimidine MW_Cond->MW_Prod Fast (<30 min) VH_Inter Iminomethyl Intermediate VH_Cond->VH_Inter VH_Prod Pyrazolo[3,4-d] pyrimidine VH_Inter->VH_Prod Heterocyclization

Divergent synthetic pathways for pyrazolo[1,5-a] and [3,4-d]pyrimidine scaffolds.

In-Depth Protocol Analysis & Causality

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems , complete with the mechanistic causality behind each experimental choice.

Method A: Microwave-Assisted Chemoselective Synthesis ([1,5-a] Core)

Reference: Demonstrated in the 1[1].

  • Causality of Experimental Design: Condensation of 3-aminopyrazole with isoflavones under conventional heating yields the thermodynamically stable 6,7-diaryl isomer. Microwave irradiation fundamentally alters the reaction coordinate by rapidly surpassing the activation energy required for the kinetically favored 5,6-diaryl product, locking it in before equilibration can occur. Sodium methoxide (MeONa) is used to deprotonate the pyrazole NH, drastically increasing the nucleophilicity of the exocyclic amine for the initial aza-Michael addition.

  • Step-by-Step Protocol:

    • In a microwave-safe quartz vessel, dissolve 7-isopropoxyisoflavone (1.0 mmol) and 3-aminopyrazole (1.5 mmol) in 20 mL of anhydrous methanol.

    • Add MeONa (2.5 mmol) as a basic catalyst.

    • Seal the vessel and subject the mixture to microwave irradiation (400 W) at 80 °C for 15–20 minutes.

    • Cool to room temperature, pour into ice water, and neutralize with 1M HCl to precipitate the product. Filter and wash with cold ethanol.

  • Self-Validation System:

    • In-Process: TLC (EtOAc/Hexane 1:1) will show complete consumption of the highly UV-active isoflavone spot.

    • Structural: ¹H-NMR validation is critical here. The diagnostic pyrimidine proton (H-7) will appear as a distinct singlet heavily downfield (approx. 8.5–8.8 ppm), confirming the 5,6-substitution pattern rather than the 6,7-isomer.

Method B: One-Flask Vilsmeier-Haack Synthesis ([3,4-d] Core)

Reference: Executed via a 2[2].

  • Causality of Experimental Design: Traditional [3,4-d] core synthesis requires multiple isolation steps. This method uses DMF as both the solvent and the formylating agent. Phosphorus tribromide (PBr₃) is specifically chosen over the traditional POCl₃ because the bromide ion is a superior leaving group. This generates a highly reactive electrophilic iminium species that rapidly attacks the weakly nucleophilic pyrazole ring, driving the heterocyclization in a single pot.

  • Step-by-Step Protocol:

    • Cool anhydrous DMF (5 mL) to 0 °C under a nitrogen atmosphere.

    • Dropwise add PBr₃ (3.0 equiv) to generate the Vilsmeier reagent. Stir for 15 minutes.

    • Slowly add 5-amino-1,3-diphenylpyrazole (1.0 mmol) to the mixture.

    • Elevate the temperature to 60 °C and stir for 1.5 hours to force the intramolecular heterocyclization of the intermediate 4-(iminomethyl)pyrazol-5-yl-formamidine.

    • Quench carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached, then extract with EtOAc (3 x 20 mL).

  • Self-Validation System:

    • In-Process: The reaction mixture will transition from pale yellow to deep orange/red as the conjugated iminium intermediate forms, before lightening upon cyclization.

    • Structural: ¹³C-NMR will confirm annulation by the appearance of the pyrimidine C-4 and C-6 carbons in the highly deshielded region (~154–160 ppm).

Method C: Hydrazine-Free N-N Bond Cyclization ([3,4-d] Core)

Reference: Developed via an 3[3].

  • Causality of Experimental Design: Avoiding toxic and explosive hydrazines is a major objective in process chemistry. This protocol constructs the N-N bond at the late stage using hydroxylamine-O-sulfonic acid (NH₂OSO₃H). The O-sulfonate moiety acts as an exceptional leaving group, allowing the secondary amine to attack the electrophilic nitrogen at room temperature. The biphasic basic system (NaOH/DCM) ensures that the acid byproduct is immediately neutralized, driving the equilibrium toward the aromatized pyrazolo[3,4-d]pyrimidine.

  • Step-by-Step Protocol:

    • React the starting chloropyrimidine intermediate with an aniline derivative in acetonitrile at -15 °C, warming to room temperature over 2 hours.

    • Add NH₂OSO₃H (1.5 equiv) directly to the reaction mixture and stir for 16 hours.

    • Dilute the mixture with dichloromethane (DCM) and add 1M NaOH to create a biphasic system. Stir vigorously for 6 hours to promote final aromatization.

    • Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation System:

    • Structural: High-Resolution Mass Spectrometry (HRMS) will show the exact mass of the cyclized product minus 2 amu (representing the loss of 2H during the final aromatization step). ¹H-NMR will lack the broad, exchangeable N-H signals of the uncyclized intermediate.

(Note: For researchers looking for metal-free multicomponent alternatives, an utilizing DMSO and bisimines also provides excellent yields (65-78%) in under 5 hours).

References

  • Title: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro Source: Springer / Amazon AWS URL
  • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: MDPI URL
  • Source: ACS Publications (Organic Letters)
  • Title: A new and efficient method for the synthesis of pyrazolo[3,4-d] pyrimidines catalyzed by iodine Source: Scientia Iranica URL

Sources

Safety Operating Guide

N-(1H-pyrazol-4-yl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Executive Summary

This guide provides essential, step-by-step logistical and safety protocols for the operational handling and disposal of N-(1H-pyrazol-4-yl)pyrimidin-4-amine. Designed for researchers and drug development professionals, this document synthesizes regulatory compliance with field-proven laboratory practices to ensure occupational safety and prevent environmental contamination.

Physicochemical Profile & Hazard Rationale

As a Senior Application Scientist, I emphasize that effective safety protocols must be rooted in a deep understanding of a chemical's mechanistic behavior. N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a nitrogen-rich heterocyclic compound frequently utilized as a core pharmacophore in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of1[1].

  • Biological Activity: Because this compound is engineered to interact with biological targets (kinases), accidental occupational exposure poses a significant hazard. Furthermore, improper disposal down the drain contributes directly to2 in aquatic ecosystems, which is strictly regulated by environmental agencies[2].

  • Chemical Stability & Destruction: While certain nitrogen-rich heterocycles (like tetrazines) are classified as 3 sensitive to friction[3], the pyrazole-pyrimidine scaffold is thermodynamically stable under standard laboratory conditions. However, its high nitrogen content means it must undergo high-temperature incineration to fully break the resilient C-N bonds and prevent the release of toxic nitrous gases (NOx)[4].

Waste Segregation & Quantitative Thresholds

Under 5, discarded APIs and their associated contaminated materials must be managed as hazardous waste[5]. Never sewer or landfill this compound[6].

Table 1: Waste Stream Segregation Guide

Waste CategoryQuantitative ThresholdPhysical StatePrimary ContaminantsAuthorized Disposal Route
Bulk API Waste > 3% active compound by weightSolid PowderPure N-(1H-pyrazol-4-yl)pyrimidin-4-amineHigh-Temp Chemical Incineration
Trace Contaminated < 3% active compound by weightSolidPipette tips, gloves, empty vialsRegulated Medical Waste Incinerator
Halogenated Liquid Any detectable concentrationLiquidDCM, Chloroform + APIHalogenated Solvent Waste Stream
Non-Halogenated Liquid Any detectable concentrationLiquidDMSO, Methanol, Water + APINon-Halogenated Solvent Waste Stream

Operational Handling & Disposal Workflows

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment from preparation to disposal.

Phase 1: Preparation and Handling
  • Action: Don standard API-handling PPE (double nitrile gloves, chemical-resistant lab coat, safety goggles). Weigh and transfer the solid powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Causality: Air currents in standard environments can easily aerosolize fine API powders, leading to inhalation exposure[7].

  • Validation: Verify the inward airflow of the BSC using a visual indicator (e.g., a small piece of tissue paper at the sash) before opening the chemical vial.

Phase 2: Liquid Waste Segregation
  • Action: Pour DMSO- or Methanol-based API solutions into the Non-Halogenated waste carboy. Pour DCM-based solutions into the Halogenated waste carboy.

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature, creates toxic byproducts, and violates EPA RCRA cost-efficiency protocols[5].

  • Validation: Visually verify the solvent log on the carboy before pouring. Ensure the pH of the mixture remains neutral (pH 6-8) using indicator strips to prevent unexpected exothermic reactions.

Phase 3: Final Destruction Routing
  • Action: Transfer all sealed waste containers to the facility's Environmental Health and Safety (EHS) team.

  • Causality: Complete destruction of the active pharmaceutical ingredient requires a regulated medical/chemical waste incinerator operating at temperatures sufficient to obliterate the heterocyclic core[7].

  • Validation: Ensure all containers are logged into the EHS tracking system with the exact chemical name (no abbreviations) to guarantee correct downstream processing.

WasteRouting Start N-(1H-pyrazol-4-yl)pyrimidin-4-amine Waste Generated Solid Solid Powder / API Start->Solid Liquid Liquid Solutions Start->Liquid Consumables Contaminated Consumables (Tips, Gloves, Vials) Start->Consumables Incinerator High-Temperature Incineration (EPA RCRA Compliant) Solid->Incinerator Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated Consumables->Incinerator Halogenated->Incinerator NonHalogenated->Incinerator

Workflow for segregating and routing N-(1H-pyrazol-4-yl)pyrimidin-4-amine waste streams.

Spill Response and Decontamination Protocol

In the event of a spill, immediate containment is required to prevent occupational exposure and surface contamination.

Step-by-Step Spill Cleanup:
  • Assess & Isolate: Determine if the spill is solid (powder) or liquid (solution). Evacuate non-essential personnel from the immediate vicinity.

  • Solid Spill Containment:

    • Action: Dampen an absorbent pad with water or ethanol and gently place it over the powder.

    • Causality: Do NOT dry sweep. Dry sweeping generates airborne particulates, drastically increasing the risk of inhalation exposure to the biologically active kinase inhibitor[7].

    • Validation: Observe the spill area under oblique lighting (e.g., a flashlight held at an angle) to confirm no airborne dust is visible and all powder is adhered to the wet pad.

  • Liquid Spill Containment: Surround the spill with inert absorbent booms or universal spill pads to prevent spreading.

  • Collection: Carefully scoop or lift the absorbed material using non-sparking tools and place it into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate solvent to degrade residual active compounds, followed by a final wipe with deionized water.

  • Disposal: Seal the container, label it explicitly as "Hazardous Spill Cleanup Material - API," and route it for incineration[5].

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid Solution Spill Assess->LiquidSpill WetWipe Dampen with Water/Solvent (Prevent Aerosolization) SolidSpill->WetWipe Absorb Use Inert Absorbent Pad LiquidSpill->Absorb Collect Collect in Sealable Hazardous Waste Container WetWipe->Collect Absorb->Collect Decon Decontaminate Surface (10% Bleach or Solvent) Collect->Decon Dispose Route to Incinerator Decon->Dispose

Escalation and containment pathway for solid and liquid API spills.

References

  • Patent Application Publication: RHO KINASE INHIBITORS. Googleapis.com. 1

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. 7

  • Navigating the Disposal of Talopram: A Guide for Laboratory. Benchchem.com. 6

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov.5

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. ZORA (uzh.ch). 4

  • Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities. NIH.gov. 2

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI.com. 3

Sources

Personal protective equipment for handling N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Executive Summary & Chemical Identity

N-(1H-pyrazol-4-yl)pyrimidin-4-amine (CAS: 1933619-52-3)[1] is a highly specialized heterocyclic building block utilized extensively in the drug development pipeline, particularly in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors[2]. Because it is a research-grade chemical with an incomplete toxicological profile, it must be treated as a high-potency active pharmaceutical ingredient (API). Standard laboratory safety is insufficient; handling this compound requires rigorous,3[3]. This guide provides drug development professionals with field-proven, self-validating protocols for PPE selection, operational handling, and disposal.

Mechanistic Causality: The "Why" Behind the Hazard

Safety protocols are only effective when operators understand the biological causality of exposure. The pyrimidine and pyrazole moieties in this compound are highly bioavailable and structurally primed to form critical hydrogen bonds within kinase hinge regions.

Downstream, the ROCK1 and ROCK2 enzymes act as pivotal molecular switches governing smooth muscle contraction, actin cytoskeleton reorganization, and 4[4]. If aerosolized powder is inhaled or dissolved compound permeates the skin, systemic absorption can lead to unintended kinase inhibition. Mechanistically, this can trigger peripheral smooth muscle relaxation (vasodilation/hypotension) or alter 5[5].

Furthermore, because these compounds are frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays, the solvent acts as a transdermal carrier, exponentially increasing the dermal toxicity risk of the solute.

ROCK_Pathway Exposure Accidental Exposure (Inhalation/Dermal) Systemic Systemic Absorption & Distribution Exposure->Systemic Penetration ROCK ROCK1 / ROCK2 Inhibition Systemic->ROCK Target Binding Vasodilation Smooth Muscle Relaxation ROCK->Vasodilation Peripheral Neuro Altered Microglial Activation ROCK->Neuro CNS Effect

Mechanistic pathway of systemic effects from accidental ROCK-inhibitor exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate both local irritation and systemic kinase modulation, PPE must be scaled to the operational risk. The following matrix summarizes the mandatory PPE based on the mass of the compound being handled.

Scale of OperationEye ProtectionSkin & Body ProtectionRespiratory & Engineering Controls
Analytical (<10 mg) Safety goggles with side shieldsSingle nitrile gloves, standard lab coatHandled on open bench if static-free; N95 optional
Preparative (10 mg - 1 g) Chemical splash gogglesDouble nitrile gloves, fluid-resistant lab coatHandled in Class II BSC or Fume Hood; N95 required
Bulk/Process (>1 g) Full face shield over gogglesDouble extended-cuff gloves, Tyvek suitHandled in sealed powder isolator; PAPR recommended

Operational Workflow & Handling Protocol

Handling dry powders of biologically active heterocycles presents the highest risk of aerosolization and inhalation. The following protocol establishes a self-validating system where each step verifies the safety of the next.

Workflow Storage 1. Storage (Desiccated, 2-8°C) Weighing 2. Weighing (Enclosed Isolator) Storage->Weighing Solubilization 3. Solubilization (Fume Hood, Solvent) Weighing->Solubilization Experimentation 4. Experimentation (Closed System) Solubilization->Experimentation Disposal 5. Waste Disposal (Incineration) Experimentation->Disposal

Step-by-step operational workflow for the safe handling of active heterocycles.

Step-by-Step Methodology:

  • Pre-Operation Verification : Before opening the desiccator, verify that the analytical balance enclosure or powder-weighing isolator has a verified negative pressure face velocity of at least 0.5 m/s (100 fpm). Causality: Containment at the source is infinitely more reliable than relying solely on personal respiratory protection.

  • Double-Gloving and Sleeve Sealing : Don a pair of standard nitrile gloves. Tape the cuffs to the lab coat sleeves, then don a second pair of extended-cuff nitrile gloves. Causality: The outer glove handles the primary contamination and can be easily doffed if suspected of being compromised, while the inner glove maintains the sterile/safe barrier.

  • Weighing and Transfer : Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Causality: Heterocyclic powders often hold static charges, causing them to "jump" and aerosolize when manipulated. Neutralizing the charge prevents airborne contamination.

  • Solubilization (The Critical Juncture) : Transfer the sealed weigh boat to a Class II Type B2 Biological Safety Cabinet or a ducted fume hood before adding solvent (e.g., DMSO). Once dissolved, the inhalation hazard drops, but the dermal hazard spikes. Ensure no droplets contact the outer gloves.

  • Decontamination : Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., 10% methanol in water), followed by a standard soap/water wipe to remove solvent residue.

Spill Management & Disposal Plan

A spill of N-(1H-pyrazol-4-yl)pyrimidin-4-amine must be treated as a hazardous chemical release, as 6[6].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment : If a powder spill exceeds 1 gram outside of containment, evacuate the immediate area to allow suspended aerosols to settle (minimum 15 minutes).

  • Containment : Do NOT sweep dry powder. Sweeping generates aerosols. Instead, cover the spill with absorbent pads lightly dampened with water or a low-volatility solvent to suppress dust.

  • Cleanup : Wearing a fitted N95/P100 respirator and double gloves, carefully gather the dampened pads. Wipe the area inward from the edges to prevent spreading.

  • Disposal Plan : Place all contaminated pads, empty vials, and compromised PPE into a clearly labeled, sealable biohazard/chemical waste container. The compound must be disposed of via high-temperature incineration by a licensed hazardous waste contractor. Do not pour solutions down the drain, as kinase inhibitors pose severe aquatic toxicity risks.

References

  • Patent Application Publication US 2021/0147391 A1 (Rho Kinase Inhibitors). Google Patents.

  • [1] Building Blocks Catalogue November 2018. Namiki Shoji Co., Ltd. 1

  • [4] The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. Cells (MDPI) / PubMed Central.4

  • [6] Role and Mechanism of Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1) in Lipopolysaccharide-Evoked Pneumonia in Mice and Inflammatory Injuries in WI-38 Fibroblasts. J-Stage. 6

  • [5] Anjiang formula inhibits PVN microglial activation and lowers blood pressure by targeting RhoA/ROCK2 pathway: a retrospective clinical and experimental study. Frontiers in Pharmacology. 5

  • [3] Manufacturing of Quality Oral Drug Products; Processing and Safe Handling of Active Pharmaceutical Ingredients (API). Taylor & Francis Group. 3

Sources

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